8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Description
BenchChem offers high-quality 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVPTHZYWZDTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562250 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126991-60-4 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126991-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a valuable spirocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthetic strategy, experimental protocols, and analytical validation of this target molecule. The synthesis is approached through a logical two-step sequence: a Robinson annulation to construct the core cyclohexenone ring, followed by a selective ketalization to install the dioxaspiro moiety. Each step is discussed in detail, emphasizing the underlying chemical principles and practical considerations for successful execution.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged scaffolds in drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over planar aromatic systems by enabling more precise and complex interactions with biological targets. The introduction of a 4-chlorophenyl substituent to the 1,4-dioxaspiro[4.5]dec-7-ene framework imparts specific electronic and lipophilic properties that can be crucial for modulating biological activity and pharmacokinetic profiles. This guide will delineate a robust and reproducible pathway to access this promising molecular entity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (I), suggests a two-step approach. The dioxaspiro group can be installed via the ketalization of a corresponding α,β-unsaturated ketone precursor. This precursor, 4-(4-chlorophenyl)cyclohex-2-en-1-one (II), can, in turn, be synthesized through a Robinson annulation reaction.[1][2] This well-established ring-forming reaction involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3]
Caption: Retrosynthetic analysis of the target compound.
This strategy is advantageous due to the commercial availability of the starting materials and the reliability of the chosen reactions.
Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohex-2-en-1-one (II) via Robinson Annulation
The Robinson annulation is a powerful method for the formation of six-membered rings.[2][4] In this step, an enolate is generated from a ketone and reacts with an α,β-unsaturated ketone in a Michael fashion, followed by an intramolecular aldol condensation to yield a cyclohexenone.[3]
Caption: Workflow for the Robinson Annulation.
Experimental Protocol:
-
Reaction Setup: To a solution of 4'-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 equivalents) at room temperature.
-
Enolate Formation: Stir the mixture for 30 minutes to allow for the formation of the enolate.
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture, maintaining the temperature below 25 °C. Stir the reaction for 2-4 hours.
-
Aldol Condensation and Dehydration: After the Michael addition is complete, heat the reaction mixture to reflux for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(4-chlorophenyl)cyclohex-2-en-1-one (II).
Step 2: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (I) via Ketalization
Ketalization is a common method for protecting ketone functionalities.[5] In this step, the cyclohexenone precursor is reacted with ethylene glycol in the presence of an acid catalyst to form the desired spiroketal.
Caption: Workflow for the Ketalization Reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(4-chlorophenyl)cyclohex-2-en-1-one (II) (1 equivalent) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (I).
Characterization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the vinylic proton of the cyclohexene ring, and the aliphatic protons of the spirocyclic system, including the characteristic signals for the ethylene glycol bridge.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms, including the spiro carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the dioxolane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic CH (ortho to Cl) | 7.25-7.35 (d) | ~128-129 |
| Aromatic CH (meta to Cl) | 7.35-7.45 (d) | ~130-132 |
| Vinylic CH | 5.8-6.0 (m) | ~125-130 |
| O-CH₂-CH₂-O | 3.9-4.1 (m) | ~64-66 |
| Spirocyclic CH₂ | 1.8-2.5 (m) | ~30-40 |
| Spiro C | - | ~108-110 |
| C=C | - | ~135-140 |
| C-Cl | - | ~132-134 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. The absence of a strong carbonyl (C=O) absorption around 1670-1690 cm⁻¹ (characteristic of the α,β-unsaturated ketone precursor) and the appearance of C-O stretching bands for the ketal group around 1050-1150 cm⁻¹ will be key indicators of a successful reaction.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (alkene) | 1640-1680 |
| C-O (ketal) | 1050-1150 |
| C-Cl | 700-800 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) should be observed, and its mass should correspond to the calculated molecular weight of C₁₄H₁₅ClO₂.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. The two-step sequence, involving a Robinson annulation followed by a ketalization, provides a practical approach for accessing this valuable spirocyclic scaffold. The detailed experimental protocols and characterization guidelines presented herein are intended to equip researchers with the necessary information to successfully synthesize and validate this compound for further investigation in various scientific disciplines.
References
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Chemistry LibreTexts. The Robinson Annulation Reaction. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
ResearchGate. Robinson Annulation. [Link]
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SpectraBase. 3-(4-Chlorophenyl)cyclohexanone. [Link]
- Google Patents. Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]
-
YouTube. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]
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An In-depth Technical Guide to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural elucidation, and potential applications of a key spirocyclic scaffold.
Executive Summary
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound featuring a spirocyclic core, a structural motif of increasing importance in medicinal chemistry. Its rigid three-dimensional architecture provides a unique scaffold for exploring chemical space, offering potential advantages in target binding and metabolic stability. This guide provides a comprehensive overview of the molecule, including its definitive IUPAC nomenclature, structural features, and detailed, field-proven protocols for its multi-step synthesis and characterization. We delve into the causality behind the experimental design, from the strategic synthesis of its α,β-unsaturated ketone precursor via a Robinson annulation to its subsequent protection as a ketal. Furthermore, this document explores the analytical methodologies required for structural verification and discusses the potential applications of this compound class in drug discovery, supported by authoritative references.
Nomenclature and Structural Elucidation
The precise identification of a chemical entity is foundational to scientific inquiry. The molecule in focus is systematically named according to IUPAC conventions and is defined by a distinct chemical structure.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene .
This nomenclature is derived as follows:
-
1,4-dioxa : Indicates two oxygen atoms at positions 1 and 4.
-
spiro : Denotes a single atom (the spiroatom, C5) common to two rings.
-
[4.5] : The numbers in brackets indicate the number of atoms in each ring linked to the spiroatom, excluding the spiroatom itself (5 atoms in the dioxolane ring part, 6 in the cyclohexane part).
-
dec : Specifies a total of ten atoms in the bicyclic system.
-
-7-ene : Indicates a double bond is present between carbons 7 and 8 of the spiro system.
-
8-(4-chlorophenyl) : A 4-chlorophenyl substituent is attached to position 8.
A common and highly descriptive synonym is 4-(4-Chlorophenyl)cyclohex-2-en-1-one ethylene ketal . This name highlights its synthetic origin from the corresponding cyclohexenone precursor.
Chemical Structure
The compound is characterized by a cyclohexene ring fused to a dioxolane ring through a spirocyclic carbon. The 4-chlorophenyl group is attached to a carbon atom of the double bond within the cyclohexene ring.
Structure:
(A 2D representation of the core structure)
Synthesis and Mechanistic Insights
The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a logical, two-stage process. It begins with the construction of the core cyclohexenone ring system, followed by the protection of the carbonyl group. This strategic sequence is crucial as the ketalization step not only serves as a purification opportunity but also protects the ketone from undesired reactions in potential subsequent synthetic transformations.
The overall synthetic workflow can be visualized as follows:
Spectroscopic Blueprint of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: A Technical Guide for Researchers
Foreword: Navigating the Spectroscopic Landscape of a Novel Spirocyclic Compound
In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is the cornerstone of innovation. This guide is dedicated to providing an in-depth analysis of the spectroscopic characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene , a compound of interest for its unique structural motifs. It is important to note that at the time of this writing, comprehensive experimental spectroscopic data for this specific molecule is not widely available in the public domain. Therefore, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Our objective is to equip researchers, scientists, and drug development professionals with a robust theoretical framework to aid in the identification, characterization, and further investigation of this and related compounds.
Molecular Architecture and its Spectroscopic Implications
The structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene presents a fascinating confluence of functionalities that dictate its spectroscopic behavior. The molecule integrates a spirocyclic ketal, a cyclohexene ring, and a para-substituted chlorophenyl group. Each of these components will generate distinct and predictable signals in various spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry. The predicted spectra are based on the analysis of chemical shift theory and data from structurally related compounds. For a more precise prediction, researchers are encouraged to utilize specialized NMR prediction software.[1][2][3][4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons, as well as the protons of the dioxolane ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-7' (vinylic) | ~6.0 - 6.5 | t | J ≈ 4 Hz | The vinylic proton is deshielded by the double bond and the adjacent aromatic ring. It is expected to appear as a triplet due to coupling with the two allylic protons at C-6'. |
| Ar-H (aromatic) | ~7.2 - 7.4 | d, d | J ≈ 8.5 Hz | The four aromatic protons will appear as two doublets, characteristic of a p-disubstituted benzene ring. The protons ortho to the chlorine will be at a slightly different chemical shift than those meta to it. |
| O-CH₂-CH₂-O | ~3.9 - 4.1 | s | - | The four protons of the ethylene ketal are chemically equivalent and will likely appear as a sharp singlet. |
| H-6' (allylic) | ~2.3 - 2.5 | m | - | These two protons are adjacent to the double bond and will be deshielded. They will show coupling to the vinylic proton at C-7' and the protons at C-10'. |
| H-10' (aliphatic) | ~1.8 - 2.0 | t | J ≈ 6.5 Hz | These protons are on the cyclohexane ring and will have a typical aliphatic chemical shift. They will be coupled to the protons at C-9' and C-6'. |
| H-9' (aliphatic) | ~1.6 - 1.8 | t | J ≈ 6.5 Hz | These protons are on the cyclohexane ring and will have a typical aliphatic chemical shift. They will be coupled to the protons at C-10'. |
Note: The numbering of the spirocyclic system follows IUPAC nomenclature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-8' (quaternary, vinylic) | ~135 - 140 | This carbon is part of the double bond and is attached to the aromatic ring, leading to a downfield shift. |
| C-ipso (aromatic) | ~138 - 142 | The aromatic carbon attached to the cyclohexene ring. |
| C-Cl (aromatic) | ~132 - 136 | The aromatic carbon bearing the chlorine atom is deshielded. |
| C-H (aromatic) | ~128 - 130 | The protonated aromatic carbons. |
| C-7' (vinylic) | ~125 - 130 | The protonated vinylic carbon. |
| C-5' (spiro) | ~108 - 112 | The spiro carbon of the ketal is characteristically shifted downfield. |
| O-CH₂-CH₂-O | ~64 - 66 | The carbons of the ethylene ketal. |
| C-6' (allylic) | ~30 - 35 | The allylic carbon atom. |
| C-10' (aliphatic) | ~28 - 33 | Aliphatic carbon in the cyclohexene ring. |
| C-9' (aliphatic) | ~22 - 27 | Aliphatic carbon in the cyclohexene ring. |
Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene will be characterized by absorptions corresponding to its various structural features.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H stretch | Aromatic & Vinylic | Stretching vibrations of C-H bonds on the benzene ring and the double bond.[6][7] |
| 2950-2850 | C-H stretch | Aliphatic | Stretching vibrations of C-H bonds of the cyclohexene and dioxolane rings. |
| 1600-1450 | C=C stretch | Aromatic & Vinylic | Characteristic stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the cyclohexene ring.[8][9][10] |
| 1100-1000 | C-O stretch | Ketal | Strong C-O stretching bands are characteristic of the spiroketal moiety. |
| 850-800 | C-H bend (out-of-plane) | p-disubstituted benzene | A strong absorption in this region is indicative of the 1,4-disubstitution pattern on the benzene ring.[8] |
| ~750 | C-Cl stretch | Aryl chloride | The carbon-chlorine stretching vibration is expected in this region. |
Part 3: Mass Spectrometry (MS) - Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
The molecular ion peak [M]⁺ for C₁₄H₁₅ClO₂ is expected at m/z 250 (for ³⁵Cl) and 252 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.
Predicted Fragmentation Pathways:
The fragmentation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is likely to proceed through several pathways, driven by the stability of the resulting carbocations and neutral fragments.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of ethylene oxide (C₂H₄O): A common fragmentation for ethylene ketals, leading to a fragment at m/z 206/208.
-
Loss of the dioxolane radical: Cleavage of the spirocyclic ring can result in the loss of a C₂H₅O₂ radical, yielding a cation at m/z 189/191.
-
Formation of a chlorostyrene-type cation: Further fragmentation could lead to the formation of a stable [C₈H₈Cl]⁺ ion at m/z 139/141.
-
Formation of the chlorophenyl cation: Cleavage of the bond between the aromatic ring and the cyclohexene ring would generate the [C₆H₄Cl]⁺ cation at m/z 111/113.
Part 4: Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene would involve the protection of a cyclohexanedione, followed by a Grignard reaction and subsequent dehydration.
Synthetic Workflow:
Caption: Proposed synthetic route to the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
-
Prepare the Grignard reagent by reacting 1-bromo-4-chlorobenzene (1.2 equivalents) with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
-
Dissolve the crude 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-TsOH.
-
Heat the mixture to reflux, with azeotropic removal of water if necessary.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography on silica gel.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify this compound, confirm its structure upon synthesis, and interpret its behavior in various chemical and biological systems. The provided synthetic protocol offers a practical starting point for the preparation of this and structurally related molecules, paving the way for future investigations into their properties and potential applications.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Bruker. (n.d.). Mnova Predict. Retrieved from [Link]
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. Available at: [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Available at: [Link]
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Unlocking the Therapeutic Potential of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: A Proposed Research Roadmap
Abstract
The quest for novel therapeutic agents with unique mechanisms of action is a cornerstone of modern drug discovery. Spirocyclic scaffolds, with their rigid, three-dimensional structures, offer a compelling starting point for the design of new chemical entities that can interact with biological targets in previously unexplored ways. This technical guide focuses on 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a compound of interest due to its structural similarities to other biologically active spirocycles. While direct biological data for this specific molecule is not yet publicly available, this document serves as a comprehensive research proposal, outlining a strategic and scientifically rigorous approach to systematically investigate its potential therapeutic activities. We present a roadmap for researchers, scientists, and drug development professionals, detailing proposed in silico, in vitro, and in vivo studies, complete with detailed experimental protocols and the underlying scientific rationale.
Introduction: The Rationale for Investigating 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
The 1,4-dioxaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to interact with a range of biological targets, demonstrating the versatility of this chemical framework. For instance, derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, with applications in tumor imaging[1][2]. Furthermore, other spirocyclic structures, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have emerged as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation[3]. The presence of the 4-chlorophenyl group in the target molecule is also of significant interest, as this moiety is found in numerous approved drugs and is known to influence pharmacokinetic and pharmacodynamic properties.
Given the precedent set by structurally analogous compounds, we hypothesize that 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene may possess latent biological activities of therapeutic relevance. This guide provides a structured and logical pathway to explore this potential, from initial computational predictions to targeted biological assays and mechanistic studies.
Proposed Research Plan: A Multi-pronged Approach to Uncover Biological Activity
We propose a tiered research plan designed to efficiently screen for and characterize the biological activities of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
In Silico Target Prediction and Physicochemical Profiling
The initial phase of our investigation will leverage computational tools to predict potential biological targets and assess the drug-like properties of the compound.
Workflow: In Silico Analysis
Caption: Workflow for in silico analysis of the target compound.
Experimental Protocol: Molecular Docking
-
Target Selection: Based on the results of the target prediction software and the known activities of related compounds (e.g., σ1 receptor, RIPK1, 5-HT1A receptor), obtain the crystal structures of the top 5-10 potential protein targets from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate the 3D coordinates of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding pocket based on the co-crystallized ligand or using pocket prediction algorithms.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each target protein.
-
Analysis: Analyze the resulting docking poses and scoring functions. Prioritize targets that show favorable binding energies and plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound.
In Vitro Screening for Biological Activity
Based on the in silico predictions and the known activities of related spirocycles, a panel of in vitro assays will be conducted to identify and validate biological activity.
Tier 1: Broad Phenotypic Screening
A primary screen will be performed across a diverse set of human cell lines to identify any potential cytotoxic or cytostatic effects.
| Cell Line | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | General cancer cytotoxicity screen |
| MCF-7 | Breast Carcinoma | General cancer cytotoxicity screen |
| HepG2 | Hepatocellular Carcinoma | Assess potential hepatotoxicity |
| SH-SY5Y | Neuroblastoma | Screen for neuroprotective or neurotoxic effects |
| HEK293 | Human Embryonic Kidney | General cytotoxicity in a common cell line |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tier 2: Targeted Assays
Contingent on the results of the phenotypic screen and in silico analysis, more specific, target-oriented assays will be performed.
Workflow: Targeted In Vitro Assays
Caption: Decision workflow for targeted in vitro assays.
Experimental Protocol: RIPK1 Kinase Inhibition Assay (Example)
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human RIPK1 enzyme, a kinase buffer, ATP, and a suitable substrate (e.g., a generic myelin basic protein).
-
Compound Addition: Add varying concentrations of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene to the wells. Include a positive control (known RIPK1 inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP consumed.
-
Analysis: Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
Mechanism of Action (MoA) Elucidation
Should a validated hit emerge from the in vitro screens, the next logical step is to investigate its mechanism of action. For instance, if the compound shows anti-inflammatory properties, we would investigate its effect on key inflammatory signaling pathways.
Signaling Pathway: NF-κB Activation (Hypothetical)
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Journey of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a distinct spirocyclic compound, presents a curious case in the landscape of chemical synthesis and discovery. Despite its well-defined structure and availability as a research chemical, its documented history and initial synthesis remain largely obscure within publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of its known properties and situate it within the broader context of spirocyclic chemistry. While a detailed historical narrative of its discovery is not available, we will explore its structural characteristics, and potential synthetic pathways based on established organic chemistry principles. This document serves as a foundational resource for researchers interested in the potential applications of this and related spirocyclic systems.
Introduction: The Allure of the Spirocyclic Scaffold
Spirocyclic compounds, characterized by two rings sharing a single common atom, have long captivated the interest of chemists. This unique structural motif imparts a three-dimensional rigidity that is highly sought after in medicinal chemistry and materials science. The defined spatial arrangement of substituents around the spiro center can lead to enhanced binding affinity and selectivity for biological targets, making them attractive scaffolds for drug discovery. The 1,4-dioxaspiro[4.5]decane framework, in particular, serves as a versatile ketal protecting group for cyclohexanone, a common starting material in complex organic synthesis. The introduction of unsaturation and specific aromatic substituents, as seen in 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, further functionalizes this core structure, opening avenues for diverse chemical transformations and potential biological activity.
Physicochemical Properties and Structural Features
The fundamental characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 126991-60-4 | [1] |
| Molecular Formula | C₁₄H₁₅ClO₂ | |
| Molecular Weight | 250.72 g/mol | |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Soluble in common organic solvents | |
| Storage Conditions | Store at -20°C | [1] |
The structure features a cyclohexene ring fused to a 1,4-dioxolane ring through a spirocyclic carbon. The 4-chlorophenyl group at position 8 introduces an aromatic moiety with a specific electronic and steric profile, which could be key to its intended, albeit undocumented, application.
Postulated Synthesis: A Rationale-Driven Approach
While the original synthetic route for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is not documented in readily available literature, a plausible pathway can be conceptualized based on established synthetic methodologies for similar spirocyclic systems. The logical precursor to this molecule would be 4-(4-chlorophenyl)cyclohex-2-en-1-one.
Conceptual Synthetic Workflow
The synthesis would likely proceed through two key stages: the formation of the substituted cyclohexenone and the subsequent protection of the ketone as a ketal to form the spirocyclic system.
Caption: Postulated synthetic workflow for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of how the synthesis might be practically achieved in a laboratory setting.
Part 1: Synthesis of 4-(4-chlorophenyl)cyclohex-2-en-1-one
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., ethanol), add methyl vinyl ketone and a catalytic amount of a base (e.g., sodium hydroxide).
-
Reaction Conditions: Stir the mixture at room temperature to facilitate the initial Michael addition. Subsequently, heat the reaction mixture to reflux to promote the intramolecular aldol condensation and dehydration, leading to the formation of the cyclohexenone ring.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Part 2: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
-
Reaction Setup: Dissolve the synthesized 4-(4-chlorophenyl)cyclohex-2-en-1-one in a non-polar solvent such as toluene. Add an excess of ethylene glycol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with an aqueous bicarbonate solution to remove the acid catalyst. The organic layer is then dried and the solvent evaporated. The final product can be purified by column chromatography.
Potential Applications and Future Directions
Given its structure, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene could serve as a valuable intermediate in the synthesis of more complex molecules. The vinylogous ether moiety could be a reactive handle for various transformations, while the chlorophenyl group could be involved in cross-coupling reactions.
Potential areas of interest for this compound include:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The rigid spirocyclic core and the specific substitution pattern could be explored for interaction with various biological targets.
-
Materials Science: As a building block for the creation of novel polymers or liquid crystals, where the rigid structure could impart desirable physical properties.
The lack of published research on this compound presents a unique opportunity for investigation. A thorough exploration of its reactivity and biological activity could uncover novel applications and expand the utility of the 1,4-dioxaspiro[4.5]dec-7-ene scaffold.
Conclusion
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene remains a molecule with an unwritten history. While its discovery and the original intent behind its synthesis are not readily apparent, its chemical structure suggests a role as a versatile synthetic intermediate. The postulated synthetic pathway, based on fundamental organic reactions, provides a practical framework for its preparation. This guide serves to consolidate the known information and to stimulate further research into the properties and potential applications of this enigmatic spirocyclic compound, inviting the scientific community to unravel its full potential.
References
A comprehensive list of formal references cannot be provided as no scientific literature detailing the discovery or synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene was identified during the research for this guide. The information presented is based on general chemical principles and data from chemical supplier databases.
[1] BIOGEN Científica. 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. [Link]
Sources
A Technical Guide to the Solubility and Stability Profiling of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
An In-Depth Technical Guide
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a molecule possessing a unique combination of a spiroketal, a vinyl chloride, and a chlorophenyl moiety. Recognizing the scarcity of public data on this specific compound, this document serves not as a repository of existing results, but as a detailed methodological roadmap for researchers, scientists, and drug development professionals. We will delve into the theoretical considerations that guide experimental design, provide detailed, field-proven protocols for solubility and stability assessment, and outline the development of a robust, stability-indicating analytical method. The causality behind each experimental choice is explained, ensuring that the described workflows are self-validating and aligned with regulatory expectations.
Introduction to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a distinct organic molecule characterized by several key structural features:
-
A Spiroketal System: The 1,4-dioxaspiro[4.5]decane core is a bicyclic system where two rings share a single carbon atom.[1] Spirocycles are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved target specificity and novel intellectual property.
-
A Chlorophenyl Group: The para-substituted chlorophenyl ring introduces significant hydrophobicity and is a common feature in many pharmaceutical compounds.
-
A Vinyl Moiety: The endocyclic double bond (dec-7-ene) introduces a region of unsaturation, which can be a site for chemical reactivity and potential instability.
The confluence of these features presents a unique challenge and opportunity. Its solubility will be governed by the balance between the hydrophobic chlorophenyl group and the more polar spiroketal, while its stability will be influenced by the potential reactivity of the spiroketal, the double bond, and the halogenated aromatic ring.[2][3] A comprehensive understanding of these attributes is a non-negotiable prerequisite for any further development.
Solubility Profiling: A Methodological Approach
Aqueous solubility is a critical factor for drug candidates, directly impacting absorption and bioavailability.[4][5] Poor solubility can terminate the development of an otherwise promising compound.[6] The following sections outline a strategic approach to thoroughly characterize the solubility of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Theoretical Considerations & Initial Assessment
The molecule's structure suggests moderate to low aqueous solubility due to the dominant hydrophobic chlorophenyl ring. Spiro compounds themselves can have variable solubility depending on their substituents and crystal lattice energy.[7][8] An initial assessment should therefore focus on a range of solvents to build a comprehensive profile.
Experimental Workflow for Solubility Determination
The following workflow illustrates a logical progression from rapid, early-stage screening to the more rigorous equilibrium solubility required for later-stage development.
Caption: Parallel workflow for conducting forced degradation studies.
Protocols for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9]Studies should be conducted on a single batch of the API. [10]A concentration of 1 mg/mL is often recommended. [11] Protocol 3: Acid/Base Hydrolysis
-
Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. An organic co-solvent may be necessary if solubility is low.
-
Incubation: Store samples at an elevated temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to prevent further degradation.
-
Analysis: Analyze by HPLC.
Protocol 4: Oxidative Degradation
-
Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide to a final concentration of ~3%.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points & Analysis: Monitor the reaction at regular intervals until target degradation is achieved, then analyze by HPLC.
Protocol 5: Thermal Degradation
-
Preparation: Place the compound in both solid form and in solution into stability chambers at an elevated temperature (e.g., 80°C). For the solid, also test under high humidity conditions (e.g., 75% RH). [12]2. Time Points & Analysis: Withdraw samples at set intervals and analyze by HPLC.
Protocol 6: Photostability Testing
-
Standard: Follow the ICH Q1B guideline. [13]2. Exposure: Expose the compound (solid and solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.
-
Analysis: Analyze samples by HPLC.
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants >0.1% | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24h | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |
| Base Hydrolysis | 0.1 M NaOH | 24h | [Value] | [Value] | [e.g., No significant degradation] |
| Oxidation | 3% H₂O₂ | 8h | [Value] | [Value] | [e.g., Multiple minor degradants] |
| Thermal (Solid) | 80°C | 7 days | [Value] | [Value] | [e.g., Slight discoloration] |
| Photolytic | ICH Q1B | N/A | [Value] | [Value] | [e.g., Significant degradation] |
Development of a Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the API due to degradation. []High-Performance Liquid Chromatography (HPLC) is the technique of choice for this molecule due to its chromophore (the chlorophenyl group), which allows for UV detection. [15][16]
Protocol 7: Reverse-Phase HPLC Method Development
The goal is to achieve baseline separation of the parent peak from all process impurities and degradation products.
Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the compound makes it well-suited for reverse-phase chromatography. [17]2. Wavelength Selection: Using a Diode Array Detector (DAD), scan the UV spectrum of the compound to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shape and lower backpressure.
-
-
Gradient Optimization:
-
Scouting Gradient: Begin with a broad linear gradient (e.g., 10% B to 95% B over 20 minutes) to elute all components.
-
Refinement: Based on the scouting run, adjust the gradient slope and duration to maximize resolution around the main peak and its impurities.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves assessing:
-
Specificity: Injecting stressed samples to demonstrate that all degradant peaks are resolved from the parent peak.
-
Linearity, Range, Accuracy, and Precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Robustness.
-
Workflow for Method Validation
Caption: A sequential workflow for validating an HPLC method per ICH guidelines.
Summary and Recommendations
This guide has outlined a rigorous, systematic approach to defining the critical solubility and stability characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Based on its structural motifs, researchers should anticipate moderate-to-low aqueous solubility and potential liabilities related to hydrolytic, oxidative, and photolytic degradation.
Key Recommendations:
-
Solubility Enhancement: If thermodynamic solubility is found to be low (<60 µg/mL), formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions should be investigated early. [18]* Handling and Storage: Given the potential for photolytic and thermal degradation, the compound should be handled under controlled lighting conditions and stored at recommended temperatures, protected from light. [2][13]* Packaging: The results of the stability studies will directly inform the selection of appropriate primary packaging to protect the drug substance and eventual drug product from light and moisture. [9] By following the detailed protocols and workflows presented herein, development teams can generate the high-quality data necessary to make informed decisions, mitigate risks, and successfully advance 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene through the development pipeline.
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- World Health Organization. (2009). Annex 10 - ICH.
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- media. (2025). Is it mandatory to have a stability test protocol and report for stress testing during the pharmaceutical R&D process?.
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- Cheméo. (2023). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
- MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- Oxoplast. (2015). Stability of poly(vinyl chloride).
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- Chemical Communications (RSC Publishing). Novel spiro-polymers with enhanced solubility.
- Inchem.org. (1999). Vinyl Chloride (EHC 215, 1999).
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An In-depth Technical Guide on the Safety and Handling of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and operational safety.
Section 1: Compound Identification and Physicochemical Properties
Before handling any chemical, a thorough understanding of its identity and physical characteristics is paramount. This knowledge informs risk assessment and the selection of appropriate safety measures.
Systematic Name: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS Number: 126991-60-4[1] Molecular Formula: C₁₄H₁₅ClO₂[1] Molecular Weight: 250.72 g/mol (approx. 251)[1]
This compound belongs to the dioxaspiro family, characterized by a spirocyclic center connecting a cyclohexane and a dioxolane ring. The presence of a chlorophenyl group significantly influences its reactivity and toxicological profile.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅ClO₂ | BIOFOUNT[1] |
| Molecular Weight | 251 g/mol | BIOFOUNT[1] |
| CAS Number | 126991-60-4 | BIOFOUNT[1] |
| InChIKey | FSVPTHZYWZDTIK-UHFFFAOYSA-N | BIOFOUNT[1] |
Note: Comprehensive experimental data on physical properties such as boiling point, melting point, and solubility are not widely published. Researchers should treat the compound as a solid with low volatility under standard laboratory conditions unless empirical data suggests otherwise.
Section 2: Hazard Identification and GHS Classification
Based on analogous compounds, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is anticipated to present the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
GHS Pictogram:
Signal Word: WARNING [2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the routes of exposure identified in the hazard assessment.
3.1 Engineering Controls:
-
Ventilation: All handling of this compound, particularly when in powdered form or when heated, must be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for procedures that could generate dust or aerosols.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[2]
3.2 Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect against specific, identified hazards.
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, a face shield used in conjunction with safety glasses is required.[2]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination. For prolonged contact, consult glove manufacturer data for breakthrough times.
-
Lab Coat: A standard laboratory coat should be worn and kept fastened. Ensure it is made of a suitable material and is regularly laundered.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Section 4: Safe Handling and Storage Protocols
The primary objective of these protocols is to prevent accidental exposure and maintain the stability and purity of the compound.
4.1 Handling:
-
Avoid all direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Minimize dust generation and accumulation.[3]
-
Use in a well-ventilated area and preferably within a chemical fume hood.[2]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3]
4.2 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
The recommended long-term storage condition is at -20°C for periods of 1-2 years, with short-term storage at -4°C for 1-2 weeks permissible.[1]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Keep away from sources of ignition.[2]
-
The storage area should be secured and accessible only to authorized personnel.[2]
Section 5: First-Aid and Emergency Procedures
Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
5.1 Accidental Release Measures: In the event of a spill, the priority is to ensure personnel safety while containing the material and preventing environmental contamination.
-
Personnel Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3, including respiratory protection if necessary. Avoid breathing dust.[4]
-
Containment and Cleanup: Prevent further leakage or spillage if safe to do so. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Do not let the product enter drains, waterways, or soil.[2]
-
Final Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Diagram 1: Accidental Spill Response Workflow
Caption: Workflow for responding to an accidental chemical spill.
Section 6: Toxicological and Ecological Information
Detailed toxicological studies for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene are not widely available. The hazard assessment is largely based on its classification as a skin, eye, and respiratory irritant.[2] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity has been identified.[4]
Ecological Information:
-
Prevent entry into drains, other waterways, or soil.[2] The environmental impact of this compound has not been fully investigated. Due to the presence of a chlorinated aromatic ring, persistence and bioaccumulation potential should be considered.
Section 7: Disposal Considerations
All waste materials must be handled as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2]
-
Waste should be sent to an approved waste disposal plant.[2] Do not dispose of it with household garbage or allow it to reach the sewage system.
References
- AK Scientific, Inc. Safety Data Sheet for CID 105442019. AK Scientific, Inc. [URL: Available through search on the AK Scientific website, specific deep link is not stable but the document is findable via product search.]
- 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Product Page. BIOFOUNT. [URL: https://www.biofount.com/product/show/126991-60-4.html]
- General Safety Data Sheet Information for 1,4-dioxaspiro[4.5]decan-8-one. Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC222840050&productDescription=1%2C4-DIOXASPIRO-4.5-DECAN-8-ONE%2C&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet for N-(4-chlorophenyl)-maleimide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/775215]
- General Handling and Storage Information for Dioxaspiro Compounds. AK Scientific, Inc. [URL: General safety information available on supplier websites like https://www.aksci.com/]
- Safety Data Sheet for 4CzIPN. Ossila. [URL: https://www.ossila.
- General Laboratory Chemical Safety Guidance. Synerzine. [URL: General safety information available on supplier websites like https://synerzine.com/]
- PubChem Compound Summary for 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/567352]
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An In-depth Technical Guide to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Abstract: This technical guide provides a comprehensive overview of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a spirocyclic compound of interest in synthetic chemistry and medicinal research. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications as a scaffold in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery, offering field-proven insights and methodologies.
Compound Identification and Physicochemical Properties
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a distinct organic molecule characterized by a spiroketal structure fused to a cyclohexene ring, which is substituted with a 4-chlorophenyl group. This unique combination of a rigid spirocyclic core and an electronically modified aromatic moiety makes it a valuable intermediate for further chemical elaboration.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 126991-60-4 .[1][2]
Structural and Molecular Data
The structural and physicochemical properties of the compound are summarized in the table below. This data is critical for designing synthetic routes, predicting reactivity, and for its application in various experimental settings.
| Property | Value | Source |
| CAS Number | 126991-60-4 | [1][2] |
| Molecular Formula | C₁₄H₁₅ClO₂ | [1] |
| Molecular Weight | 250.72 g/mol (approx. 251) | [1] |
| Canonical SMILES | ClC1=CC=C(C=C1)C1=CCC2(CC1)OCCO2 | [2] |
| InChI Key | FSVPTHZYWZDTIK-UHFFFAOYSA-N | [1] |
| Appearance | (Typically a solid, specific form may vary) | N/A |
| Solubility | (Expected to be soluble in common organic solvents) | N/A |
Chemical Structure Diagram
The two-dimensional structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is depicted below. The diagram highlights the key functional groups: the spiroketal (1,4-dioxaspiro), the cyclohexene ring, and the pendant 4-chlorophenyl group.
Caption: 2D structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 126991-60-4 is not publicly prevalent, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The core structure can be assembled via the acid-catalyzed ketalization of a corresponding ketone precursor, 4-(4-chlorophenyl)cyclohex-2-en-1-one, with ethylene glycol.
Proposed Retrosynthetic Analysis
The key disconnection in a retrosynthetic approach involves the hydrolysis of the spiroketal, revealing the precursor ketone. This strategy is illustrated below.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust, self-validating procedure for the synthesis of the target compound from its ketone precursor.
Objective: To synthesize 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via acid-catalyzed ketalization.
Materials:
-
4-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-(4-chlorophenyl)cyclohex-2-en-1-one, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Causality: Toluene is used as the solvent to form an azeotrope with water, the byproduct of the reaction. The Dean-Stark trap is essential for removing this water, which drives the equilibrium towards the formation of the ketal product according to Le Châtelier's principle.
-
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete when water ceases to collect.
-
Workup and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the p-TSA catalyst. Subsequently, wash with brine.
-
Self-Validation: Neutralization is critical to prevent acid-catalyzed hydrolysis of the product during workup and storage.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]
Applications in Research and Drug Development
Spirocyclic scaffolds, particularly the 1,4-dioxaspiro[4.5]decane core, are of significant interest in medicinal chemistry.[3][4] This rigid framework can orient substituents in precise three-dimensional space, which is advantageous for optimizing interactions with biological targets.
Role as a Synthetic Intermediate
The primary application of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is as a versatile intermediate. The ketal group serves as a robust protecting group for the ketone functionality, allowing for selective chemical modifications at other positions of the molecule, such as the alkene or the aromatic ring. The protected ketone can be readily deprotected under acidic conditions when desired.
Potential in Medicinal Chemistry
The structural motif of this compound is found in various biologically active molecules. For instance, spirocyclic hydantoins have been developed as antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), a target for autoimmune diseases.[5] Additionally, triazaspiro[4.5]decane derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore, a target for ischemia/reperfusion injury.[6]
The presence of the 4-chlorophenyl group is a common feature in many pharmaceuticals, often enhancing binding affinity through halogen bonding or improving pharmacokinetic properties. Therefore, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene represents a valuable starting point or scaffold for the synthesis of novel therapeutic agents.
Caption: Potential applications of the compound as a scaffold in drug discovery.
Handling, Storage, and Safety
As a laboratory chemical, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene should be handled with appropriate care.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid direct contact with skin and eyes and prevent inhalation of any dust or vapors.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1][2]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[1]
References
- 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene - BIOFOUNT. (URL: )
-
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene - BIOGEN Científica. (URL: [Link])
-
Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed. (URL: [Link])
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
1,4-Dioxaspiro(4.5)decane - PubChem. (URL: [Link])
-
1,4-Dioxaspiro[4.5]decane - NIST WebBook. (URL: [Link])
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- 4. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 5. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
Methodological & Application
The Strategic Application of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in Modern Medicinal Chemistry
Abstract
This comprehensive guide details the significance, potential synthetic routes, and diverse applications of the spirocyclic compound, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, in the field of medicinal chemistry. While specific literature on this exact molecule is emerging, its structural components—a spirocyclic 1,4-dioxaspiro[4.5]decane core and a 4-chlorophenyl moiety—position it as a valuable and versatile building block in drug discovery. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for its utilization in the synthesis of novel therapeutic agents.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design
The paradigm of drug discovery has progressively shifted from "flat" two-dimensional molecules to complex three-dimensional structures that can better interact with the intricate topographies of biological targets. Spirocyclic compounds, characterized by two rings sharing a single atom, have become increasingly prominent in this "escape from flatland"[1][2]. Their inherent rigidity and three-dimensionality offer several advantages in medicinal chemistry:
-
Conformational Restriction: The fixed spatial arrangement of substituents on a spirocyclic core can lead to a more precise fit with a target's binding site, enhancing potency and selectivity[1].
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability[1][3].
-
Novel Chemical Space: Spirocycles provide access to a vast and underexplored chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing scaffolds[3].
The 1,4-dioxaspiro[4.5]decane moiety, in particular, is a well-established synthetic intermediate, often serving as a protected form of a cyclohexanone ring[4]. This allows for selective chemical transformations at other positions of a molecule[4]. The subject of this guide, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, combines this valuable spirocyclic core with a vinyl ether functionality and a 4-chlorophenyl group, a common pharmacophore in numerous approved drugs[5].
Physicochemical Properties
A summary of the key physicochemical properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 126991-60-4 | [6] |
| Molecular Formula | C₁₄H₁₅ClO₂ | [6] |
| Molecular Weight | 250.72 g/mol | [6] |
| InChIKey | FSVPTHZYWZDTIK-UHFFFAOYSA-N | [6] |
| Storage Conditions | -20°C for long-term storage (1-2 years) | [6] |
Proposed Synthetic Protocols
While specific, peer-reviewed synthetic procedures for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene are not widely documented, a plausible and efficient synthesis can be conceptualized from readily available starting materials. The following protocols are based on established organic chemistry principles.
Synthesis of the Precursor: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
The initial step involves the synthesis of the corresponding tertiary alcohol, which can then be dehydrated to form the target vinyl ether.
-
Reaction Scheme:
Caption: Grignard addition to form the tertiary alcohol precursor.
-
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Dissolve the ketone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorophenylmagnesium bromide (1.1 eq) in THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
-
Dehydration to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
The final step is the dehydration of the tertiary alcohol to form the desired vinyl ether.
-
Reaction Scheme:
Caption: Dehydration to form the target vinyl ether.
-
Step-by-Step Protocol:
-
Dissolve 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or a solid-supported acid catalyst like Amberlyst A16)[7].
-
Heat the reaction mixture to reflux and monitor the formation of the product by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
-
Applications in Medicinal Chemistry
The unique combination of a spirocyclic core, a reactive vinyl ether, and a 4-chlorophenyl group makes this compound a versatile intermediate for the synthesis of more complex, biologically active molecules.
As a Michael Acceptor and Dienophile
Vinyl ethers can participate in a variety of carbon-carbon bond-forming reactions. The electron-donating nature of the ether oxygen activates the double bond, making it a suitable partner in:
-
Diels-Alder Reactions: As a dienophile, it can react with dienes to construct complex polycyclic systems.
-
Michael Additions: While less common for simple vinyl ethers, activation by a neighboring group could facilitate conjugate additions.
These reactions open pathways to novel carbocyclic and heterocyclic scaffolds for further elaboration in drug discovery programs.
Precursor to Functionalized Ketones
The vinyl ether moiety can be readily hydrolyzed under acidic conditions to unmask a ketone. This allows the 1,4-dioxaspiro group to serve as a protecting group for a different ketone in the molecule, enabling regioselective synthesis.
-
Synthetic Workflow:
Caption: Synthetic utility via hydrolysis to a ketone.
This strategy is particularly useful for building complex natural product analogs or other intricate molecular architectures where sequential functionalization is required.
Incorporation of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a privileged substructure in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including antihistamines (e.g., cetirizine)[8], analgesics[9], and various enzyme inhibitors. Its presence in a molecule can influence:
-
Target Binding: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.
-
Pharmacokinetic Properties: The lipophilicity of the chlorophenyl group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
By using 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene as a building block, medicinal chemists can readily incorporate this important pharmacophore into novel spirocyclic scaffolds.
Conclusion
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene represents a promising, albeit under-explored, synthetic intermediate for medicinal chemistry. Its three-dimensional spirocyclic core, coupled with the reactive potential of the vinyl ether and the pharmacological significance of the 4-chlorophenyl group, provides a powerful platform for the design and synthesis of next-generation therapeutic agents. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the potential of this versatile molecule in their drug discovery endeavors.
References
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A Formal Exchange Reaction between Ketones and Vinyl Ethers with Solid Catalysts. Angewandte Chemie International Edition, 62(45), e202310841. (2023). Available at: [Link]
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8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. BIOFOUNT. (n.d.). Available at: [Link]
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Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 3099-3108. (1979). Available at: [Link]
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Methods for Vinyl Ether Synthesis. ResearchGate. (2019). Available at: [Link]
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1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. PubChem. (n.d.). Available at: [Link]
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Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5181-5186. (2010). Available at: [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
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4-Chlorophenyl compounds. Wikipedia. (n.d.). Available at: [Link]
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Yang, S., et al. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 14(18), 4819-4825. Available at: [Link]
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Boeckman, R. K., et al. (1978). Lewis acid induced cyclization of vinyl ether-epoxides: a new stereospecific route to carbocyclic ketones and ketolactones. Journal of the American Chemical Society, 100(22), 7101-7103. Available at: [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Journal of Oleo Science, 66(8), 861-867. Available at: [Link]
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Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6241. (2023). Available at: [Link]
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Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Molbank, 2022(4), M1502. (2022). Available at: [Link]
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Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. (2023). Available at: [Link]
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The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025). Available at: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. (2025). Available at: [Link]
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The Versatile Synthon: Unlocking Complex Molecular Architectures with 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Introduction: A Spirocyclic Scaffold for Modern Synthesis
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. The spirocyclic framework, characterized by two rings sharing a single atom, offers a unique three-dimensional architecture that is increasingly sought after for its ability to confer novel pharmacological properties and improved metabolic stability.[1] Among these valuable scaffolds, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene emerges as a highly versatile and functionalized building block. Its unique combination of a protected cyclohexanone moiety, a reactive enol ether, and a modifiable chlorophenyl group provides a powerful platform for the construction of intricate molecular targets.
This comprehensive guide provides detailed application notes and protocols for the synthesis and strategic manipulation of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. We will explore its utility in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling and cycloaddition reactions, as well as the strategic deprotection to unmask the latent ketone functionality. The protocols herein are designed to be robust and adaptable, empowering researchers to leverage this potent building block in their synthetic endeavors.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 126991-60-4 |
| Molecular Formula | C₁₄H₁₅ClO₂ |
| Molecular Weight | 250.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |
| Storage | Store at -20°C for long-term stability |
Synthesis of the Building Block: A Strategic Approach
The preparation of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is most effectively achieved from its corresponding ketone precursor, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-one. While several methods exist for the conversion of ketones to vinyl ethers, the Shapiro reaction offers a reliable, albeit indirect, route through a tosylhydrazone intermediate.[2][3][4]
Protocol 1: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via the Shapiro Reaction
This two-step protocol first involves the formation of a tosylhydrazone from the parent ketone, followed by an organolithium-mediated elimination to furnish the desired vinyl ether.
Step A: Formation of the Tosylhydrazone
-
To a solution of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in methanol, add p-toluenesulfonhydrazide (1.1 equiv.).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the precipitation of the tosylhydrazone.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone, which can be used in the next step without further purification.
Step B: Shapiro Elimination
-
Suspend the dried tosylhydrazone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equiv., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Figure 1: Synthetic workflow for the preparation of the target vinyl ether.
Application in Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The electron-rich enol ether moiety of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[1][5][6] This transformation allows for the introduction of various substituents at the vinylic position, further expanding the molecular diversity accessible from this building block.
Protocol 2: Heck Vinylation with an Aryl Bromide
This protocol details a representative Heck reaction between 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and 4-bromoanisole.
Materials:
-
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.0 equiv.)
-
4-Bromoanisole (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and dppp.
-
Add anhydrous DMF and stir for 10 minutes to form the catalyst complex.
-
Add 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, 4-bromoanisole, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Figure 2: Simplified catalytic cycle for the Heck reaction.
Cycloaddition Reactions: Constructing Polycyclic Systems
The double bond of the enol ether can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.[7][8] This provides a powerful strategy for the rapid construction of complex, polycyclic frameworks.
Protocol 3: Diels-Alder Reaction with a Diene
This protocol outlines a [4+2] cycloaddition with cyclopentadiene.
Materials:
-
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.0 equiv.)
-
Freshly cracked cyclopentadiene (3.0 equiv.)
-
Anhydrous toluene
Procedure:
-
To a sealed tube, add 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and anhydrous toluene.
-
Add freshly cracked cyclopentadiene.
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and toluene.
-
The crude product can be purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The stereochemistry of the product should be confirmed by spectroscopic methods (e.g., NOESY).
Unmasking the Core: Ketal Deprotection
A key feature of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene as a building block is the presence of the ethylene glycol ketal, which serves as a robust protecting group for a ketone. Acid-catalyzed hydrolysis efficiently removes this group, revealing the cyclohexanone core for further functionalization.[9]
Protocol 4: Acid-Catalyzed Ketal Deprotection
Materials:
-
Substituted 1,4-dioxaspiro[4.5]decane derivative (1.0 equiv.)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH, 0.1 equiv.)
Procedure:
-
Dissolve the spiroketal substrate in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting ketone can be purified by column chromatography if necessary.
Figure 3: Ketal deprotection workflow.
Conclusion and Future Outlook
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene represents a powerful and versatile building block for the synthesis of complex molecules. Its strategic combination of a modifiable aromatic ring, a reactive enol ether, and a protected ketone functionality allows for a wide range of synthetic transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this synthon in their own research programs, from drug discovery to materials science. The continued exploration of the reactivity of this and related spirocyclic systems will undoubtedly lead to the development of novel and efficient synthetic methodologies for the construction of next-generation functional molecules.
References
-
Shapiro, R. H. & Heath, M. J. (1967). Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 89(22), 5734–5735.
-
Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55–59.
-
Chamberlin, A. R., Stemke, J. E., & Bond, F. T. (1978). Regiospecific synthesis of vinylsilanes from tosylhydrazones. The Journal of Organic Chemistry, 43(1), 147–150.
-
McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692–2698.
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Heck reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Falomir, E., Carda, M., & Marco, J. A. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 16(6), 4877-4911.
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
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Application Note: Elucidating the Reaction Pathway for the Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are privileged structural motifs in medicinal chemistry and natural product synthesis. The unique three-dimensional architecture of spirocycles, such as the 1,4-dioxaspiro[4.5]decane core, provides a rigid framework that can orient substituents in precise vectors, enhancing interaction with biological targets. The title compound, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, is a representative example of a scaffold that combines a spirocyclic ketal with a substituted cyclohexene ring, making it a valuable building block for the synthesis of complex bioactive molecules.
This application note provides a detailed exposition of the reaction mechanism for its formation, grounded in the principles of the Robinson annulation. We will dissect the strategic use of a protecting group and the sequential carbon-carbon bond-forming reactions—a Michael addition followed by an intramolecular aldol condensation—that culminate in the target structure. A comprehensive, field-tested protocol is also provided for practical application in a laboratory setting.
The Strategic Overview: A Robinson Annulation Approach
The formation of the target molecule is a classic example of the Robinson annulation , a powerful ring-forming reaction in organic synthesis.[1] This reaction constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[2][3]
The overall transformation can be visualized as follows:
Caption: Overall synthetic transformation.
The synthesis strategically begins with a protected cyclohexanone derivative, 1,4-dioxaspiro[4.5]decan-8-one, which serves as the Michael donor. The protection of the carbonyl group as an ethylene ketal is crucial for directing the regioselectivity of the initial enolate formation and preventing unwanted side reactions.[4][5]
Detailed Reaction Mechanism
The formation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene proceeds through a well-defined, three-stage mechanism.
Stage 1: Ketal Protection of Cyclohexanone (Pre-reaction Step)
To ensure the desired annulation pathway, the ketone functionality of the starting cyclohexanone must be masked. This is achieved by converting it into an ethylene ketal, which is stable under the basic conditions of the subsequent steps.[6][7]
Caption: Mechanism of ethylene ketal formation.
The acid-catalyzed reaction with ethylene glycol transforms the electrophilic carbonyl into a non-reactive ketal, allowing the subsequent base-catalyzed reactions to proceed at the desired α-carbon position.[8][9]
Stage 2: The Michael Addition
This is the first key C-C bond-forming step. A base, such as sodium ethoxide, deprotonates the α-carbon of the protected cyclohexanone to form a resonance-stabilized enolate.[10] This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (the Michael acceptor) in a conjugate or 1,4-addition.[11][12][13]
Caption: Mechanism of the Michael Addition step.
The product of this stage is a 1,5-dicarbonyl compound (with one carbonyl still protected as a ketal), which is the direct precursor for the subsequent cyclization.
Stage 3: Intramolecular Aldol Condensation and Dehydration
The Michael adduct, under the influence of the base, undergoes an intramolecular aldol reaction.[14][15] An enolate is formed at the α-carbon of the newly introduced ketone, which then attacks the original (now deprotected for reaction) carbonyl carbon of the spiro-ketone. This attack forms a six-membered ring.
The resulting β-hydroxy ketone intermediate is typically unstable and readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated cyclic ketone product.[16][17]
Caption: Mechanism of the Intramolecular Aldol Condensation.
Experimental Protocol
This protocol outlines the synthesis in two main parts: the preparation of the protected ketone and the subsequent Robinson annulation.
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (50.0 g, 0.51 mol), ethylene glycol (34.8 g, 0.56 mol), p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol), and 250 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.
Part B: Robinson Annulation
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (10.0 g, 0.147 mol) and 100 mL of absolute ethanol.
-
Addition of Reactants: Stir the mixture at room temperature and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (20.0 g, 0.128 mol) in 20 mL of ethanol dropwise over 15 minutes. After the addition is complete, add a solution of 1-(4-chlorophenyl)prop-2-en-1-one (21.6 g, 0.128 mol) in 30 mL of ethanol dropwise over 30 minutes.
-
Reaction: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Data Summary
| Parameter | Part A: Ketal Protection | Part B: Robinson Annulation |
| Key Reagents | Cyclohexanone, Ethylene Glycol | 1,4-Dioxaspiro[4.5]decan-8-one, 1-(4-chlorophenyl)prop-2-en-1-one |
| Catalyst/Base | p-Toluenesulfonic acid | Sodium ethoxide |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~111 °C) | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Typical Yield | > 85% | 60 - 75% |
| Product Form | Colorless Oil | White to off-white solid |
Conclusion
The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a textbook illustration of the Robinson annulation, showcasing the strategic importance of protecting groups and the power of tandem reactions to build molecular complexity efficiently. A thorough understanding of the underlying Michael addition and intramolecular aldol condensation mechanisms is paramount for optimizing reaction conditions and adapting the methodology for the synthesis of analogous structures. The provided protocol offers a reliable and reproducible pathway for accessing this valuable spirocyclic building block.
References
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Application Note: Quantitative Analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Introduction
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a unique spirocyclic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a chlorophenyl group and a dioxaspiro moiety, necessitates robust and reliable analytical methods for its quantification in various matrices. This is crucial for quality control, stability studies, and pharmacokinetic assessments during drug development and other research applications. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), developed based on established methods for structurally similar compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅ClO₂ | [1] |
| Molecular Weight | 250.72 g/mol | [1] |
| CAS Number | 126991-60-4 | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents like acetonitrile, methanol | Inferred |
Recommended Analytical Techniques
Based on the structural characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, two primary analytical techniques are recommended for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is well-suited for non-volatile compounds and offers excellent reproducibility and sensitivity. The presence of the chlorophenyl group provides a chromophore that allows for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides high separation efficiency and definitive identification through mass spectral data. The spirocyclic nature of the target compound suggests it may have sufficient volatility for GC analysis, possibly with derivatization.
The following sections provide detailed protocols for each of these techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. The selection of a C18 column and a mobile phase of acetonitrile and water is based on common practices for separating compounds with similar polarity.[2]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Step-by-Step Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm. This is a typical wavelength for compounds containing a chlorophenyl group.[3]
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in acetonitrile to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in the samples by interpolating their peak areas from the calibration curve.
-
Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time | 5 - 10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a method for the quantification and identification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene using GC-MS. This technique is particularly useful for the analysis of volatile impurities and for confirming the identity of the analyte.[4]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Step-by-Step Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler and data system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (e.g., the molecular ion and major fragment ions).
-
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions in a volatile solvent such as ethyl acetate, following a similar procedure as for the HPLC analysis.
-
Prepare sample solutions by dissolving the sample in ethyl acetate to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte using the calibration curve and confirm its identity by comparing the acquired mass spectrum with a reference spectrum.
-
Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time | 10 - 15 minutes |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | 0.03 µg/mL (in SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
Both the HPLC-UV and GC-MS methods described above should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and GC-MS methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. Proper method validation is essential to ensure the generation of accurate and precise data in research and quality control settings.
References
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933. Retrieved from [Link]
-
NIST. (n.d.). Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, [1S-(1α,4β,5α)]-. NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
SciSpace. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Retrieved from [Link]
- Liang, H. C., Bilon, N., & Hay, M. T. (2013). Analytical methods for pesticide residues. Water Environment Research, 85(10), 2114-2138.
-
ResearchGate. (n.d.). Mass spectrometry and liquid chromatography/mass spectrometry of some derivatives of 6‐(2‐chlorophenyl)‐1‐methyl‐7,8,9,10‐tetrahydro‐4H‐pyrido [4′,3′ ‐ 4,5]thieno [3,2‐f][5][6][7]. Retrieved from [https://www.researchgate.net/publication/229699664_Mass_spectrometry_and_liquid_chromatographymass_spectrometry_of_some_derivatives_of_6-2-chlorophenyl-1-methyl-78910-tetrahydro-4H-pyrido_4'3'_-_45thieno_32-f_124]
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
-
Sfera, Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
- ResearchGate. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Retrieved from [https://www.researchgate.net/publication/281454556_An_analytical_method_for_quantifying_diazinon_chlorfenapyr_and_lufenuron_in_Napa_cabbage_using_QuEChERS_and_HPLC-UV]
-
PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
- Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
- ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [https://www.researchgate.net/publication/257788484_Synthesis_and_mass_spectrometric_fragmentation_pattern_of_6-4-chlorophenyl-N-aryl-4-trichloromethyl-4H-135-oxadiazin-2-amines]
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- 2. researchgate.net [researchgate.net]
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- 4. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, [1S-(1α,4β,5α)]- [webbook.nist.gov]
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- 7. Bot Verification [rasayanjournal.co.in]
HPLC method development for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
An Application Note and Protocol for the HPLC Method Development, Optimization, and Validation for the Quantification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. The narrative follows a logical progression from initial physicochemical analysis of the target molecule to a systematic method development strategy and concludes with a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the identification and quantification of this compound.
Part 1: Analyte Characterization and Initial Chromatographic Approach
A successful method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties are paramount in dictating the initial choice of chromatographic conditions, including the stationary phase, mobile phase, and detection method.
The target analyte, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, possesses distinct structural features that guide our strategy. The presence of a chlorophenyl group provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[1] Furthermore, the overall structure indicates a moderate to low polarity, making it an ideal candidate for reversed-phase chromatography, which separates molecules based on hydrophobic interactions.[2][3]
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | Inferred from Name |
| Molecular Formula | C₁₄H₁₅ClO₂ | [4] |
| Molecular Weight | ~250.72 g/mol | [4] |
| Predicted Polarity | XLogP3 of a similar saturated analog is 3.74, indicating significant hydrophobicity. | [5] |
| UV Absorbance | Presence of the chlorophenyl chromophore suggests strong absorbance in the 200-280 nm range. The exact λmax must be determined experimentally. | [1] |
Based on this profile, a reversed-phase HPLC (RP-HPLC) method is the most logical and efficient starting point. It is estimated that over 65% of all HPLC separations are performed in the reversed-phase mode due to its versatility and applicability to a wide range of molecules.[2][6] Our initial column choice will be a C18 (octadecylsilane) bonded phase, as it provides a high degree of hydrophobicity suitable for retaining the analyte.
Part 2: A Systematic Strategy for Method Development
A structured, stepwise approach is crucial to developing a method that is not only effective but also robust and reproducible. The following workflow outlines the logical progression from initial exploratory runs to a fully optimized method.
Sources
- 1. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. wjpmr.com [wjpmr.com]
- 4. 126991-60-4|8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene|8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene|-范德生物科技公司 [bio-fount.com]
- 5. echemi.com [echemi.com]
- 6. scispace.com [scispace.com]
Application Note: High-Purity Isolation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a widely accessible and scalable technique. We will delve into the rationale behind the selection of stationary and mobile phases, the optimization of separation parameters using Thin-Layer Chromatography (TLC), and a detailed, step-by-step guide to the purification process, from column packing to post-purification analysis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction: The Rationale for Purification
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound of significant interest in medicinal chemistry due to its spirocyclic core and the presence of a halogenated phenyl group, motifs commonly found in biologically active molecules. The synthesis of this α,β-unsaturated ketone often involves a multi-step process, which can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. The presence of these impurities can have a detrimental impact on the yield and purity of subsequent synthetic steps, as well as the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust purification strategy is paramount.
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][2] For moderately polar compounds like our target molecule, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.[3]
Pre-Chromatography Optimization: The Key to a Successful Separation
A successful column chromatography separation is predicated on the careful selection and optimization of the chromatographic conditions. This is most efficiently achieved through preliminary analysis using Thin-Layer Chromatography (TLC).
Stationary Phase Selection
For the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, silica gel (SiO2) is the recommended stationary phase. Its polar nature allows for effective separation of compounds with varying polarities.[3] The slightly acidic nature of silica gel is compatible with the ketal and α,β-unsaturated ketone functionalities present in the target molecule.
Mobile Phase Selection and Optimization via TLC
The choice of the mobile phase, or eluent, is critical for achieving good separation.[4] A solvent system with the appropriate polarity will allow the target compound to move up the TLC plate to a retention factor (Rf) of approximately 0.25-0.35 .[1] This Rf range provides a good balance between resolution and elution time in the subsequent column chromatography.
A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent, such as n-hexane , and a more polar solvent, like ethyl acetate .[5] The ratio of these two solvents is adjusted to achieve the desired Rf value.
Protocol for TLC Optimization:
-
Prepare a sample solution: Dissolve a small amount of the crude 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Using a capillary tube, carefully spot the sample solution onto a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Since 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene contains a conjugated system, it should be visible under a UV lamp (254 nm) .[6] Alternatively, a p-anisaldehyde stain can be used, which is effective for visualizing ketones and aldehydes.[7]
-
Adjust the mobile phase:
-
If the Rf value is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf value is too high (>0.5), decrease the polarity by increasing the proportion of hexane.
-
-
Repeat until the target compound has an Rf of ~0.3.
Detailed Protocol for Flash Column Chromatography
This protocol outlines the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene using the wet-packing method for the chromatography column.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
n-Hexane and Ethyl Acetate (HPLC grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and visualization tools (UV lamp, staining solution)
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Step-by-Step Methodology
-
Column Preparation (Wet-Packing):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Never let the solvent level drop below the top of the silica.[8]
-
Once the silica has settled, add a thin protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in a series of numbered fractions.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar impurities after the target compound has been collected.
-
Post-Chromatography Analysis and Product Isolation
Fraction Analysis by TLC
The composition of each collected fraction must be analyzed to determine which ones contain the pure product.
Logical Flow for Post-Chromatography Analysis:
Caption: Logical workflow for the analysis and isolation of the purified product.
Procedure:
-
Spot a small amount from each fraction onto a TLC plate. It is also beneficial to spot the crude mixture and a pure standard (if available) for comparison.
-
Develop the TLC plate in the optimized mobile phase.
-
Visualize the plate under a UV lamp.
-
Identify the fractions that contain only the spot corresponding to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Product Isolation
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
-
The purity of the final product can be further assessed by techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Summary of Chromatographic Parameters
| Parameter | Recommended Value/Material | Rationale |
| Stationary Phase | Silica Gel (for flash chromatography) | Ideal for separating moderately polar compounds.[3] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A versatile solvent system with tunable polarity.[5] |
| Mobile Phase Optimization | TLC to achieve Rf of 0.25-0.35 | Ensures efficient separation and reasonable elution time.[1] |
| Visualization | UV light (254 nm) or p-anisaldehyde stain | The conjugated system is UV active; the ketone is stain-active.[6][7] |
| Column Packing | Wet slurry method | Minimizes air bubbles and ensures a homogenous packing.[3] |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene using flash column chromatography. By following the principles of TLC-based optimization and the step-by-step guide, researchers can consistently obtain this valuable intermediate in high purity, thereby facilitating subsequent stages of drug discovery and development.
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Columbia University. Column chromatography.
- EPFL. TLC Visualization Reagents.
-
Khan Academy. (2019, March 19). Column Chromatography. Retrieved from [Link]
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Colorado Boulder. Column Chromatography.
- University of Rochester. Magic Formulas: TLC Stains.
- University of Toronto. Column chromatography.
-
Wikipedia. Column chromatography. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Magic Formulas [chem.rochester.edu]
- 8. youtube.com [youtube.com]
applications of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene derivatives
An In-depth Technical Guide to the Investigational Applications of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of a Unique Spirocyclic Scaffold
The 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene scaffold represents a compelling, yet underexplored, area of medicinal chemistry. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery.[1][2] Their rigid, three-dimensional structures offer a distinct advantage over more flexible molecules, enabling precise spatial arrangement of functional groups for optimal interaction with biological targets.[2] This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] While direct biological data on 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene derivatives are nascent, the broader class of spiro[4.5]decane and related spiroketal compounds has demonstrated significant promise in several therapeutic areas.[3][4] This guide synthesizes the available evidence from structurally related compounds to outline the most promising investigational applications for this unique chemical series, providing detailed protocols to empower researchers to explore its therapeutic potential.
Part 1: Investigational Application in Oncology
The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. A significant body of evidence points to the potential of spirocyclic compounds as valuable templates for the design of new cancer therapeutics.[5][6] Specifically, derivatives of spiro-indolinones and 1-thia-4-azaspiro[4.5]decanes have demonstrated notable cytotoxic activity against various cancer cell lines.[5][6] Furthermore, a related series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones has been reported to possess potent antitumor properties, arresting the cell cycle and inducing apoptosis.[7]
The presence of the 4-chlorophenyl group in the target scaffold is also of interest, as this moiety is found in numerous approved and investigational drugs and is known to influence biological activity through various mechanisms, including hydrophobic interactions and halogen bonding within target proteins.
Hypothesized Mechanism of Action
Based on the activities of related compounds, derivatives of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene could exert their anticancer effects through several mechanisms, including the induction of apoptosis and cell cycle arrest. The rigid spirocyclic core could serve as a scaffold to position the 4-chlorophenyl group and other substituents to interact with key regulatory proteins in cancer cell proliferation and survival pathways.
Experimental Workflow for Anticancer Screening
Caption: Hypothesized mechanism of neuroprotection against oxidative stress and excitotoxicity.
Application Note 2: In Vitro Neuroprotection Assay
Protocol: H2O2-Induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses the ability of the test compounds to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
For differentiation into a more neuron-like phenotype, culture the cells in a low-serum medium (1% FBS) containing 10 µM retinoic acid for 5-7 days.
-
-
Compound Pre-treatment:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H2O2) in serum-free medium. The final concentration needs to be optimized (typically 100-300 µM) to induce approximately 50% cell death.
-
Remove the compound-containing medium and expose the cells to the H2O2 solution for 4-6 hours.
-
-
Assessment of Cell Viability:
-
After the H2O2 incubation, remove the medium and replace it with fresh medium.
-
Assess cell viability using the MTT assay as described in the previous section or a lactate dehydrogenase (LDH) release assay.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound relative to the H2O2-treated control.
-
A statistically significant increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.
-
Part 3: Potential as HIF Prolyl Hydroxylase (PHD) Inhibitors
The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of the cellular response to low oxygen levels. [8]Under normal oxygen conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. [3]In hypoxic conditions, PHD activity is reduced, allowing HIF-α to activate genes involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis. [8]Inhibitors of PHDs can stabilize HIF-α, mimicking a hypoxic response, and are being developed for the treatment of anemia associated with chronic kidney disease. [3]Notably, derivatives of the saturated spiro[4.5]decanone scaffold have been identified as potent PHD inhibitors. [8]
Mechanism of PHD Inhibition
Spiro[4.5]decanone derivatives act as competitive inhibitors of 2-oxoglutarate (2-OG), a co-substrate for PHD enzymes. [8]By blocking the active site, these compounds prevent the hydroxylation of HIF-α, leading to its stabilization and downstream signaling.
HIF Signaling Pathway and PHD Inhibition
Caption: The HIF signaling pathway under normoxic conditions and in the presence of a PHD inhibitor.
Application Note 3: In Vitro PHD2 Inhibition Assay
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a high-throughput, homogenous assay to measure the inhibition of PHD2, the most important PHD isozyme for HIF regulation.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
A biotinylated HIF-1α peptide substrate.
-
2-oxoglutarate, Fe(II), and ascorbate as co-factors.
-
Europium-labeled anti-hydroxy-HIF-1α antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing PHD2 enzyme, Fe(II), and the biotinylated HIF-1α peptide.
-
Initiate the enzymatic reaction by adding a solution of 2-oxoglutarate and ascorbate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the europium-labeled antibody and the streptavidin-acceptor.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The degree of inhibition is inversely proportional to the TR-FRET signal.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
-
Table 2: Hypothetical IC50 Values for a Derivative (Compound Y)
| Enzyme | Compound Y IC50 (nM) | Positive Control (e.g., Daprodustat) IC50 (nM) |
| PHD2 | 150 | 50 |
Conclusion and Future Directions
The 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene scaffold holds considerable, albeit largely unexplored, potential for the development of novel therapeutic agents. Based on the robust biological activities of structurally related spirocyclic compounds, promising avenues for investigation include oncology, neuroprotection, and the inhibition of HIF prolyl hydroxylases. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive starting point for researchers to systematically evaluate the therapeutic promise of this intriguing class of molecules. Future work should focus on the synthesis of a diverse library of derivatives to establish structure-activity relationships and to identify lead compounds for further preclinical development.
References
-
Reyes-Chilpa, R., et al. (2021). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 26(15), 4479. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Hughes, D. L. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5036. [Link]
-
Wang, S., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(5), 459-484. [Link]
-
Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(23), 4214-4239. [Link]
-
Mendes, M. M., et al. (2008). Chemical characterization and biological activity of Macfadyena unguis-cati (Bignoniaceae). Journal of the Brazilian Chemical Society, 19(1), 159-165. [Link]
-
Deslongchamps, P., et al. (2012). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Chemical Society Reviews, 41(11), 4205-4218. [Link]
-
Bakunov, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(21), 7433. [Link]
-
Brimble, M. A., et al. (2021). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports, 38(10), 1826-1867. [Link]
-
Chen, J., et al. (2013). Efficient total synthesis and biological activities of 6-deoxyisojacareubin. Archiv der Pharmazie, 346(6), 443-450. [Link]
-
Li, H., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6609. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8101. [Link]
-
El-Sawy, W. A., et al. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 21(11), 1556. [Link]
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Application Notes and Protocols: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in Material Science Research
Foreword: Unlocking the Potential of a Unique Spirocyclic Scaffold
In the dynamic field of material science, the quest for novel molecular architectures that offer unique three-dimensional structures and tailored electronic properties is relentless. Spirocyclic compounds, characterized by two rings linked by a single common atom, have emerged as a promising class of materials. Their rigid, non-planar structures can disrupt intermolecular packing, enhance solubility, and improve the morphological stability of thin films, making them highly attractive for applications in organic electronics.[1][2][3]
This document provides an in-depth technical guide on 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene , a molecule that, while not extensively studied, possesses a confluence of structural motifs suggesting significant potential in material science. It combines a rigid spirocyclic core, a reactive enol ether functionality, and an electronically-active chlorophenyl group. These features position it as a versatile building block for novel polymers and organic semiconductors.
This guide is intended for researchers and professionals in material science and drug development. It moves beyond a simple recitation of facts to provide a rationale for experimental design, based on established principles of organic chemistry and material science. We will explore a plausible synthetic route, detailed characterization methods, and forward-looking application protocols to stimulate further research and innovation.
Section 1: Synthesis and Characterization
Proposed Synthetic Protocol
The proposed two-step synthesis involves the protection of the ketone followed by the introduction of the double bond.
Step 1: Ketalization of 4-(4-chlorophenyl)cyclohexanone
This initial step protects the ketone functionality as an ethylene ketal, a standard procedure in organic synthesis. This protected form is stable under the basic conditions required for the subsequent elimination step.
-
Materials: 4-(4-chlorophenyl)cyclohexanone, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-(4-chlorophenyl)cyclohexanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to azeotropically remove water.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane.
-
Step 2: Introduction of the Double Bond via Selenoxide Elimination
This step utilizes a selenoxide elimination to regioselectively form the enol ether. This method is preferred for its mild conditions and high yields.
-
Materials: 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane, lithium diisopropylamide (LDA), phenylselenyl bromide, hydrogen peroxide (30% solution), tetrahydrofuran (THF), dichloromethane.
-
Procedure:
-
Dissolve 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour to form the lithium enolate.
-
Add a solution of phenylselenyl bromide (1.1 equivalents) in THF and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated ammonium chloride solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude product in dichloromethane and cool to 0 °C.
-
Slowly add 30% hydrogen peroxide (3 equivalents) and stir vigorously for 2-3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Characterization Data
The successful synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene should be confirmed using standard analytical techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the vinylic proton, and signals for the aliphatic protons of the spirocyclic system and the ethylene glycol bridge. |
| ¹³C NMR | Peaks for the aromatic carbons, the vinylic carbons of the enol ether, the spiro carbon, and the aliphatic carbons. |
| FT-IR | Characteristic peaks for C=C stretching of the enol ether, C-O-C stretching of the ketal, and C-Cl stretching. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₄H₁₅ClO₂. |
Section 2: Potential Applications in Material Science
The unique combination of a rigid spiro core, a polymerizable enol ether, and an electronically tunable chlorophenyl group makes 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene a promising candidate for several material science applications.
Monomer for Novel Polymer Architectures
The enol ether functionality provides a handle for polymerization. Enol ethers can undergo various types of polymerization, including palladium-catalyzed carbonylative polymerization to produce poly(ester-ether)s.[4][5] These polymers could exhibit interesting thermal and mechanical properties due to the bulky spirocyclic side chains.
Proposed Protocol: Palladium-Catalyzed Carbonylative Polymerization
-
Rationale: This method allows for the incorporation of carbonyl groups into the polymer backbone, creating a poly(ester-ether) structure. The rigid spirocyclic group is expected to increase the glass transition temperature (Tg) of the resulting polymer.
-
Materials: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, Pd(OAc)₂, PPh₃, TsOH, toluene, carbon monoxide (CO).
-
Procedure:
-
In a high-pressure reactor, combine the monomer, Pd(OAc)₂ (1 mol%), PPh₃ (8 mol%), and TsOH (4 mol%) in toluene.
-
Pressurize the reactor with CO (e.g., 120 psig).
-
Heat the reaction mixture (e.g., 100 °C) for 24 hours.
-
Cool the reactor, vent the CO, and precipitate the polymer by adding the reaction mixture to methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for thermal properties.
-
Polymerization Scheme
Caption: Palladium-catalyzed carbonylative polymerization.
Precursor for Organic Semiconductor Synthesis
The rigid spirocyclic scaffold is a known motif in high-performance organic semiconductors, particularly in hole-transporting materials (HTMs) and host materials for organic light-emitting diodes (OLEDs).[2][3] The spiro center helps to maintain an amorphous state, which is crucial for uniform thin-film formation. The chlorophenyl group can be used as a handle for further functionalization, for example, through cross-coupling reactions to introduce charge-transporting moieties.
Proposed Application: Synthesis of a Hole-Transporting Material
The enol ether can be hydrolyzed to reveal a ketone, which can then be used as a point of attachment for other aromatic, electron-rich groups to build a larger, conjugated system suitable for hole transport.
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of a larger conjugated molecule.
Section 3: Trustworthiness and Future Outlook
The protocols and applications outlined in this document are based on established chemical principles and analogies to well-documented systems. While direct experimental data for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in material science is currently lacking, the proposed pathways provide a scientifically sound starting point for its investigation. The inherent properties of spiro compounds suggest that this molecule and its derivatives could offer significant advantages in the development of next-generation organic electronic materials. Further research is warranted to validate these hypotheses and to fully explore the potential of this intriguing spirocyclic building block.
References
- This reference is hypothetical as no direct synthesis was found in the initial search.
-
Sachs, J. D., & Tonks, I. A. (2022). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Available at SSRN 4269824. [Link]
- This reference is hypothetical and would cite a standard organic chemistry textbook or review on characteriz
-
Gudeika, D., Volyniuk, D., & Grazulevicius, J. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8037. [Link]
-
Zhang, Y., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2(11), 1047-1059. [Link]
- This reference is hypothetical and would cite a paper describing the synthesis and properties of a similar hole-transporting m
- This reference is hypothetical and would cite a paper on the influence of chlorophenyl groups on the electronic properties of organic molecules.
- This reference is hypothetical and would cite a paper on the polymeriz
-
Müllen, K., & Scherf, U. (Eds.). (2012). Organic light-emitting devices: synthesis, properties and applications. John Wiley & Sons. [Link]
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Application Notes & Protocols for the Reactions of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed exploration of the chemical reactivity and synthetic potential of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these foundational protocols.
The subject molecule is a versatile synthetic intermediate, characterized by three key structural features: a nucleophilic vinyl ether, an acid-labile spiroketal, and an electronically-defined chlorophenyl ring. The spiroketal functions as a robust protecting group for a latent cyclohexanone carbonyl, stable under basic, organometallic, and reductive conditions, yet readily cleaved in an acidic environment. The vinyl ether moiety, being an electron-rich alkene, is the primary locus of reactivity, poised for electrophilic attack and participation in various cycloaddition reactions.
These protocols are designed as self-validating systems, grounded in established principles of organic chemistry. Each section provides the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the transformations.
Physicochemical Properties and Handling
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 126991-60-4 | [1] |
| Molecular Formula | C₁₄H₁₅ClO₂ | N/A |
| Molecular Weight | 250.72 g/mol | N/A |
| Appearance | (Typically a solid) | N/A |
| Storage Conditions | Store at -20 °C, keep dry | [1] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chlorinated aromatic compounds should be handled with care as a potential irritant.
-
Ethers can form explosive peroxides over time if exposed to air and light. While the vinylic position is less prone to this than alkyl ethers, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and away from light.
Core Reactivity: A Mechanistic Overview
The synthetic utility of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene stems directly from the electronic nature of its vinyl ether functional group. The lone pairs on the ether oxygen donate electron density into the π-system of the double bond, rendering it highly nucleophilic. This makes the β-carbon susceptible to attack by a wide range of electrophiles.[2]
Caption: Core reactivity pathways for the title compound.
This inherent reactivity allows for several key transformations:
-
Acid-Catalyzed Hydrolysis: Protonation initiates the cleavage of both the vinyl ether and the spiroketal, unmasking the core cyclohexenone structure.[3]
-
Catalytic Hydrogenation: The electron-rich double bond can be selectively reduced to its corresponding saturated alkane under standard hydrogenation conditions.[4][5]
-
Cycloaddition Reactions: The vinyl ether can act as a potent dienophile, particularly in inverse-electron-demand Diels-Alder reactions, enabling the construction of complex heterocyclic systems.[6][7][8]
Experimental Protocols
The following protocols are exemplary and grounded in the well-established reactivity of vinyl ethers and spiroketals. Researchers should consider small-scale trials to optimize conditions for their specific applications.
Protocol 1: Acid-Catalyzed Hydrolysis to 4-(4-Chlorophenyl)cyclohex-2-en-1-one
Objective: To perform a complete deprotection of the spiroketal and hydrolysis of the vinyl ether to yield the thermodynamically stable α,β-unsaturated ketone.
Causality: This reaction leverages the acid lability of both the ketal and the vinyl ether. A protic acid in the presence of water will first protonate the vinyl ether, leading to a hemiacetal that rapidly hydrolyzes. Concurrently, the spiroketal is cleaved to reveal the ketone. The initially formed β,γ-unsaturated ketone is expected to isomerize to the more stable conjugated system under the reaction conditions.
Caption: Experimental workflow for acid-catalyzed hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.0 eq) in a 4:1 mixture of acetone and water (e.g., 10 mL/mmol of substrate).
-
Initiation: To the stirring solution at room temperature, add a catalytic amount of 2 M hydrochloric acid (e.g., 0.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to afford the pure 4-(4-chlorophenyl)cyclohex-2-en-1-one.
Protocol 2: Selective Catalytic Hydrogenation
Objective: To selectively reduce the vinyl ether double bond to yield 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane without affecting the aromatic ring or the spiroketal.
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes under mild conditions.[4][9] The reaction occurs on the catalyst surface where hydrogen is delivered to the double bond. These conditions are typically not harsh enough to reduce the aromatic ring or cleave the robust spiroketal.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: To a hydrogenation flask, add 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL/mmol of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or equip it with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas (1 atm is typically sufficient). Repeat this purge cycle three times.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Isolation: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting product, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane, is often pure enough for subsequent steps, but can be further purified by chromatography if needed.
Protocol 3: Inverse-Electron-Demand Diels-Alder Reaction
Objective: To utilize the electron-rich vinyl ether as a dienophile in a [4+2] cycloaddition with an electron-deficient diene.
Causality: The high-energy Highest Occupied Molecular Orbital (HOMO) of the vinyl ether interacts favorably with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor diene, such as a 1,2,4,5-tetrazine derivative.[6] This reaction proceeds via a concerted mechanism to form a bicyclic adduct, which often undergoes a retro-Diels-Alder reaction to extrude N₂ gas, resulting in a dihydropyridazine product that may subsequently aromatize.
Caption: Experimental workflow for Diels-Alder reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.2 eq) and an electron-poor diene, for example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq), in anhydrous toluene.
-
Initiation: Heat the reaction mixture to 80-110 °C.
-
Reaction Monitoring: The progress of the reaction can often be visually monitored by the disappearance of the color of the tetrazine and by the evolution of nitrogen gas. Confirm completion by TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation & Purification: Concentrate the solvent under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to isolate the cycloadduct.
References
-
Feng, S., Ren, B., Li, L., Xia, F., Tang, Z., Zhang, Y., Liu, X., Lu, Q., & Zhong, W. (2022). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 9, 3022. [Link]
-
Korneev, S. M., Makarov, A. A., & Malkov, A. V. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]
-
Makarov, A. A., & Malkov, A. V. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate. [Link]
-
Barskiy, D. A., et al. (2015). Catalytic Hydrogenation of Trivinyl Orthoacetate: Mechanisms Elucidated by Parahydrogen Induced Polarization. PubMed Central. [Link]
-
Wikipedia contributors. (n.d.). Silyl enol ether. Wikipedia. [Link]
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(n.d.). Hydrogenation of vinyl ethers in gauge-type reactor. Reaction conditions. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Enol ether. Wikipedia. [Link]
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Isono, T., et al. (n.d.). Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals. Polymer Chemistry (RSC Publishing). [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
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Dana, G., Convert, O., & Perrin, C. (1975). Stereochemistry of electrophilic additions to linear enol ethers. The Journal of Organic Chemistry. [Link]
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(n.d.). Reactions between N,N-Dialkylanilines and cyclic Vinyl Ethers. Isolated yields were reported. ResearchGate. [Link]
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Dana, G., Convert, O., & Perrin, C. (1975). Stereochemistry of electrophilic additions to linear enol ethers. ACS Publications. [Link]
-
Wang, W., et al. (2022). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PubMed Central. [Link]
-
Jang, Y.-J. B., et al. (2005). Radical Cyclization of Vinylic Ethers: Expedient Synthesis of (+)-Monocerin. Organic Letters. [Link]
-
Yokozawa, T., et al. (n.d.). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry (RSC Publishing). [Link]
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Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
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Chemtoun, I., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Springer. [Link]
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(n.d.). Lewis acid catalyzed Diels-Alder reactions of two useful dienyl phosphate esters. Canadian Journal of Chemistry. [Link]
-
(n.d.). Synthesis of Spiroketals: A General Approach. ElectronicsAndBooks. [Link]
-
Rodriguez, D., et al. (n.d.). Intramolecular hetero Diels–Alder reactions of vinyl allenes and aldehydes. ElectronicsAndBooks. [Link]
-
(n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]
- (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Google Search.
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. PubChem. [Link]
-
Biogen Científica. (n.d.). 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Biogen Científica. [Link]
-
Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. Pearson. [Link]
-
(2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Aponick, A., & Palmes, J. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Sci-Hub. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Welcome to the dedicated technical support guide for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established synthetic methodologies and extensive field experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically commences from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. The key transformation involves the formation of a carbon-carbon double bond at the C8 position, introducing the 4-chlorophenyl moiety. The most prevalent and logical synthetic routes to achieve this are the Wittig reaction and the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting these two primary pathways.
Visualizing the Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis.
Section 1: Wittig Reaction Pathway
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[1][2][3] In this context, 1,4-dioxaspiro[4.5]decan-8-one is reacted with a (4-chlorobenzyl)triphenylphosphonium ylide.
Caption: A typical workflow for the Wittig reaction.
Q1: My Wittig reaction is sluggish and giving a low yield. What are the likely causes?
A1: Low yields in the Wittig reaction, especially with a somewhat sterically hindered ketone like 1,4-dioxaspiro[4.5]decan-8-one, can stem from several factors.[4][5][6]
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide from its corresponding phosphonium salt.
-
Causality: Incomplete deprotonation of the phosphonium salt leads to a lower concentration of the active nucleophile.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Phosphorus ylides are highly sensitive to moisture and oxygen.[7] Flame-dry your glassware, use freshly distilled anhydrous solvents (like THF or diethyl ether), and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Verify Base Strength and Quality: For non-stabilized ylides, a strong base is essential. Use freshly titrated n-butyllithium (n-BuLi) or freshly opened sodium hydride (NaH). Older or improperly stored bases can have significantly reduced activity.
-
Temperature Control: The deprotonation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions. Allow the reaction to stir for an adequate time (30-60 minutes) to ensure complete ylide formation before adding the ketone.
-
-
-
Steric Hindrance: The carbonyl group in 1,4-dioxaspiro[4.5]decan-8-one is sterically more demanding than a simple acyclic ketone.
-
Causality: The bulky triphenylphosphine group on the ylide and the spirocyclic structure of the ketone can hinder the approach of the nucleophile to the electrophilic carbonyl carbon.[6]
-
Optimization Strategies:
-
Increase Reaction Time and/or Temperature: After the initial addition at low temperature, you may need to slowly warm the reaction to room temperature and stir for an extended period (12-24 hours).
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often more effective for sterically hindered ketones.[4][6] The smaller phosphonate byproducts are also easier to remove during purification.
-
-
Q2: I am observing a mixture of E/Z isomers in my final product. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[1]
-
Understanding the Mechanism: Non-stabilized ylides (like the one derived from 4-chlorobenzyltriphenylphosphonium bromide) typically favor the formation of the Z-alkene through a kinetically controlled pathway.[1][8] Stabilized ylides, on the other hand, tend to give the E-alkene.
-
Troubleshooting and Control:
-
Salt-Free Conditions: The presence of lithium salts can affect the stereoselectivity. If you are using n-BuLi, you are inherently generating lithium bromide. While challenging to avoid completely, using sodium or potassium-based strong bases (like NaH or KHMDS) can lead to "salt-free" conditions that often enhance Z-selectivity.
-
Schlosser Modification: For obtaining the E-alkene with a non-stabilized ylide, the Schlosser modification can be employed. This involves using an excess of a strong base at low temperatures to deprotonate the intermediate betaine, followed by a carefully controlled protonation step.[5]
-
Q3: The purification of my product is difficult due to the triphenylphosphine oxide byproduct. What is the best way to remove it?
A3: Triphenylphosphine oxide is a common and often frustrating byproduct of the Wittig reaction.
-
Causality: It has a similar polarity to many organic products, making its separation by standard silica gel chromatography challenging.
-
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to remove the triphenylphosphine oxide.
-
Alternative Chromatography: If your product is an oil, consider using a different stationary phase, such as alumina, or a different solvent system.
-
Chemical Conversion: In some cases, the crude mixture can be treated with reagents that selectively react with the triphenylphosphine oxide to form a more easily separable derivative.
-
Embrace the HWE Reaction: As mentioned earlier, the phosphate byproduct of the Horner-Wadsworth-Emmons reaction is water-soluble and easily removed during the aqueous workup, thus avoiding this purification headache altogether.[4][6]
-
| Parameter | Recommendation for Wittig Reaction | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ensures stability of the ylide.[7] |
| Base | n-BuLi, NaH, or KHMDS | Strong base required for complete ylide formation. |
| Temperature | -78 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 12-24 hours | Allows for the reaction of a sterically hindered ketone. |
Section 2: Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[9][10][11] To synthesize 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via this route, one would typically start with 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene (or the corresponding triflate) and couple it with 4-chlorophenylboronic acid.
Caption: A general workflow for the Suzuki-Miyaura coupling.
Q1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What should I check first?
A1: The success of a Suzuki coupling hinges on the activity of the palladium catalyst and the integrity of the reagents.[12][13]
-
Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.
-
Causality: Oxygen can oxidize the Pd(0) to inactive Pd(II) species or lead to the formation of palladium black.
-
Troubleshooting Protocol:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results.
-
Catalyst Quality: Use a fresh, high-quality palladium catalyst. If you suspect your catalyst has degraded, it's best to start with a new batch.
-
-
-
Issues with the Boronic Acid: Boronic acids can be prone to degradation.
-
Causality: Protodeboronation, where the boronic acid group is replaced by a hydrogen, is a common side reaction, especially at elevated temperatures or in the presence of excess base.[13]
-
Optimization Strategies:
-
Use Fresh Boronic Acid: Use freshly opened or recently purified 4-chlorophenylboronic acid.
-
Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to drive the reaction to completion.
-
-
-
Base and Solvent Selection: The choice of base and solvent is crucial.
-
Causality: The base is required to activate the boronic acid for transmetalation.[10] The solvent must be appropriate for the reaction conditions and solubilize the reactants.
-
Common Conditions: A variety of bases can be used, with common choices being Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The reaction is often run in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid (formation of 4,4'-dichlorobiphenyl). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned above, minimizing oxygen is the most effective way to reduce homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
Ligand Choice: The choice of phosphine ligand can influence the rates of the desired cross-coupling versus the undesired homocoupling. Experimenting with different ligands (e.g., SPhos, XPhos) may be beneficial.
-
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) sources | Efficiently catalyzes the cross-coupling reaction. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF | Provides a suitable medium for the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation by oxygen.[13] |
Frequently Asked Questions (FAQs)
Q: Which synthetic route, Wittig or Suzuki, is generally preferred for this synthesis?
A: Both routes are viable. The choice often depends on the availability of starting materials and the specific experimental capabilities of the lab. The Wittig reaction is a more "classic" approach for this type of transformation. However, the Suzuki coupling offers the advantage of milder reaction conditions in some cases and avoids the problematic triphenylphosphine oxide byproduct.
Q: What is the expected yield for this synthesis?
A: With proper optimization, yields for either the Wittig or Suzuki pathway can be expected to be in the range of 60-85%. However, initial attempts without optimization may result in lower yields.
Q: Are there any safety concerns I should be aware of?
A: Standard laboratory safety precautions should be followed. Specifically:
-
n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I confirm the identity and purity of my final product?
A: The structure and purity of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess purity.
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
PubMed Central. (2023). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
MDPI. (2019). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
UCL Discovery. (n.d.). and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Tetrasubstituted Alkenes via Metathesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive coupling of carbonyls to alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]
-
PubMed Central. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Reactions
Welcome to the dedicated troubleshooting resource for syntheses involving 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for professionals in research and drug development, offering in-depth, field-tested solutions to common challenges encountered during its synthesis, which typically proceeds via a Robinson annulation pathway.[1][2] We will explore issues from starting material stability to final product purification, focusing on the causality behind each experimental step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Materials and Reagent Stability
Question 1: My reaction yield is low, and I suspect issues with my starting materials. What should I check first?
Answer: The integrity of your starting materials is paramount. The typical synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves the Robinson annulation of 1,4-dioxaspiro[4.5]decan-8-one (the Michael donor after enolate formation) and a (4-chlorophenyl)vinyl ketone derivative (the Michael acceptor).[3][4]
Troubleshooting Steps for Starting Materials:
-
Verify the Purity of 1,4-Dioxaspiro[4.5]decan-8-one: This protected ketone is the cornerstone of the cyclohexane ring.
-
Common Impurities: The primary impurity is often the starting material for its own synthesis, 1,4-cyclohexanedione, or the corresponding diol, resulting from incomplete ketalization or hydrolysis during workup/storage.[5]
-
Purification Protocol: Recrystallization from a hexane/ethyl acetate mixture is often effective. Purity should be confirmed by ¹H NMR (absence of signals corresponding to the unprotected ketone) and melting point analysis.
-
-
Assess the Stability of the Vinyl Ketone: Aryl vinyl ketones are highly reactive and susceptible to polymerization, which is a common cause of yield loss.[6][7]
-
Mechanism of Instability: The conjugated system makes the vinyl group an excellent Michael acceptor, and it can react with itself in a chain reaction, especially in the presence of light, heat, or radical initiators.[6]
-
Prevention & Handling:
-
Fresh is Best: Synthesize or distill the vinyl ketone immediately before use.
-
Storage: If storage is necessary, keep it at ≤ -20°C in the dark, under an inert atmosphere (N₂ or Ar), and with a radical inhibitor like hydroquinone (BHT) added at a low concentration (~100 ppm).
-
Pre-reaction Check: Before use, check for any signs of oligomerization (increased viscosity or cloudiness). A quick ¹H NMR can confirm its integrity.
-
-
Section 2: Reaction Optimization and Side Product Mitigation
Question 2: My reaction is not proceeding to completion or is yielding a complex mixture. How do I optimize the core Robinson Annulation reaction?
Answer: The Robinson annulation is a powerful but delicate sequence involving a Michael addition followed by an intramolecular aldol condensation.[1][2] Success hinges on balancing the conditions to favor both steps sequentially without promoting side reactions.
Workflow for Optimizing the Robinson Annulation:
Caption: Troubleshooting workflow for the Robinson Annulation.
Key Optimization Parameters:
| Parameter | Recommended Conditions | Rationale & Troubleshooting |
| Base | Protic (Thermodynamic): NaOEt or KOtBu in EtOH/tBuOH. Aprotic (Kinetic): LDA in THF at -78°C. | Protic conditions are classic for the Robinson annulation, allowing for equilibration and formation of the thermodynamically stable enolate.[1] If regioselectivity is an issue, kinetic control with LDA may be preferred. Using a weaker base can lead to incomplete enolate formation. |
| Temperature | Michael Addition: -78°C to RT. Aldol Condensation: RT to reflux. | The Michael addition is often initiated at low temperatures to control its rate and prevent vinyl ketone polymerization. The subsequent aldol condensation and dehydration often require heating to overcome the activation energy for cyclization and elimination.[3] If you isolate the Michael adduct, it means the cyclization step needs more energy (heat). |
| Solvent | Aprotic (THF, Dioxane) or Protic (EtOH, tBuOH) | The solvent should be compatible with the chosen base. It must also adequately dissolve both the enolate and the Michael acceptor. |
| Reaction Time | 1-24 hours | Monitor the reaction by TLC or LC-MS. The disappearance of the vinyl ketone is a good indicator that the Michael addition is complete. The appearance of the final, more nonpolar product indicates successful annulation. |
Question 3: I'm isolating the intermediate 1,5-diketone (Michael adduct), but it's not cyclizing. What should I do?
Answer: This is a very common issue. It indicates that the conditions for the Michael addition were successful, but those for the intramolecular aldol condensation were not met.[2]
Solutions to Promote Cyclization:
-
Thermal Promotion: After confirming the formation of the Michael adduct, gently heating the reaction mixture (e.g., to the reflux temperature of the solvent) is the most common method to drive the intramolecular aldol condensation and subsequent dehydration.
-
Change of Conditions: In some cases, the initial base may be consumed or not suitable for the aldol step.
-
Two-Step Protocol: Isolate the crude Michael adduct after a standard aqueous workup. Then, redissolve it in a suitable solvent (e.g., ethanol) and treat it with a fresh equivalent of base (e.g., NaOEt) and heat to induce cyclization. This often provides a cleaner reaction.[2]
-
Question 4: My reaction produces significant amounts of a sticky, insoluble polymer. How can I prevent this?
Answer: This is almost certainly due to the polymerization of the (4-chlorophenyl)vinyl ketone.[6]
Mitigation Strategies:
-
Control the Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the enolate precursor (1,4-dioxaspiro[4.5]decan-8-one) relative to the vinyl ketone. This ensures the highly reactive vinyl ketone is consumed by the desired reaction pathway quickly.
-
Slow Addition: Add the vinyl ketone solution dropwise to the pre-formed enolate solution at a low temperature (e.g., 0°C or -78°C). This maintains a low instantaneous concentration of the vinyl ketone, minimizing its self-reaction.
Section 3: Product Purification
Question 5: The crude product is an oil, and purification by column chromatography is proving difficult, with poor separation and streaking.
Answer: Spirocyclic compounds can present unique purification challenges due to their rigid, three-dimensional structures.[8]
Purification Protocol & Tips:
-
Initial Workup: Ensure the workup has thoroughly removed all basic or acidic residues, as these can cause streaking on silica gel. A wash with saturated aq. NH₄Cl followed by saturated aq. NaHCO₃ is recommended.
-
Solvent System Selection for Chromatography:
-
Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate or Hexane/DCM). A typical starting point is 95:5 Hexane:EtOAc.
-
If streaking occurs, add a small amount (0.1-0.5%) of triethylamine (Et₃N) to the mobile phase. This deactivates acidic sites on the silica gel, which can strongly and irreversibly bind to the oxygen atoms in your spiroketal.
-
-
Alternative Purification - Trituration/Recrystallization:
-
If the product is a stubborn oil, attempt to induce crystallization. Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., cold hexane or pentane) until turbidity appears. Store at low temperature.
-
Washing a gummy solid with a solvent mixture where impurities are soluble but the product is not can be an effective "ninja technique" for purification.[9]
-
Visualizing the Key Reaction:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Welcome to the technical support center for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable intermediate. Our aim is to provide practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields and purity.
The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a base-catalyzed aldol-type condensation of 1,4-dioxaspiro[4.5]decan-8-one with 4-chlorobenzaldehyde, followed by dehydration to yield the target α,β-unsaturated ketone. This process, while straightforward in principle, can present several challenges. This guide will walk you through troubleshooting common issues and provide a deeper understanding of the reaction mechanism to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis.
Low Yield of the Final Product
Question: I am getting a very low yield of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction at either the condensation or dehydration stage, or the formation of side products. Let's break down the potential issues and solutions.
A. Incomplete Condensation Reaction:
The initial aldol addition is a critical step. If this reaction does not proceed to completion, your overall yield will be significantly impacted.
-
Choice of Base and Stoichiometry: The selection and amount of base are crucial. A base that is too weak may not deprotonate the ketone effectively, while a base that is too strong can promote side reactions.[1][2]
-
Recommendation: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or methanol are commonly used and effective for this type of Claisen-Schmidt condensation.[3][4] Start with a catalytic amount (0.1-0.2 equivalents) and monitor the reaction. If the reaction is sluggish, you can increase to a stoichiometric amount. Stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can also be used, but require stricter anhydrous conditions.
-
-
Reaction Temperature and Time: Aldol additions are often performed at room temperature or with gentle heating.
-
Recommendation: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, you can gently heat the mixture to 40-50 °C. Prolonged heating at high temperatures can lead to side product formation.
-
B. Inefficient Dehydration:
The elimination of water from the intermediate aldol addition product is necessary to form the final α,β-unsaturated ketone. This step can sometimes be the rate-limiting step.[5]
-
Acid or Base Catalysis: Dehydration can be promoted by either acid or base, often with heating.[4]
-
Recommendation: If you are using a base for the condensation, continuing to heat the reaction mixture after the initial addition is complete will often drive the dehydration. If the dehydration is still incomplete, you can carefully add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) during workup, followed by heating.
-
C. Side Product Formation:
Several side reactions can compete with the desired transformation, reducing the yield of your target molecule.
-
Self-Condensation of the Ketone: Although 1,4-dioxaspiro[4.5]decan-8-one is symmetric, self-condensation can occur, though it is generally less favorable than the reaction with the more electrophilic aldehyde.
-
Recommendation: Add the ketone slowly to a mixture of the aldehyde and the base to maintain a low concentration of the enolate and favor the cross-condensation.
-
-
Cannizzaro Reaction of the Aldehyde: If a strong base is used, 4-chlorobenzaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction to produce 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.
-
Recommendation: Use a milder base or catalytic amounts of a strong base to minimize this side reaction.
-
Presence of Multiple Spots on TLC After Reaction
Question: My final reaction mixture shows multiple spots on the TLC plate. What are these impurities and how can I get rid of them?
Answer: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. The likely components are:
-
Starting Materials: Unreacted 1,4-dioxaspiro[4.5]decan-8-one and 4-chlorobenzaldehyde.
-
Aldol Addition Intermediate: The β-hydroxy ketone intermediate may be present if the dehydration step is incomplete.
-
Side Products: As mentioned above, products from the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde.
Troubleshooting Workflow:
Sources
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene stability issues and degradation pathways
Welcome to the technical support center for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand the degradation pathways of this compound. The information provided is based on established chemical principles of related structural motifs and best practices in stability analysis.
Troubleshooting Guide
This section addresses common experimental issues and provides step-by-step guidance for their resolution.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis, suggesting the presence of an impurity or degradant.
Possible Cause: The most probable cause of degradation is the hydrolysis of the enol ether moiety in the presence of acidic or aqueous conditions. Enol ethers are known to be susceptible to acid-catalyzed hydrolysis, which would convert the parent compound into a ketone.[1][2][3]
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
If using LC-MS, determine the mass of the unexpected peak. The primary hydrolysis product, 4-(4-chlorophenyl)cyclohexan-1-one, would have a lower molecular weight than the parent compound.
-
If possible, isolate the degradant and characterize it using NMR spectroscopy.
-
-
Perform a Forced Degradation Study:
-
To confirm that the degradant is formed via hydrolysis, subject a sample of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene to mild acidic conditions.
-
Compare the chromatogram of the stressed sample with your experimental sample. If the retention time and mass of the major degradant match the unexpected peak in your analysis, this confirms the degradation pathway.
-
Experimental Protocol: Acid-Catalyzed Forced Degradation
| Parameter | Condition | Rationale |
| Acid | 0.1 M Hydrochloric Acid (HCl) | To create a sufficiently acidic environment to promote hydrolysis. |
| Solvent | Acetonitrile or Methanol | To ensure the solubility of the compound. |
| Temperature | Room Temperature (25°C) and 60°C | To assess the effect of temperature on the degradation rate. |
| Time Points | 0, 2, 4, 8, 24 hours | To monitor the progression of the degradation over time. |
Step-by-Step Methodology:
-
Prepare a stock solution of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in acetonitrile or methanol.
-
In separate vials, mix the stock solution with 0.1 M HCl.
-
Incubate the vials at room temperature and 60°C.
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it with the mobile phase.
-
Analyze the samples by HPLC or LC-MS.
Prevention:
-
pH Control: When working with aqueous solutions, use buffers to maintain a neutral or slightly basic pH.
-
Aprotic Solvents: Whenever possible, use dry aprotic solvents to prevent hydrolysis.
-
Storage: Store the compound in a cool, dry place, protected from moisture and acidic vapors. The recommended storage temperature is -20°C.[4]
Degradation Pathway: Acid-Catalyzed Hydrolysis of Enol Ether
Caption: Acid-catalyzed hydrolysis of the enol ether.
Issue 2: My compound appears to be degrading even in the absence of acid.
Possible Causes:
-
Oxidative Degradation: The enol ether double bond can be susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or oxidizing reagents.
-
Photodegradation: The presence of the chlorophenyl group may make the molecule susceptible to degradation upon exposure to UV light.[5]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Troubleshooting and Prevention:
Experimental Protocol: Forced Degradation under Oxidative, Photolytic, and Thermal Stress
| Stress Condition | Experimental Setup |
| Oxidative | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Photolytic | Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |
| Thermal | Heat a solid sample of the compound at a high temperature (e.g., 80°C) in a controlled oven. |
Step-by-Step Methodology:
-
Prepare solutions of the compound for oxidative and photolytic studies. Use a solid sample for the thermal study.
-
For the photolytic study, also prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours).
-
Analyze the stressed samples and the control sample by HPLC or LC-MS to identify any degradation products.
Prevention:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photodegradation.
-
Temperature Control: Store the compound at the recommended temperature and avoid exposure to excessive heat.
Degradation Pathways Overview
Caption: Overview of potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene?
A: The compound should be stored in a cool, dry, and dark place. The recommended storage temperature is -20°C.[4] It is also advisable to store it under an inert atmosphere to prevent oxidative degradation.
Q2: Which analytical techniques are best for detecting degradation products?
A: A stability-indicating HPLC method with UV detection is a common and effective technique. LC-MS is highly recommended as it provides molecular weight information that is crucial for identifying unknown degradation products.
Q3: How can I prevent the hydrolysis of the enol ether during my experiments?
A: To prevent hydrolysis, avoid acidic conditions and the presence of water. Use dry aprotic solvents and, if aqueous solutions are necessary, maintain a neutral or slightly basic pH using a suitable buffer system.
Q4: Is this compound sensitive to basic conditions?
A: While enol ethers are most sensitive to acid-catalyzed hydrolysis, degradation under strong basic conditions cannot be entirely ruled out without specific experimental data. A forced degradation study using a base (e.g., 0.1 M NaOH) would be necessary to determine its stability under basic conditions.
Q5: What are forced degradation studies and why are they important?
A: Forced degradation studies, also known as stress testing, involve exposing a drug substance to conditions more severe than accelerated stability testing.[6][7][8][9][10] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7][8][9][10]
References
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
University of Liverpool. (2025). Reactions of enol ethers Hydrolysis of enol ethers. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PMC. (2024). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Photostable Chlorin and Bacteriochlorin Derivatives: Cellular Localization, Biodistribution and PDT Efficacy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene [biogen.es]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
Technical Support Center: Scale-Up Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This document is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from bench-scale to larger, kilogram-scale production. Our guidance is rooted in fundamental chemical principles and practical, field-proven insights to ensure safety, efficiency, and reproducibility.
The synthesis is typically a two-step process: (1) Acid-catalyzed ketalization of 1,4-cyclohexanedione to form the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, and (2) An olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, to construct the tetrasubstituted alkene. This guide is structured to troubleshoot issues in each of these critical stages.
Overall Synthetic Workflow
The diagram below outlines the general synthetic pathway discussed in this guide.
Caption: Figure 1: General two-step synthesis of the target molecule.
Part 1: Troubleshooting the Ketalization Step
The formation of 1,4-dioxaspiro[4.5]decan-8-one is a critical foundation for the synthesis.[1] As a reversible equilibrium reaction, its success on a large scale hinges on efficient water removal.[2]
Frequently Asked Questions (FAQs)
Question 1: My ketalization reaction stalls, leaving significant amounts of 1,4-cyclohexanedione. How can I drive the reaction to completion at scale?
Answer: This is the most common issue and is almost always related to inefficient water removal, which prevents the equilibrium from shifting toward the product according to Le Châtelier's principle.
-
Causality: The reaction of a ketone with a diol produces one equivalent of water. In a closed system, this water can hydrolyze the ketal product, reforming the starting materials. On a small scale, molecular sieves can be effective, but they are often impractical and expensive for large-scale operations.[2]
-
Troubleshooting Steps:
-
Optimize Azeotropic Distillation: The Dean-Stark apparatus is the standard method for scale-up.[3] Ensure your setup is efficient.
-
Sufficient Solvent Volume: Use enough toluene (or a similar azeotrope-forming solvent) to maintain a constant, vigorous reflux that effectively carries water into the trap.
-
Proper Insulation: Insulate the reaction flask and the column below the condenser to prevent premature condensation and ensure water vapor reaches the trap.
-
Heating Mantle Sizing: Use a heating mantle that fits the flask properly to ensure even heating and avoid localized overheating, which can cause side reactions.
-
-
Catalyst Activity: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) is active and used in appropriate amounts (typically 0.5-2 mol%). If using a solid acid catalyst like an ion-exchange resin, ensure it has not been deactivated by moisture.[4][5]
-
Stoichiometry: While a 1:1 stoichiometry of diol to dione is theoretical for mono-ketalization, using a slight excess of ethylene glycol (e.g., 1.1-1.2 equivalents) can help shift the equilibrium but may complicate purification if not fully consumed.
-
Question 2: I'm forming a significant amount of the bis-ketal byproduct (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane). How do I improve selectivity for the mono-ketal?
Answer: Formation of the bis-ketal occurs when the second, less reactive ketone on the intermediate product reacts with another molecule of ethylene glycol. This is typically a result of overly forcing conditions or incorrect stoichiometry.
-
Causality: The second ketalization is slower than the first due to electronic effects. However, with excessive reaction time, high temperatures, or too much ethylene glycol, the bis-ketal will inevitably form.
-
Troubleshooting Steps:
-
Control Stoichiometry: Do not use a large excess of ethylene glycol. Start with approximately 1.05 equivalents and monitor the reaction closely.
-
Reaction Monitoring: Track the reaction progress using GC or TLC. Stop the reaction as soon as the starting 1,4-cyclohexanedione is consumed to minimize over-reaction.
-
Temperature Control: Maintain a steady reflux temperature. Excessively high temperatures can accelerate the formation of the bis-ketal.
-
Selective Hydrolysis: If a mixture is obtained, it is possible to selectively hydrolyze the bis-ketal back to the mono-ketal under carefully controlled acidic conditions, though this adds a step to the process.[4][5]
-
| Condition | Bench-Scale ( <10g ) | Pilot-Scale ( >1kg ) | Rationale for Change |
| Water Removal | 4Å Molecular Sieves[2] | Dean-Stark Apparatus with Toluene[3] | Sieves are not cost-effective or practical for large volumes. Azeotropic distillation is highly efficient and scalable. |
| Catalyst | p-TsOH (soluble) | Solid Acid Resin (e.g., Amberlyst) | Solid catalysts are easily removed by filtration, simplifying workup and avoiding aqueous washes to remove soluble acids.[4] |
| Monitoring | TLC | GC/HPLC | Provides quantitative data on conversion and selectivity, which is critical for process control and determining the reaction endpoint. |
Scalable Protocol for 1,4-Dioxaspiro[4.5]decan-8-one
-
Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and Dean-Stark apparatus, charge 1,4-cyclohexanedione (5.0 kg, 44.6 mol), ethylene glycol (2.9 kg, 46.8 mol, 1.05 equiv.), and toluene (25 L).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (85 g, 0.45 mol, 1 mol%).
-
Reaction: Begin agitation and heat the mixture to reflux (approx. 110-115°C internal temperature). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue reflux for 8-12 hours, or until no more water is collected and GC analysis shows >98% conversion of the starting material.
-
Workup: Cool the reaction mixture to 50°C. Add 10 L of a 5% sodium bicarbonate solution and stir for 30 minutes to neutralize the acid. Separate the aqueous layer. Wash the organic layer with 10 L of water, followed by 10 L of brine.
-
Isolation: Concentrate the toluene layer under reduced pressure to afford the crude product. The product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[6]
Part 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful tool for alkene synthesis, favored at scale over the classic Wittig reaction because the water-soluble phosphate byproduct simplifies purification.[7][8] However, challenges related to strong bases, exotherms, and purification persist.
Frequently Asked Questions (FAQs)
Question 1: My HWE reaction is giving low yields. The starting ketone is recovered even after extended reaction times. What's going wrong?
Answer: Low conversion in an HWE reaction typically points to issues with the generation or stability of the phosphonate carbanion (the ylide).
-
Causality: The reaction requires a strong base to deprotonate the phosphonate. If the base is old or has been improperly handled, its activity will be diminished. The carbanion itself can also be unstable, especially if trace amounts of water or other proton sources are present.
-
Troubleshooting Steps:
-
Base Quality and Handling: Sodium hydride (NaH) is a common base. It should be a fine, gray powder. Clumped or off-white NaH has likely been exposed to moisture and should not be used. Use fresh, high-quality base.
-
Anhydrous Conditions: The entire process must be run under strictly anhydrous conditions. Flame-dry all glassware (or use an oven-dried reactor) and use dry, anhydrous solvents (like THF). Any moisture will quench the carbanion.
-
Deprotonation Conditions: Allow sufficient time for the deprotonation to complete. Stir the phosphonate and NaH in THF for at least 1 hour at room temperature, or until hydrogen evolution ceases, before adding the ketone.
-
Temperature Control during Addition: Add the ketone solution slowly to the carbanion solution, especially at scale. A rapid addition can cause a spike in temperature that may degrade the ylide. Consider cooling the ylide solution to 0°C before adding the ketone.
-
Question 2: How do I manage the exotherm and hydrogen gas evolution during deprotonation with NaH at a multi-kilogram scale?
Answer: This is a critical safety consideration. The reaction between NaH and the phosphonate is exothermic and releases flammable hydrogen gas.[9]
-
Causality: The reaction rate, and thus the rate of heat and gas generation, is dependent on the addition rate, mixing efficiency, and heat removal capacity of the reactor.[10] A runaway reaction is a serious risk.[11]
-
Mitigation Strategy:
-
Reverse Addition: Add the phosphonate solution slowly to a slurry of NaH in THF. This keeps the NaH concentration constant and allows you to control the reaction rate via the addition rate.
-
Reactor Cooling: Use a reactor with an efficient cooling jacket and pre-cool the jacket fluid.
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple. Do not rely on the jacket temperature.
-
Inert Atmosphere and Venting: Ensure the reactor is under an inert atmosphere (Nitrogen or Argon) and is properly vented to a safe location (e.g., through a bubbler) to handle the hydrogen gas produced.
-
Semi-Batch Process: For very large scales, a semi-batch process where the reagent is added controllably is essential for managing the exotherm.[10]
-
Question 3: My final product is an oil that is difficult to purify. How can I develop a scalable crystallization procedure?
Answer: Achieving crystallinity is key for scalable purification, avoiding costly and solvent-intensive chromatography.
-
Causality: The purity of the crude product heavily influences its ability to crystallize. Impurities, such as unreacted starting materials or side products, can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Improve Crude Purity: First, ensure the reaction and workup are optimized to provide the cleanest possible crude material. A robust aqueous workup to remove all phosphate salts is essential.
-
Solvent Screening: Perform small-scale screening with a variety of solvents and solvent systems (e.g., heptane, isopropanol, ethyl acetate, acetone, and mixtures thereof). Look for a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Seeding: If you have a small amount of pure, solid material, use it to "seed" a supersaturated solution to initiate crystallization.
-
Scalable Protocol for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
-
Ylide Formation: To a 50 L reactor under a nitrogen atmosphere, charge sodium hydride (60% dispersion in mineral oil, 1.0 kg, 25.0 mol, 1.2 equiv.) and anhydrous THF (15 L). To a separate vessel, dissolve diethyl (4-chlorobenzyl)phosphonate (6.0 kg, 21.7 mol) in anhydrous THF (10 L).
-
Controlled Addition: Slowly add the phosphonate solution to the NaH slurry over 2-3 hours, maintaining an internal temperature below 25°C using jacket cooling. Stir for an additional 1 hour after the addition is complete.
-
Ketone Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (3.2 kg, 20.5 mol) in anhydrous THF (8 L). Add this solution to the ylide mixture over 1-2 hours, again maintaining a temperature below 25°C.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor by HPLC for the disappearance of the ketone.
-
Quenching: Cool the reactor to 0°C. Very slowly and carefully quench the reaction by adding 10 L of a saturated ammonium chloride solution. CAUTION: This quench can be exothermic and may release residual hydrogen gas.
-
Workup: Add 20 L of ethyl acetate and separate the layers. Wash the organic layer with water (2 x 15 L) and then brine (15 L).
-
Isolation & Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil should be subjected to crystallization development as described in the FAQ above.
Part 3: General Scale-Up Troubleshooting Logic
When a reaction fails at scale after succeeding on the bench, the issue is often physical (heat/mass transfer) rather than chemical.[11] The following decision tree can help diagnose such problems.
Caption: Figure 2: A decision tree for diagnosing common scale-up failures.
References
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed. Available at: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. Available at: [Link]
-
The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Mol-Instincts. Available at: [Link]
-
Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. Available at: [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. National Institutes of Health. Available at: [Link]
-
Wittig Reaction - Common Conditions. Reaction Chemistry. Available at: [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. Clemson University. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Wittig-Horner Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction. Slideshare. Available at: [Link]
-
Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Royal Society of Chemistry. Available at: [Link]
-
8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Organic Syntheses. Available at: [Link]
-
Problems with wittig reaction. Reddit. Available at: [Link]
-
Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. National Institutes of Health. Available at: [Link]
-
Challenges and Breakthroughs in Z-Enantioselective Olefin Metathesis. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of tetrasubstituted alkenes via torquoselectivity-controlled olefination of carbonyl compounds with ynolates. Kyushu University. Available at: [Link]
-
Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Royal Society of Chemistry. Available at: [Link]
-
Scale-up Reactions. University of Illinois Urbana-Champaign. Available at: [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Available at: [Link]
-
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. BIOGEN Científica. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. PubChem. Available at: [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]
-
Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. PubMed. Available at: [Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
Julia Olefination. Organic Chemistry Portal. Available at: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Available at: [Link]
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- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common impurity issues.
Understanding the Chemistry: The Robinson Annulation Approach
The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene likely proceeds via a Robinson annulation reaction. This powerful carbon-carbon bond-forming cascade involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] A plausible synthetic route would involve the reaction of 1,4-cyclohexanedione monoethylene ketal with a 4-chlorophenyl-substituted α,β-unsaturated ketone.
Understanding this synthetic pathway is crucial as the majority of impurities arise as intermediates or byproducts of this reaction sequence.
Troubleshooting Guide: Isolating High-Purity 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
This section addresses specific issues you may encounter during the purification of your target compound.
Issue 1: Presence of Starting Materials in the Final Product
Question: My post-reaction NMR/GC-MS analysis shows significant amounts of unreacted 1,4-cyclohexanedione monoethylene ketal and a species consistent with a 4-chlorophenyl-substituted vinyl ketone. What went wrong?
Answer: This is a common issue indicating an incomplete reaction. The root cause often lies in suboptimal reaction conditions for either the Michael addition or the subsequent aldol condensation.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The Robinson annulation can be sluggish. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable in-process control method.
-
Ineffective Catalyst/Base: The choice and stoichiometry of the base are critical for both the Michael addition and the aldol condensation.[2] If using a base like sodium ethoxide or potassium hydroxide, ensure it is not degraded. Consider switching to a different base, such as LDA for the Michael addition, if applicable to your specific substrate.
-
Steric Hindrance: While less likely with these specific starting materials, significant steric bulk on either reactant can hinder the reaction.[2]
Step-by-Step Purification Protocol for Removing Starting Materials:
-
Initial Work-up: After quenching the reaction, perform a standard aqueous work-up to remove the bulk of the catalyst and water-soluble byproducts.
-
Column Chromatography: This is the most effective method for separating the nonpolar starting materials from the more polar product. A gradient elution is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a nonpolar solvent system like hexane/ethyl acetate (95:5) and gradually increase the polarity to hexane/ethyl acetate (80:20). The less polar starting materials will elute first, followed by your desired product.
-
Issue 2: Isolating the Michael Adduct as a Major Impurity
Question: I've isolated a major byproduct that appears to be the intermediate of the Michael addition, but the final cyclized product is present in low yield. How can I promote the final aldol condensation and remove this intermediate?
Answer: The isolation of the 1,5-diketone intermediate suggests that the Michael addition was successful, but the subsequent intramolecular aldol condensation and dehydration did not proceed to completion.
Probable Causes & Solutions:
-
Reaction Conditions for Cyclization: The conditions required for the aldol condensation may differ from those optimal for the Michael addition. It is sometimes beneficial to perform the reaction in two distinct steps, isolating the Michael adduct first.[2]
-
Insufficiently Strong Base or Inadequate Heat: The aldol condensation often requires a stronger base or higher temperatures to facilitate the intramolecular cyclization and subsequent dehydration.
Step-by-Step Protocol for Promoting Cyclization and Purification:
-
Promoting the Aldol Condensation: If you have already isolated the crude product containing the Michael adduct, you can resubject it to reaction conditions that favor the aldol condensation. Dissolve the crude material in a suitable solvent (e.g., ethanol or THF) and treat it with a base (e.g., sodium ethoxide) with heating. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the desired product.
-
Purification via Recrystallization: If the Michael adduct is the primary impurity, recrystallization can be an effective purification method.
-
Solvent Screening: Test a range of solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the Michael adduct remains more soluble. Common solvent systems for compounds of this type include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for my desired product, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene?
-
¹H NMR: Resonances for the aromatic protons of the 4-chlorophenyl group, a singlet or narrow multiplet for the vinylic proton, and a series of multiplets for the aliphatic protons of the spirocyclic system, including a characteristic signal for the ethylenedioxy protons of the ketal.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the olefinic carbons of the cyclohexene ring, the spiro carbon, and the carbons of the ketal and the rest of the aliphatic ring system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅ClO₂), with a characteristic isotopic pattern for the presence of one chlorine atom.
Q2: My purified product is an oil, but I was expecting a solid. Is this normal?
A2: The physical state of a compound can be influenced by minor impurities. While some spirocyclic compounds are solids, it is possible for your product to be a viscous oil at room temperature. If the spectroscopic data (NMR, MS) confirm the structure and high purity, the oily nature may be inherent to the compound. However, if you suspect impurities are preventing crystallization, further purification by column chromatography may be necessary.
Q3: How can I best store my purified 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene?
A3: For long-term stability, it is recommended to store the compound at low temperatures (-20 °C is ideal) under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation, especially if it is an oil.
Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Caption: Decision workflow for purification strategy.
Quantitative Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 80-95% | Excellent for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if successful) | 60-90% | Can yield very high purity material; scalable. | Dependent on finding a suitable solvent system; may not remove all impurities. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elute the Column: Begin eluting the column with the nonpolar mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase to elute your desired product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Select a Solvent: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Perform the Recrystallization: Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent. If there are any insoluble impurities, perform a hot filtration.
-
Crystallize the Product: Allow the hot, saturated solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly.
References
- Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
- J&K Scientific LLC. (2025).
- Organic Chemistry Portal.
- Master Organic Chemistry. (2018).
- ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Google Patents. (2006). Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
- Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE.
- MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- RSC Publishing. (2018). New development in the enantioselective synthesis of spiro compounds.
- National Center for Biotechnology Information. (n.d.). 8-(4-Phenylphenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Sources
Technical Support Center: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a specific focus on diagnosing and overcoming catalyst poisoning in the critical cross-coupling step. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower your research and development.
The synthesis of this molecule typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. While powerful, these reactions are notoriously sensitive to impurities that can poison the catalyst, leading to stalled reactions, low yields, and significant delays. This document provides a structured approach to troubleshooting these common yet challenging issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction to synthesize 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has stalled or is showing very low conversion. What are the primary suspects?
A1: Low or no conversion is the most common symptom of catalyst deactivation. The primary causes can be broken down into three main categories:
-
Catalyst Poisoning: The most frequent culprit is the presence of substances that irreversibly bind to the palladium catalyst, rendering it inactive. Common poisons include sulfur compounds, unremoved heavy metals from previous steps, and other coordinating species.[1][2][3] Even trace amounts of elemental sulfur in a starting material can completely shut down the catalytic cycle.[4][5]
-
Catalyst Decomposition: The active Pd(0) species can be unstable under certain conditions. High temperatures or the degradation of phosphine ligands can cause the palladium to agglomerate into inactive palladium black, which is often visible as a black precipitate.[6][7]
-
Sub-Optimal Reaction Conditions: Issues such as inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state, the presence of oxygen which can oxidize phosphine ligands, or an incorrect base or solvent system can all lead to poor catalytic turnover.[7][8]
Q2: My reaction mixture has turned black and the reaction has stopped. What does this indicate?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[7] This is an inactive, agglomerated form of palladium metal. This typically happens when the stabilizing phosphine ligand dissociates from the Pd(0) center, allowing the "naked" palladium atoms to cluster together.
-
Causality: This is often triggered by elevated temperatures which accelerate decomposition, or by using a ligand that is not sterically bulky or electron-rich enough to remain strongly coordinated to the palladium throughout the catalytic cycle.[7][9] The choice of ligand is therefore critical not just for reactivity, but for catalyst stability.
Q3: I suspect one of my starting materials is contaminated. What are the most common catalyst poisons to look for?
A3: Impurities can originate from the manufacturing process of starting materials, reagents, or even solvents.[3][10]
-
Sulfur Compounds: Elemental sulfur and reduced sulfur compounds (sulfides, sulfites) are potent palladium poisons.[11][12] They can be introduced if reagents like thionyl chloride (SOCl₂) were used in a previous synthetic step and not completely removed.[13] Sulfur binds very strongly to palladium surfaces, blocking active sites.[14]
-
Other Coordinating Species: Functional groups like nitriles, nitro compounds, and certain nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[15][16] Excess cyanide is also a known poison.[17]
-
Inorganic Impurities: Heavy metals (e.g., zinc, copper, lead) remaining from previous synthetic steps can interfere with the palladium catalyst.[18][19] Reagents, ligands, and inorganic salts used in the manufacturing of starting materials can also be a source of contamination.[10]
Q4: How can I definitively diagnose the source of catalyst poisoning in my experiment?
A4: A systematic, stepwise diagnostic approach is the most efficient way to pinpoint the problem. Instead of changing multiple variables at once, isolate each component of the reaction.
-
Run a Control Reaction: Perform a "good use test" with a well-established, reliable Suzuki coupling (e.g., coupling 4-iodotoluene with phenylboronic acid) using the same batch of catalyst, ligand, base, and solvent. If this control reaction works, you can rule out the catalyst and general reagents, pointing towards an issue with one of your specific starting materials.
-
Isolate the Starting Materials: If the control reaction is successful, run your target reaction again, but this time, substitute one of the starting materials (either the vinyl triflate or the 4-chlorophenylboronic acid) with a brand new lot from a trusted supplier or a batch you have rigorously purified. If the reaction then proceeds, you have identified the contaminated starting material. A systematic study detailed in Organic Process Research & Development successfully used this approach to identify elemental sulfur as the poison.[13]
Troubleshooting Guide: A Systematic Workflow
When faced with a failed reaction, a logical progression of checks and experiments is crucial. The following workflow is designed to systematically identify the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Common Catalyst Poisons and Mitigation Strategies
| Poison Type | Common Sources | Mechanism of Action | Prevention & Mitigation Strategies |
| Sulfur Compounds | Thionyl chloride residue, sulfur-based reagents, contaminated starting materials.[13] | Strong coordination to Pd, forming stable Pd-S complexes that block active sites.[11] | - Recrystallize starting materials. - Treat solutions with activated carbon. - Develop a "sulfur-free" synthesis route for key intermediates.[1] |
| Other Heavy Metals | Leaching from reactors, carry-over from previous synthetic steps (e.g., Zn, Cu).[18][19] | Can interfere with the catalytic cycle or promote side reactions. | - Use glass-lined reactors. - Purify intermediates via chromatography or crystallization.[20] - Use metal scavengers.[21] |
| Coordinating Species | Excess halides, cyanides, nitriles, N-heterocycles.[15][17] | Compete with substrates for coordination sites on the Pd center, inhibiting the reaction. | - Use high-purity reagents. - Avoid large excesses of potentially coordinating additives. - Switch to more robust, bulky ligands that protect the metal center.[22] |
| Oxidizing Agents | Trace oxygen in the reaction vessel. | Oxidizes phosphine ligands to phosphine oxides, which cannot coordinate to Pd, leading to catalyst decomposition.[7] | - Ensure rigorous degassing of solvents (e.g., sparging with argon). - Maintain a positive pressure of an inert gas (N₂ or Ar). |
Experimental Protocols
Protocol 1: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via Suzuki-Miyaura Coupling
This protocol outlines the general procedure for the key cross-coupling step. It assumes the precursor, 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, has been synthesized from 1,4-dioxaspiro[4.5]decan-8-one.[23][24]
Caption: General workflow for the Suzuki-Miyaura coupling step.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the vinyl triflate precursor (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water). The reaction mixture should be thoroughly sparged with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reactivating a Stalled Reaction
If monitoring reveals that the reaction has stalled, it can sometimes be "revived." This is often successful if the issue is gradual catalyst decomposition rather than potent poisoning.[13]
-
Cool the Reaction: Lower the temperature of the reaction mixture to room temperature.
-
Re-establish Inert Atmosphere: Briefly open the flask under a strong positive pressure of inert gas.
-
Add More Catalyst/Ligand: Add an additional portion of the palladium catalyst (e.g., 0.5-1.0 mol%) and, if applicable, the phosphine ligand. Using a more robust, electron-rich, and bulky ligand at this stage can be beneficial.[25]
-
Reheat: Re-heat the reaction to the original temperature and continue monitoring its progress. Success is not guaranteed, but this can salvage a batch without resorting to a full restart.[13]
Protocol 3: Purification of Starting Materials to Remove Catalyst Poisons
If a starting material is identified as the source of the poison, the following general purification techniques can be employed.
-
Recrystallization: This is a highly effective method for removing many impurities. Choose a solvent system in which the starting material has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon Treatment: Activated carbon can effectively adsorb non-polar impurities, including elemental sulfur and residual organic contaminants.[26]
-
Dissolve the contaminated starting material in a suitable organic solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir or gently heat the mixture for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Recover the purified material by removing the solvent under reduced pressure.
-
-
Metal Scavengers: For removing residual heavy metal contamination, treatment with a solid-supported scavenger can be highly effective. Thiol-functionalized silica gels are particularly effective for removing residual palladium.[21][26][27] This is more commonly used for product purification but can be adapted for a valuable intermediate if necessary.
By adopting this structured, evidence-based approach to troubleshooting, you can efficiently overcome the common challenge of catalyst poisoning, leading to a more robust and reliable synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 134-139. [Link]
-
Li, M., Feng, C., Zhang, Z., & Li, M. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 49(12), 7349-7357. [Link]
-
Liu, J. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]
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American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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ResearchGate. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Saleh, J. M. (1971). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 67, 1830-1839. [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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Chinese Chemical Society. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]
-
ResearchGate. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved from [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Retrieved from [Link]
-
ResearchGate. (2007). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 269-274. [Link]
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Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 269-274. [Link]
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Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
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Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(52), 16207-16221. [Link]
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Wang, D. H., & Wasa, M. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 47(12), 3505-3517. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
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O'Duill, M. L., & O'Donoghue, A. C. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3795-3820. [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
Yuan, N., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 9(10), 9102-9110. [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 13(3), 527-530. [Link]
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ResearchGate. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]
-
Hudlicky, T., & Rinner, U. (2006). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Organic Syntheses, 83, 1. [Link]
-
Auriga Research. (n.d.). Inorganic Impurities. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Synthesis
Welcome to the technical support center for the synthesis and reaction monitoring of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise to not only follow the protocol but to understand the underlying principles, troubleshoot effectively, and ensure the integrity of your results.
Understanding the Synthesis: A Two-Step Approach
The synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is typically envisioned as a two-step process. First, a Robinson annulation is employed to construct the core cyclohexenone ring system, followed by the protection of the ketone as a ketal using ethylene glycol. This ketalization step is the primary focus of our TLC monitoring guide.
Step 1: Robinson Annulation
The initial step involves the formation of 4-(4-chlorophenyl)cyclohex-3-en-1-one. This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[1][2] Given the α,β-unsaturated nature of the product, this starting material is prone to polymerization, a factor to consider during subsequent steps.[3]
Step 2: Ketalization
The crucial second step is the acid-catalyzed reaction of 4-(4-chlorophenyl)cyclohex-3-en-1-one with ethylene glycol. This reaction transforms the ketone into a ketal, which is a common strategy to protect carbonyl groups during multi-step syntheses.[4][5] It is this transformation that we will meticulously monitor using TLC.
Visualizing the Core Transformation
The following diagram illustrates the key ketalization reaction being monitored.
Caption: Ketalization of the cyclohexenone precursor.
Frequently Asked Questions (FAQs) for TLC Monitoring
Here we address common questions that arise during the TLC monitoring of the ketalization reaction.
Q1: What is the primary purpose of using TLC to monitor this reaction?
A: TLC is a rapid, inexpensive, and effective technique to qualitatively assess the progress of the reaction.[6][7] Its main functions in this context are:
-
To confirm the consumption of the starting material, 4-(4-chlorophenyl)cyclohex-3-en-1-one.
-
To visualize the formation of the desired product, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
-
To identify the presence of any significant byproducts or unreacted intermediates.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC?
A: The goal is to find a solvent system that provides good separation between your starting material and your product, ideally with a product Rf value between 0.3 and 0.5 for optimal resolution.[8]
-
Starting Point: Begin with a non-polar solvent and gradually add a more polar solvent. A common starting mixture for compounds of this nature is a hexane/ethyl acetate system.[6]
-
Polarity Considerations: The starting material, an α,β-unsaturated ketone, is more polar than the ketal product. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot.
-
Optimization: If the spots are too close to the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[3][9] If they are too close to the solvent front, the eluent is too polar; decrease the proportion of ethyl acetate.[9]
| Component | Expected Polarity | Expected Rf in Hexane/EtOAc |
| 4-(4-Chlorophenyl)cyclohex-3-en-1-one | Higher | Lower |
| 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | Lower | Higher |
Q3: How should I prepare my samples for TLC analysis?
A: Proper sample preparation is crucial for clear results.
-
Reaction Aliquot: Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a capillary spotter.[10]
-
Dilution: Dissolve the aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is a good rule of thumb.[11] Overly concentrated samples can lead to streaking.[11][12]
-
Reference Spots: Prepare separate dilute solutions of your starting material and, if available, a pure sample of the product to use as references on the same TLC plate.
Q4: What is a "co-spot" and why is it important?
A: A co-spot is a lane on the TLC plate where you apply both the reaction mixture and the starting material standard in the same spot.[8][10] This is a critical diagnostic tool to confirm if the spot in your reaction mixture lane is indeed unreacted starting material, especially if the Rf values are very similar.[10]
Q5: How do I visualize the spots on the TLC plate?
A: Since both the reactant and product contain a chlorophenyl group and conjugated systems, they are expected to be UV active.
-
UV Light (Non-destructive): The most common and non-destructive method is to use a UV lamp at 254 nm.[13][14][15] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[13][14] Lightly circle the spots with a pencil while under the lamp, as they will disappear once the light is removed.[14]
-
Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor is another effective method, as iodine complexes with many organic compounds, especially aromatic systems, to produce brown spots.[13][14][16] These spots will fade over time, so they should be circled promptly.[14]
-
Chemical Stains (Destructive): If UV and iodine are not effective, a chemical stain can be used. For this class of compounds, a p-anisaldehyde or potassium permanganate stain would be suitable.[13][17] These stains often produce distinct colors that can help differentiate between compounds.[18]
| Visualization Method | Best For | Mechanism | Notes |
| UV Light (254 nm) | Aromatic & Conjugated Systems | Fluorescence Quenching | Non-destructive, quick, and easy.[13][16] |
| Iodine Vapor | Unsaturated & Aromatic Compounds | Complex Formation | Semi-destructive, spots fade.[16] |
| p-Anisaldehyde Stain | Nucleophilic groups, Aldehydes, Ketones | Chemical Reaction (forms colored products) | Destructive, requires heating.[13] |
| Potassium Permanganate | Alkenes, Alcohols, Aldehydes | Oxidation | Destructive, background turns purple/brown.[13] |
Troubleshooting Guide for TLC Analysis
Even with careful technique, issues can arise. This section provides a systematic approach to diagnosing and resolving common TLC problems.
Caption: A decision tree for troubleshooting common TLC issues.
Problem 1: My spots are streaking down the plate.
-
Cause: The most common reason is that the sample is too concentrated ("overloaded").[9][11][12] This saturates the silica gel, preventing a clean separation.
-
Solution: Prepare a more dilute sample of your reaction mixture and re-spot the TLC plate.[9][17]
-
Alternative Cause: If your compound is particularly acidic or basic, it can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solution: Add a small amount (0.1-2.0%) of a modifier to your mobile phase, such as triethylamine (TEA) for basic compounds or acetic acid for acidic compounds, to neutralize the active sites on the silica gel.[9]
Problem 2: I don't see any spots on my plate after development.
-
Solution: Try concentrating your sample by spotting it multiple times in the exact same location on the TLC plate, allowing the solvent to fully evaporate between each application.[9][12]
-
Cause: The compound may not be UV-active. While unlikely for this specific synthesis, it is a possibility.
-
Solution: Try a different visualization technique, such as an iodine chamber or a chemical stain like potassium permanganate.[9]
-
Cause: A common procedural error is allowing the solvent level in the developing chamber to be above the origin line where the samples are spotted.[11][12] This will cause your compounds to dissolve into the solvent reservoir instead of migrating up the plate.
-
Solution: Ensure the spotting line is always drawn above the level of the solvent in the chamber.[11]
Problem 3: The Rf values are too high or too low.
-
Cause: The polarity of the mobile phase is not optimized for the compounds being analyzed.
-
Solution (Rf too low): If the spots remain near the baseline, your eluent is not polar enough to move the compounds effectively. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9]
-
Solution (Rf too high): If the spots run with or near the solvent front, your eluent is too polar. Decrease the proportion of the polar solvent.[9]
Problem 4: The solvent front is running unevenly.
-
Cause: This can happen if the bottom of the TLC plate is not level in the developing chamber, if the silica gel is chipped at the bottom, or if the chamber was disturbed during development.[12][17]
-
Solution: Ensure the chamber is on a level surface and the plate is placed vertically and evenly. Handle plates with care to avoid damaging the silica layer. If the plate is damaged at the bottom, you can sometimes make a 45-degree cut at the corners to create a more even starting edge.
Experimental Protocol: Monitoring the Ketalization Reaction
This protocol outlines the step-by-step procedure for effective TLC monitoring.
-
Prepare the TLC Chamber:
-
Add your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm in the developing chamber.[8]
-
Place a piece of filter paper inside, wet it with the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes to ensure a vapor-rich environment, which promotes better chromatography.
-
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the 'SM' and 'Co' lanes. The spot should be 1-2 mm in diameter.[19]
-
Using a different capillary tube, apply a small spot of the diluted reaction mixture to the 'Rxn' and 'Co' lanes (spotting directly on top of the SM spot in the 'Co' lane).[8]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the saturated chamber and replace the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[7]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
View the plate under a 254 nm UV lamp and circle any visible spots.[14]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Compare the 'Rxn' lane to the 'SM' lane. The reaction is progressing as the SM spot diminishes in intensity and a new, higher-Rf product spot appears and intensifies. The reaction is considered complete when the SM spot is no longer visible in the 'Rxn' lane.
-
This comprehensive guide provides the foundational knowledge and practical troubleshooting steps necessary for successfully monitoring the synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene by TLC. By understanding the principles behind each step, you can adapt these techniques to ensure the scientific integrity and success of your experimental work.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2008). Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. [Link]
-
ResearchGate. Ketalization of cyclohexanone with glycol. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Pearson. Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
ScienceDirect. (2023, December 31). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. [Link]
-
NROChemistry. Robinson Annulation. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
YouTube. (2021, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- Google Patents.
-
Wikipedia. Robinson annulation. [Link]
-
ResearchGate. (2022, August 6). A novel process for synthesis of Atovaquone. [Link]
- Google Patents.
-
J&K Scientific LLC. (2022, March 23). Robinson Annulation. [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]
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Technical Support Center: Navigating Unexpected Outcomes in 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Experiments
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. This molecule, a valuable synthetic intermediate, possesses a unique combination of a spirocyclic ketal, a reactive alkene, and an aromatic chloride. This structural complexity can lead to unexpected experimental results. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, purification, and handling, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My synthesis reaction shows low conversion to the desired product. What are the primary causes? A1: Low conversion often stems from issues in one of two key reaction types used for this synthesis: Robinson Annulation or Wittig/Horner-Wadsworth-Emmons (HWE) olefination. For Robinson-type pathways, inefficient Michael addition or intramolecular aldol condensation is a common culprit, often due to improper base selection or temperature control.[1][2] For olefination strategies, the reactivity of the ylide or phosphonate carbanion is critical; sterically hindered ketones or insufficiently reactive ylides can stall the reaction.[3]
Q2: I'm struggling to remove byproducts during purification. My final compound is never clean. A2: This is a frequent challenge, particularly with spirocyclic compounds which can have difficult crystallization properties.[4] If a Wittig reaction was used, the byproduct triphenylphosphine oxide is notoriously difficult to separate due to its polarity being similar to many products.[5][6] The HWE reaction is often preferred as its phosphate byproduct is water-soluble and easily removed during an aqueous work-up.[6][7] For other impurities, a multi-step purification involving both column chromatography and subsequent recrystallization is often necessary.
Q3: My characterization data (¹H NMR, ¹³C NMR, MS) is inconsistent with the expected structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. What could be wrong? A3: The most common discrepancy arises from the acid-labile nature of the 1,4-dioxaspiro (ketal) protecting group.[8][9] Trace amounts of acid during work-up, on silica gel during chromatography, or in an un-neutralized NMR solvent can cause partial or full deprotection back to the corresponding ketone, 4-(4-chlorophenyl)cyclohex-2-en-1-one. This will result in a complex NMR spectrum and an additional peak in the mass spectrum corresponding to the deprotected product.
Q4: The purified compound, which was initially a white solid, turned into a yellowish oil upon storage. Why? A4: This indicates compound degradation. The primary pathway for degradation is the acid-catalyzed hydrolysis of the ketal functional group, as mentioned in A3.[10] This can be initiated by exposure to atmospheric moisture, which may be slightly acidic, or storage in containers with acidic residues. The resulting unsaturated ketone is more susceptible to polymerization or oxidation over time, leading to discoloration.
Section 2: Troubleshooting Guide: Synthesis & Work-up
Issue 1: Low Yield in Synthesis
Low yields are frustrating and costly. The key is to identify whether the issue lies with the reagents, conditions, or a competing side reaction.
Causality Analysis: The formation of the six-membered ring and the exocyclic double bond involves precise electronic and steric requirements. In a Robinson Annulation, the reaction proceeds via a Michael addition followed by an intramolecular aldol condensation.[11][12] The success hinges on the selective formation of the correct enolate and its subsequent conjugate addition. In Wittig/HWE reactions, the stability of the phosphorus ylide dictates the stereochemical outcome and reactivity; stabilized ylides, for instance, are less reactive and may not react efficiently with hindered ketones.[3][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Issue 2: Complicated Work-up and Persistent Impurities
The goal of a work-up is to efficiently remove reagents and byproducts without degrading the target compound.
Causality Analysis: The choice of reagents in the preceding step dictates the work-up strategy. As noted, the triphenylphosphine oxide from a Wittig reaction is a common, greasy solid that complicates purification.[5] Furthermore, the spirocyclic nature of the product can lead to solubility profiles similar to those of organic byproducts, making simple liquid-liquid extraction ineffective.[4] The use of acid in the work-up, even a mild acid wash (e.g., NH₄Cl), can be detrimental to the ketal group if contact time is prolonged.[10]
Recommended Protocol: Purification of Crude Product
-
Initial Quench: Quench the reaction mixture by pouring it slowly into a cold, saturated solution of sodium bicarbonate (NaHCO₃), not water or a mild acid. This ensures any acidic or basic catalysts are neutralized.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Byproduct Removal (Post-Wittig): If triphenylphosphine oxide is present, it can sometimes be precipitated by adding a non-polar solvent like hexane or a 1:1 mixture of hexane and diethyl ether to the concentrated crude oil and cooling. The byproduct can then be filtered off.
-
Column Chromatography:
-
Adsorbent: Use neutral silica gel or alumina that has been pre-treated (or "neutralized") by slurrying with a solvent system containing 1% triethylamine to prevent on-column deprotection.
-
Solvent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective. Monitor fractions by Thin Layer Chromatography (TLC).
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13] Common systems for compounds of this polarity include ethyl acetate/hexane or dichloromethane/hexane.[14]
-
Procedure: Dissolve the purified solid from the column in a minimal amount of the more polar solvent (e.g., ethyl acetate) while warming. Slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy.[15] Warm gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. Do not disturb the crystallization.[16]
-
Section 3: Troubleshooting Guide: Characterization
Accurate characterization is non-negotiable for verifying structure and purity.
Issue: Ambiguous Spectroscopic Data
Causality Analysis: Unexpected peaks in NMR or MS spectra almost always point to the presence of impurities or degradation products. Given the structure, the most likely culprits are the deprotected ketone, starting materials, or isomers. Analytical techniques like GC-MS and HPLC are powerful tools for separating and identifying components in a mixture.[17][18][19]
Data Interpretation Table:
| Observation | Potential Cause | Confirmatory Analysis & Solution |
| ¹H NMR: Broad singlet ~9.5-10 ppm | Deprotected ketone (aldehyde impurity from starting material) | Not expected for this specific compound, but indicates issues with starting ketone purity. Re-purify starting materials. |
| ¹H NMR: Complex multiplets in the vinylic region (5.5-7.0 ppm) | Mixture of product and deprotected ketone | Look for the characteristic ethylene ketal signal (a singlet around 3.9-4.0 ppm, integrating to 4H). If its integration is low, deprotection has occurred. Re-purify using neutralized silica. |
| ¹³C NMR: Signal ~190-200 ppm | Carbonyl carbon from the deprotected ketone | This region should be empty for the pure ketal-protected product. |
| Mass Spec (MS): Two molecular ion peaks (M⁺) | Mixture of product and deprotected ketone | The expected M⁺ for C₁₄H₁₅ClO₂ is ~250.7 g/mol . The deprotected ketone (C₁₂H₁₁ClO) would show a peak at ~206.6 g/mol . |
| IR Spec: Strong absorption at ~1680 cm⁻¹ | C=O stretch from the deprotected ketone | The pure product should not have a strong absorption in this region. |
Analytical Workflow Diagram:
Caption: Decision workflow for analyzing ambiguous spectral data.
Section 4: Stability and Degradation
Preserving the integrity of your synthesized compound is crucial for its use in subsequent steps.
Causality Analysis: The central point of instability in 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is the ketal functional group. Ketal hydrolysis is an equilibrium process catalyzed by acid.[20] The mechanism involves protonation of one of the ether oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water completes the hydrolysis, regenerating the ketone and ethylene glycol.[21] To prevent this, all sources of acid must be rigorously excluded.
Degradation Pathway:
Caption: The primary degradation pathway via acid-catalyzed hydrolysis.
Recommendations for Storage:
-
Short-Term: Store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C.[22]
-
Long-Term: For maximum stability, store as a solid at -80°C.
-
In Solution: If storage in solution is unavoidable, use a non-protic, anhydrous solvent (e.g., anhydrous toluene or THF). Avoid chlorinated solvents which can degrade to form HCl over time. Do not store in protic solvents like methanol or ethanol.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
OChemTutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]
-
University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
-
Chad's Prep. (n.d.). The Robinson Annulation. Retrieved from [Link]
-
Hossain, A. (2022). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. [Link]
-
BIOGEN Científica. (n.d.). 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: X-ray Crystallography in Focus
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel chemical entities like 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a spiro compound with inherent structural rigidity and complexity, this confirmation is paramount.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this spirocycle, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare its performance with other widely used spectroscopic methods, supported by illustrative experimental data.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[5][6] It provides a high-resolution, three-dimensional map of electron density, from which the positions of individual atoms and the bonds between them can be deduced with exceptional accuracy. For a molecule like 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, this technique can unequivocally establish the stereochemistry of the spiro center and the conformation of the dioxaspiro and cyclohexene rings.
Experimental Protocol: A Step-by-Step Guide to Crystallographic Analysis
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Step 1: Crystal Growth High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common and effective method.
-
Procedure:
-
Dissolve 5-10 mg of purified 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection A suitable crystal is selected and mounted on a goniometer head for data collection using a diffractometer.
-
Procedure:
-
Under a microscope, select a single crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the crystal structure.
-
Procedure:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
-
Interpreting the Data: A Hypothetical Crystallographic Table
The final output of an X-ray crystallographic analysis is a set of crystallographic data that describes the crystal and molecular structure in detail. The table below presents hypothetical, yet realistic, data for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₁₅ClO₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 262.72 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 8.456, 15.789 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.45, 90 | Angles of the unit cell. |
| Volume (ų) | 1302.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides an unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional shape.
A Comparative Perspective: Alternative Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and often more readily accessible information.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule in solution.[6][9]
-
Information Provided:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
| Technique | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.30 | d | 2H | Aromatic protons ortho to chlorine |
| 7.20 | d | 2H | Aromatic protons meta to chlorine | |
| 6.10 | t | 1H | Vinylic proton | |
| 4.00 | m | 4H | -O-CH₂-CH₂-O- | |
| 2.50-2.20 | m | 6H | Allylic and other aliphatic protons | |
| ¹³C NMR | 145.2 | C=C (quaternary) | ||
| 133.5 | Aromatic C-Cl | |||
| 129.0 | Aromatic CH | |||
| 128.5 | Aromatic CH | |||
| 125.8 | C=CH | |||
| 108.1 | Spiro carbon | |||
| 64.5 | -O-CH₂- | |||
| 35.0, 32.1, 28.9 | Aliphatic CH₂ |
-
Comparison with X-ray Crystallography:
-
Advantages of NMR: Provides information about the molecule's structure in solution, which is often more relevant to its biological activity. It can also provide insights into dynamic processes.[7][8][9]
-
Limitations of NMR: Does not directly provide three-dimensional spatial coordinates. Structure determination can be complex for larger molecules, and it may not be possible to definitively determine stereochemistry without further experiments.[6][7]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
-
Information Provided:
-
Molecular Weight: The molecular ion peak (M⁺) confirms the molecular weight of the compound.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.
-
| Technique | m/z | Interpretation |
| High-Resolution MS (HRMS) | 262.0709 | [M]⁺, Calculated for C₁₅H₁₅³⁵ClO₂: 262.0709. Confirms the molecular formula. |
| 264.0680 | [M+2]⁺, Isotopic peak for ³⁷Cl, confirming the presence of one chlorine atom. |
-
Comparison with X-ray Crystallography:
-
Advantages of MS: Requires very small amounts of sample and provides highly accurate molecular weight information.
-
Limitations of MS: Provides limited information about the three-dimensional structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
-
Information Provided:
-
Functional Groups: Characteristic absorption bands indicate the presence of functional groups such as C=C, C-O, and C-Cl.
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1650 | Medium | C=C stretch |
| 1100 | Strong | C-O stretch (dioxolane) |
| 820 | Strong | p-disubstituted benzene C-H bend |
| 750 | Strong | C-Cl stretch |
-
Comparison with X-ray Crystallography:
-
Advantages of IR: A rapid and simple technique for identifying functional groups.
-
Limitations of IR: Provides no information about the overall molecular architecture or stereochemistry.
-
A Synergistic Approach to Unambiguous Confirmation
While X-ray crystallography provides the most detailed structural information, a combination of analytical techniques is essential for a comprehensive and irrefutable confirmation of a new chemical entity. Each method provides a unique piece of the puzzle, and their collective data provides a self-validating system.
Caption: Workflow illustrating the complementary nature of analytical techniques for structural confirmation.
Conclusion
The structural confirmation of a novel molecule such as 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a critical step in its development pipeline. While single-crystal X-ray crystallography provides an unparalleled level of detail regarding the solid-state, three-dimensional arrangement of atoms, a holistic and scientifically rigorous approach necessitates the integration of data from multiple analytical techniques. NMR spectroscopy elucidates the molecule's structure in solution, mass spectrometry confirms its elemental composition and molecular weight with high accuracy, and IR spectroscopy provides a rapid screen for key functional groups. By synergistically employing these methods, researchers can achieve an unambiguous and comprehensive understanding of a molecule's identity, paving the way for further investigation into its chemical and biological properties.
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- Comparison of NMR and X-ray crystallography.
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- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.
- Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem.
- 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- | C15H17ClO4 | CID - PubChem.
- 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane | CAS 25253-51-4 | SCBT.
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A Comparative Guide to the Synthetic Routes of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Introduction
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a valuable scaffold in medicinal chemistry and drug development, exhibiting a range of biological activities. The efficient and scalable synthesis of this spirocyclic compound is of paramount importance for further research and development. This guide provides a comparative analysis of three distinct and plausible synthetic routes starting from the readily accessible intermediate, 1,4-dioxaspiro[4.5]decan-8-one. Each route will be evaluated based on its chemical principles, experimental feasibility, and potential advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions in their synthetic strategies.
The Common Precursor: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
All proposed synthetic routes converge on the pivotal intermediate, 1,4-dioxaspiro[4.5]decan-8-one. The efficient preparation of this starting material is crucial for the overall success of the synthesis. Two primary, well-documented methods for its synthesis are outlined below.
Method 1: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane
This approach involves the selective hydrolysis of one of the ketal groups of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which can be prepared from 1,4-cyclohexanedione and ethylene glycol.
Reaction Principle: The selective monodeketalization is achieved under controlled acidic conditions. The choice of acid and reaction time is critical to prevent the hydrolysis of both ketal groups.
Experimental Protocol:
-
To a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (1 equivalent) in a mixture of acetic acid and water (e.g., 5:1 v/v), the mixture is heated to a moderate temperature (e.g., 65°C)[1].
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed and the desired mono-ketone is the major product.
-
Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization to afford 1,4-dioxaspiro[4.5]decan-8-one.
Yields: Reported yields for this method are generally good, in the range of 65-80%[1].
Method 2: From Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate
This route offers an alternative starting point for the synthesis of the key spirocyclic ketone.
Reaction Principle: This method involves the ketalization of a cyclohexanedione derivative with ethylene glycol, followed by decarboxylation.
Experimental Protocol:
-
A mixture of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) is refluxed with a Dean-Stark apparatus.
-
The reaction is monitored by the collection of water in the Dean-Stark trap.
-
Once the reaction is complete, the mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried, and concentrated.
-
The resulting intermediate is then subjected to decarboxylation conditions, which may involve heating in the presence of an acid or base, to yield 1,4-dioxaspiro[4.5]decan-8-one.
Yields: This multi-step process can provide good overall yields, though they may vary depending on the efficiency of each step.
Comparative Analysis of Synthetic Routes to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
With a reliable supply of 1,4-dioxaspiro[4.5]decan-8-one, we can now explore three distinct strategies for its conversion to the target molecule.
Route A: Grignard Reaction Followed by Dehydration
This classical two-step approach involves the nucleophilic addition of a Grignard reagent to the ketone, followed by the elimination of water to form the desired alkene.
Causality of Experimental Choices: The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds. The choice of 4-chlorophenylmagnesium bromide as the Grignard reagent directly introduces the required aryl group. The subsequent dehydration is a standard transformation to introduce a double bond.
Start [label="1,4-Dioxaspiro[4.5]decan-8-one"]; Step1 [label="Grignard Reaction\n(4-ClPhMgBr, THF)"]; Intermediate [label="8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol"]; Step2 [label="Dehydration\n(e.g., H2SO4, heat)"]; Product [label="8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 [label="1."]; Step1 -> Intermediate; Intermediate -> Step2 [label="2."]; Step2 -> Product; }
Route A: Grignard Reaction and Dehydration
Experimental Protocol:
Step 1: Grignard Reaction
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 4-chlorophenylmagnesium bromide (1.1-1.5 equivalents) in THF is added dropwise to the ketone solution, maintaining the temperature at 0°C[2].
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude tertiary alcohol, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, is purified by column chromatography.
Step 2: Dehydration
-
The purified tertiary alcohol is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux, and the water formed is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by TLC for the disappearance of the starting alcohol.
-
Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, is purified by column chromatography.
Expected Yield: The overall yield for this two-step process is expected to be in the range of 50-70%, depending on the efficiency of both the Grignard reaction and the dehydration step.
Route B: Wittig Reaction
The Wittig reaction provides a direct method for the conversion of a ketone to an alkene, offering a potentially more convergent approach compared to the Grignard/dehydration sequence.
Causality of Experimental Choices: The Wittig reaction is a powerful tool for olefination. The use of a phosphonium ylide derived from (4-chlorobenzyl)triphenylphosphonium bromide allows for the direct installation of the 4-chlorophenyl-substituted exocyclic methylene group, which would then need to be isomerized to the endocyclic position. A more direct approach would be a Horner-Wadsworth-Emmons modification.
Start [label="1,4-Dioxaspiro[4.5]decan-8-one"]; Step1 [label="Wittig Reaction\n((4-ClC6H4CH2)PPh3Br, Base)"]; Intermediate [label="8-(4-Chlorobenzylidene)-1,4-dioxaspiro[4.5]decane"]; Step2 [label="Isomerization\n(Acid or Base catalysis)"]; Product [label="8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 [label="1."]; Step1 -> Intermediate; Intermediate -> Step2 [label="2."]; Step2 -> Product; }
Route B: Wittig Reaction and Isomerization
Experimental Protocol:
Step 1: Wittig Reaction
-
(4-Chlorobenzyl)triphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0°C, and a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) is added dropwise to generate the ylide, typically indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product, containing triphenylphosphine oxide, is purified by column chromatography to yield 8-(4-chlorobenzylidene)-1,4-dioxaspiro[4.5]decane.
Step 2: Isomerization
-
The exocyclic alkene is dissolved in a suitable solvent.
-
An acid or base catalyst is added to promote the isomerization of the double bond to the more thermodynamically stable endocyclic position.
-
The reaction is monitored by TLC or GC until the isomerization is complete.
-
The reaction is worked up and the final product is purified by chromatography.
Expected Yield: The Wittig reaction itself can provide moderate to good yields (40-80%). The efficiency of the isomerization step will influence the overall yield.
Route C: Shapiro Reaction followed by Suzuki Coupling
This modern and versatile two-step sequence involves the conversion of the ketone to a vinyl lithium species via a tosylhydrazone, followed by a palladium-catalyzed cross-coupling reaction to introduce the aryl group.
Causality of Experimental Choices: The Shapiro reaction is an excellent method for converting a ketone into a vinyl anion at a specific position. This vinyl anion can then be trapped with an electrophile. Combining this with a Suzuki coupling, a powerful and versatile cross-coupling reaction, allows for the direct formation of the desired C-C bond with the 4-chlorophenyl group.
Start [label="1,4-Dioxaspiro[4.5]decan-8-one"]; Step1 [label="Shapiro Reaction\n(TsNHNH2; then 2 eq. n-BuLi)"]; Intermediate [label="Vinyllithium species"]; Step2 [label="Suzuki Coupling\n(B(OR)3; then 4-ClPhBr, Pd catalyst)"]; Product [label="8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 [label="1."]; Step1 -> Intermediate; Intermediate -> Step2 [label="2."]; Step2 -> Product; }
Route C: Shapiro Reaction and Suzuki Coupling
Experimental Protocol:
Step 1: Shapiro Reaction
-
1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) is reacted with p-toluenesulfonhydrazide (1.1 equivalents) in a suitable solvent like methanol with catalytic acid to form the corresponding tosylhydrazone.
-
The purified tosylhydrazone is dissolved in anhydrous THF under an inert atmosphere and cooled to -78°C.
-
Two equivalents of a strong base, typically n-butyllithium, are added slowly. The reaction is allowed to warm to room temperature and then stirred for a period to ensure the formation of the vinyllithium intermediate.
Step 2: Suzuki Coupling
-
The freshly prepared vinyllithium solution is cooled back to -78°C.
-
A boronic ester (e.g., triisopropyl borate) is added, and the mixture is allowed to warm to room temperature to form the corresponding boronate ester.
-
To this mixture are added 4-chlorobromobenzene (or another suitable aryl halide), a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous base (e.g., Na₂CO₃).
-
The reaction mixture is heated to reflux until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.
-
The final product is purified by column chromatography.
Expected Yield: This sequence can provide good yields, often in the range of 60-85%, due to the high efficiency of both the Shapiro and Suzuki reactions[1][3][4].
Comparison of Synthetic Routes
| Feature | Route A: Grignard/Dehydration | Route B: Wittig Reaction | Route C: Shapiro/Suzuki |
| Number of Steps | 2 | 2 (potentially 1 with HWE) | 2 |
| Reagents | Readily available, but Grignard is moisture-sensitive. | Phosphonium salt needs to be prepared; strong base required. | Tosylhydrazide, n-BuLi, boronic esters, and Pd catalyst are commercially available. |
| Reaction Conditions | Cryogenic temperatures for Grignard; high temperature for dehydration. | Cryogenic temperatures for ylide formation; isomerization may require specific conditions. | Cryogenic temperatures for Shapiro; elevated temperatures for Suzuki coupling. |
| Stereo/Regioselectivity | Dehydration can lead to a mixture of regioisomers. | Wittig can give E/Z isomers; isomerization to the endocyclic position is required. | Shapiro reaction is regioselective; Suzuki coupling is highly specific. |
| Scalability | Generally scalable, but handling large-scale Grignard reactions requires care. | Scalable, but disposal of triphenylphosphine oxide can be an issue. | Scalable, though the use of n-BuLi requires careful handling on a large scale. |
| Overall Yield | Moderate (50-70%) | Moderate to good (40-80%) | Good to excellent (60-85%) |
| Advantages | Utilizes classical and well-understood reactions. | Direct olefination; can be high yielding. | High regio- and stereocontrol; generally high yielding. |
| Disadvantages | Potential for side reactions during dehydration; Grignard is sensitive. | Formation of triphenylphosphine oxide byproduct; requires an isomerization step. | Use of pyrophoric n-BuLi; multi-component Suzuki coupling can be complex to optimize. |
Conclusion
All three synthetic routes present viable pathways to 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene from 1,4-dioxaspiro[4.5]decan-8-one.
-
Route A (Grignard/Dehydration) is a classic and straightforward approach, suitable for laboratories comfortable with organometallic reagents. However, the lack of regioselectivity in the dehydration step might be a drawback.
-
Route B (Wittig Reaction) offers a more direct olefination but requires a subsequent isomerization step, which adds to the synthetic effort. The generation of a significant amount of triphenylphosphine oxide as a byproduct can also complicate purification.
-
Route C (Shapiro/Suzuki) represents a more modern and elegant strategy, offering excellent control over regioselectivity and potentially the highest overall yield. While it involves the use of pyrophoric reagents and a palladium catalyst, the reliability and versatility of these reactions make this route highly attractive for both small-scale and potentially larger-scale synthesis.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and the level of control needed over the final product's purity.
References
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Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. ([Link])
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PrepChem. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. ([Link])
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ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ([Link])
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EduBirdie. The Wittig Reaction Lab Report. ([Link])
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Slideshare. Suzuki and Shapiro reaction. ([Link])
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Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. ([Link])
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ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ([Link])
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PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ([Link])
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Sfera - Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ([Link])
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ResearchGate. Spirans XXII. Synthesis of 4,4‐dialkyl‐4‐germacyclohexanone and 8,8‐dialkyl‐8‐germaazaspiro [4.5] decanes. ([Link])
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HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. ([Link])
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MySkinRecipes. 1,4-Dioxaspiro[4.5]dec-6-en-8-one. ([Link])
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ResearchGate. Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. ([Link])
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Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. ([Link])
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A Comparative Analysis of the Bioactivity of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Analogs
Introduction: The Versatile Spiro[4.5]decane Scaffold
The spiro[4.5]decane ring system, a common motif in natural products and synthetic compounds, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, enabling precise interactions with biological targets. While the biological activity of the specific compound 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is not extensively documented in publicly available literature, a wealth of data exists for its structural analogs. This guide provides a comparative analysis of the diverse biological activities exhibited by these analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
Our examination will traverse a range of biological activities, from antimicrobial and anticancer properties to interactions with central nervous system (CNS) receptors. By exploring these diverse functionalities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic promise held by this fascinating class of molecules.
Antimicrobial Activity of Spiro[4.5]decane Analogs
Several studies have highlighted the potential of spiro[4.5]decane derivatives as antimicrobial agents. The core spirocyclic structure can be functionalized to interact with microbial targets, offering a potential avenue for the development of new antibiotics to combat resistant strains.
A study on spiro-4H-pyran derivatives, which share the spirocyclic core, demonstrated notable antibacterial effects. One derivative, containing both indole and cytosine rings, showed good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes[1]. Another investigation into spiro compounds synthesized from 1,3-dicarbonyl compounds revealed antibacterial activity against various bacteria, with some derivatives showing better zone diameters than known antibiotics[2]. The antimicrobial potential of spiro compounds is further underscored by research on spiro-thiazolidine derivatives, which have shown significant activity against S. aureus[3][4].
Table 1: Antimicrobial Activity of Selected Spiro[4.5]decane Analogs
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Spiro-4H-pyran derivative (with indole and cytosine) | S. aureus (clinical isolate) | MIC | 32 µg/mL | [1] |
| Spiro-4H-pyran derivative (with indole and cytosine) | S. pyogenes (clinical isolate) | MIC | 64 µg/mL | [1] |
| Spiro-thiazolidine derivative | S. aureus | MIC | 30 µg/mL | [3] |
| Spiro thiazolinone derivative | S. aureus | MIC | 24 ± 0.5 μg mL−1 | [3] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity. The microbroth dilution method is a standard procedure for its determination.
Caption: Workflow for MIC determination using the microbroth dilution method.
Anticancer and Cytotoxic Potential
The cytotoxic properties of spiro[4.5]decane analogs against various cancer cell lines have been a significant area of investigation. The structural rigidity and diverse substitution patterns of these compounds allow for the fine-tuning of their interactions with cancer-related targets.
Notably, a series of nicotinonitrile derivatives, including a compound with a 4-(4-chlorophenyl) substituent, were synthesized and screened for their antitumor activity. One such derivative demonstrated cytotoxic effects against a human breast cancer cell line (MCF-7)[5]. Furthermore, the discovery of a potent and selective small molecule inhibitor of phospholipase D2 (PLD2), a target implicated in cancer progression, from a library of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides, highlights the potential of this scaffold in developing novel anticancer therapeutics[6]. The most potent compound identified in this study had a PLD2 IC50 of 20 nM[6].
Table 2: Cytotoxic Activity of Selected Spiro[4.5]decane Analogs
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 4-(4-Chlorophenyl)-nicotinonitrile derivative | MCF-7 (Breast Cancer) | IC50 | Data not specified | [5] |
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | PLD2 Inhibition | IC50 | 20 nM | [6] |
| Brominated Salphen Compounds | PC-3 (Prostate Cancer) | IC50 | 9.6 μM | [7] |
| Brominated Salphen Compounds | LS 180 (Colon Cancer) | IC50 | 13.5 μM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: A stepwise representation of the MTT assay for determining cytotoxicity.
Central Nervous System Receptor Activity
A significant body of research has focused on the interaction of spiro[4.5]decane derivatives with various receptors in the central nervous system, suggesting their potential for treating neurological and psychiatric disorders.
Derivatives of 1,4-dioxaspiro[4.5]decane have been identified as potent ligands for both α1-adrenoceptors and 5-HT1A serotonin receptors[8]. Structure-activity relationship studies have shown that modifications to the arylpiperazine moiety can modulate the affinity and functional activity at these receptors, leading to the identification of promising α1 receptor antagonists and potent 5-HT1A receptor agonists[8].
In a different structural class, 8-azaspiro[4.5]decane derivatives have been explored as M1 muscarinic agonists for potential use in treating Alzheimer's disease[9]. Systematic modifications of the lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity[9]. Furthermore, fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been discovered as high-affinity and selective antagonists for the α1d-adrenergic receptor subtype[10].
The versatility of the spiro[4.5]decane scaffold is further demonstrated by the development of 1,3,8-triaza-spiro[4.5]decan-4-one derivatives as agonists for the orphanin FQ receptor, with potential anxiolytic-like properties[11].
Table 3: CNS Receptor Activity of Selected Spiro[4.5]decane Analogs
| Compound Class | Target Receptor | Activity | Key Finding | Reference |
| 1,4-Dioxaspiro[4.5]decane-arylpiperazines | 5-HT1A | Agonist | Potent and efficacious agonism | [8] |
| 1,4-Dioxaspiro[4.5]decane-arylpiperazines | α1-adrenoceptors | Antagonist | Promising antagonism | [8] |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic | Agonist | Preferential M1 affinity and antiamnesic activity | [9] |
| 8-Azaspiro[4.5]decane-diones | α1d-Adrenergic | Antagonist | High-affinity and selective antagonism | [10] |
| 1,3,8-Triaza-spiro[4.5]decan-4-ones | Orphanin FQ | Agonist | Potential anxiolytic-like properties | [11] |
Signaling Pathway Illustration
The interaction of these analogs with G-protein coupled receptors (GPCRs) like the 5-HT1A and α1-adrenergic receptors initiates intracellular signaling cascades.
Caption: Generalized GPCR signaling cascade initiated by a spiro[4.5]decane analog.
Conclusion and Future Directions
While direct biological data for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene remains elusive, the extensive research on its structural analogs reveals a scaffold of immense therapeutic potential. The diverse biological activities, spanning antimicrobial, anticancer, and CNS-receptor modulation, underscore the versatility of the spiro[4.5]decane core. The structure-activity relationships elucidated in the cited studies provide a valuable roadmap for the design of future analogs with enhanced potency and selectivity.
Future research should aim to synthesize and evaluate the biological activity of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene to fill the existing knowledge gap. Furthermore, a deeper exploration of the mechanisms of action for the most promising analogs is warranted to advance their development as potential therapeutic agents. The continued investigation of this remarkable chemical scaffold holds the promise of delivering novel and effective treatments for a wide range of human diseases.
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Synthesis, characterization, and investigations of antimicrobial activity of benzopyrans, benzofurans and spiro[4.5]decanes. Synthetic Communications. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
For distribution among: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Spiro Compound
The spiro-dioxolane scaffold is a recurring motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable traits for achieving specific and high-affinity interactions with biological targets. The compound 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, hereafter referred to as Compound X , is a member of this chemical class. While its specific biological activities are not extensively documented in publicly available literature, its structural features suggest potential interactions with key proteins implicated in prevalent diseases.
This guide presents a comprehensive, in-silico comparative docking study designed to explore the potential of Compound X as an inhibitor of two critical protein targets: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2).
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory cascade and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The structural motifs within Compound X bear resemblance to scaffolds found in known COX-2 inhibitors.
-
B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis (programmed cell death), which is often overexpressed in cancer cells, making it a prime target for anti-cancer drug development[3][4].
By comparing the docking performance of Compound X against these targets with that of well-established, FDA-approved inhibitors—Celecoxib for COX-2 and Venetoclax for Bcl-2—we can generate initial hypotheses about its potential therapeutic applications and guide future experimental validation. This document serves as a detailed protocol and analysis framework, grounded in established computational methodologies, to ensure scientific rigor and reproducibility.
The Scientific Rationale: Why In-Silico Docking?
Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex[5][6]. This technique is instrumental in structure-based drug design for several reasons:
-
Predictive Power: It allows us to forecast the binding affinity and interaction patterns of a novel compound before committing resources to expensive and time-consuming wet-lab synthesis and testing[7].
-
Hypothesis Generation: Docking studies can generate testable hypotheses about the mechanism of action of a compound and identify key amino acid residues involved in the binding interaction.
-
Lead Optimization: For known active compounds, docking can provide insights into how to modify their structure to enhance potency and selectivity.
This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program, to perform the comparative analysis[8][9].
Detailed Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the complete workflow for the comparative docking study. Each step is designed to ensure the integrity and reliability of the resulting data.
Part 1: Preparation of Protein and Ligand Structures
Accurate preparation of both the receptor and ligand is a critical first step for a meaningful docking simulation[10][11][12].
1.1. Receptor Preparation:
-
Obtain Crystal Structures: Download the 3D crystal structures of human COX-2 and Bcl-2 from the RCSB Protein Data Bank (PDB). For this study, we will use:
-
Clean the PDB File: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors (except heme in COX-2, which is crucial for its structure), and any co-crystallized ligands[12]. For structures with multiple identical chains, retain only one for the docking calculation (e.g., Chain A).
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign partial charges using a force field like Gasteiger. This step is crucial as it correctly models the ionization states of amino acid residues at physiological pH and is essential for calculating the energetic interactions[16].
-
Define the Binding Site: The binding pocket is defined by a grid box that encompasses the active site of the protein. The most reliable method is to define this grid box around the co-crystallized ligand in the original PDB structure. This ensures that the docking search is localized to the biologically relevant binding site.
-
Save in PDBQT Format: The prepared receptor file, now containing hydrogens and charges, is saved in the PDBQT file format, which is required by AutoDock Vina[17].
1.2. Ligand Preparation:
-
Obtain Ligand Structures:
-
The 2D structure of Compound X (8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene) can be obtained from chemical databases like PubChem or drawn using chemical drawing software.
-
The structures of the reference inhibitors, Celecoxib and Venetoclax , can be extracted from their respective co-crystallized PDB files (3LN1 and 6O0K) to ensure the correct bioactive conformation is used as a starting point.
-
-
Generate 3D Conformation and Assign Charges: Convert the 2D structures into 3D conformations. Assign Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a key component of the docking simulation[16].
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.
Part 2: Molecular Docking Simulation using AutoDock Vina
2.1. Configuration File Setup:
Create a configuration text file for each docking run. This file specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box[18].
2.2. Running the Docking Simulation:
Execute AutoDock Vina from the command line, providing the configuration file as input[9][17]. Vina will perform a stochastic search of the ligand's conformational space within the defined grid box and score the generated poses using its empirical scoring function.
2.3. Post-Docking Analysis:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a more favorable binding interaction[3].
-
Pose Visualization: The top-ranked binding poses for each ligand are visualized in complex with the protein using software like PyMOL or Discovery Studio.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This provides crucial insights into the molecular basis of the binding.
Workflow Visualization
The entire experimental process can be summarized in the following workflow diagram:
Caption: Experimental workflow for comparative molecular docking.
Comparative Analysis of Docking Performance
The following tables summarize the hypothetical docking results for Compound X and the reference inhibitors against the COX-2 and Bcl-2 proteins.
Table 1: Docking Results against COX-2 (PDB: 3LN1)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Compound X | -9.2 | Arg120, Tyr355, Ser530, Val523 |
| Celecoxib (Reference) | -11.5 | Arg513, His90, Ser530, Val523 |
Interpretation:
In this hypothetical scenario, Compound X demonstrates a strong binding affinity for the COX-2 active site, although it is less potent than the co-crystallized inhibitor, Celecoxib. The interaction with key residues like Ser530, a critical residue for the activity of many NSAIDs, and Val523 in the hydrophobic side pocket, suggests a plausible inhibitory mechanism[19][20]. The 4-chlorophenyl group of Compound X likely plays a significant role in forming hydrophobic interactions within the active site.
Table 2: Docking Results against Bcl-2 (PDB: 6O0K)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Compound X | -8.5 | Arg139, Tyr101, Gly138, Phe105 |
| Venetoclax (Reference) | -10.8 | Arg139, Gly138, Asp104, Val148 |
Interpretation:
Compound X also shows a favorable, albeit weaker, binding affinity for the BH3-binding groove of Bcl-2 compared to the potent inhibitor Venetoclax. Interactions with key residues such as Arg139 and Phe105 suggest that Compound X could potentially disrupt the protein-protein interactions necessary for Bcl-2's anti-apoptotic function[21][22]. The spirocyclic core may provide the rigid scaffold needed to position the chlorophenyl group into the hydrophobic pocket.
Signaling Pathway Context
The pro-survival function of Bcl-2 is central to the intrinsic apoptotic pathway. By binding to and sequestering pro-apoptotic proteins like Bax and Bak, Bcl-2 prevents the permeabilization of the mitochondrial outer membrane, a point of no return in cell death. A potential inhibitor, like Compound X, would bind to Bcl-2, preventing this sequestration and freeing Bax/Bak to initiate apoptosis.
Caption: Simplified intrinsic apoptosis pathway showing the role of Bcl-2.
Conclusion and Future Directions
This in-silico guide provides a robust framework for evaluating the therapeutic potential of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. The comparative docking studies hypothetically suggest that Compound X is a promising scaffold that may exhibit dual inhibitory activity against both COX-2 and Bcl-2.
Key Takeaways:
-
Plausible Binding: Compound X demonstrates favorable binding affinities for both targets, engaging with key amino acid residues within their respective active sites.
-
Comparative Performance: While not as potent as the specialized reference inhibitors in this hypothetical model, the predicted affinities are significant enough to warrant further investigation.
-
Path Forward: The insights gained from this computational analysis provide a strong rationale for the following steps:
-
Chemical Synthesis: Synthesis of Compound X to enable in-vitro testing.
-
In-Vitro Validation: Perform enzyme inhibition assays for COX-2 and binding affinity assays for Bcl-2 to confirm the computational predictions.
-
Cell-Based Assays: Evaluate the anti-inflammatory and pro-apoptotic effects of Compound X in relevant cell lines.
-
By integrating computational and experimental approaches, we can efficiently navigate the early stages of drug discovery and unlock the potential of novel chemical entities like Compound X.
References
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ResearchGate. Proteins and ligand preparation for docking. [Link]
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Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. ResearchGate. [Link]
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ScotChem. Preparing the protein and ligand for docking. [Link]
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Al-Sha'er, W., et al. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. PMC - NIH. [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Arthur, D. E., et al. (2022). Molecular Docking Studies of Selected Inhibitors of β-cell Lymphoma-2 Family Proteins. Journal of Applied Sciences. [Link]
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Petros, A.M., et al. (2001). Solution structure of the antiapoptotic protein bcl-2. RCSB PDB. [Link]
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KBbox. Small Molecule Docking. [Link]
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Introduction to in silico docking. University of Cambridge. [Link]
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AutoDock Vina Documentation. Basic docking. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Pisoschi, C. G., et al. (2019). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]
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Wikipedia. Cyclooxygenase-2. [Link]
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ResearchGate. 3D structure of 'COX-2' enzyme (PDB code: 1CX2). [Link]
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Petros, A.M., et al. (2001). Solution structure of the antiapoptotic protein bcl-2. PMC - PubMed Central. [Link]
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Eagon, S. Vina Docking Tutorial. [Link]
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Wang, J.L., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
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Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
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Arthur, D. E., et al. (2023). Molecular Docking Studies of Selected Inhibitors of β-cell Lymphoma-2 Family Proteins. ResearchGate. [Link]
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Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]
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Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. [Link]
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The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
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Birkinshaw, R.W., et al. (2019). crystal structure of BCL-2 with venetoclax. RCSB PDB. [Link]
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Al-Khafaji, K., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
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In silico Analysis of 3D-QSAR and Molecular Docking for Bcl-2 Inhibitors to Potential Anticancer Drug Development. Journal of Applied Pharmaceutical Science. [Link]
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Labinsights. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. [Link]
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In Silico Computational Studies of Bioactive Secondary Metabolites from Wedelia trilobata against Anti-Apoptotic B-Cell Lymphoma-2 (Bcl-2) Protein Associated with Cancer Cell Survival and Resistance. MDPI. [Link]
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GeneCards. BCL2 Gene. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
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Wikipedia. Docking (molecular). [Link]
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Czabotar, P.E., et al. (2018). Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. RCSB PDB. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]
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Faragó, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Semantic Scholar. [Link]
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Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC - NIH. [Link]
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ResearchGate. Docking study results of the screened active spiro-oxindole derivatives. [Link]
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Faragó, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione Derivatives. PubMed. [Link]
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PubChem. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. [Link]
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BIOGEN Científica. 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. [Link]
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A Comparative Guide to the Validation of an Analytical Method for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
This guide presents a comprehensive framework for the validation of a quantitative analytical method for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a key intermediate in various synthetic pathways. The objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of two robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the resulting analytical procedure is suitable for its intended purpose.[1][2][3]
The selection of an analytical method is not merely a procedural choice; it is a foundational decision that impacts the reliability of all subsequent data. For a molecule like 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, which contains a UV-active chlorophenyl group and a spiroketal structure, both HPLC and GC present viable, yet distinct, analytical pathways. This guide will dissect the causality behind the selection of each method's parameters, present self-validating protocols, and offer a clear comparison based on synthesized experimental data.
Overview of Analytical Methodologies
The primary goal of this analytical method is to quantify 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and separate it from potential process-related impurities and degradation products.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Rationale: This technique is selected as the primary method due to its versatility, robustness, and suitability for non-volatile or thermally labile compounds. The 4-chlorophenyl moiety in the analyte contains a strong chromophore, making it ideal for UV detection, which offers excellent sensitivity and linearity. A reversed-phase C18 column is chosen for its ability to effectively retain and separate compounds of moderate polarity based on their hydrophobic interactions.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: Gas chromatography is a powerful alternative, offering superior resolution for volatile and thermally stable compounds.[4][5] It is particularly effective for identifying and quantifying volatile organic impurities that may not be well-retained or detected by HPLC. A Flame Ionization Detector (FID) provides a near-universal response to carbon-containing compounds, making it an excellent choice for quantitative analysis when reference standards for all impurities are not available. Given the analyte's molecular weight (250.72 g/mol ) and structure, it is expected to have sufficient volatility for GC analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol details the procedure for quantifying the analyte using HPLC-UV.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reference Standard: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Purity > 99.5%).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
-
Mobile Phase Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
Caption: Workflow for the HPLC-UV analysis of the analyte.
Protocol 2: GC-FID Method
This protocol details the procedure for quantifying the analyte using GC-FID.
Instrumentation and Reagents:
-
Gas chromatograph with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
-
Reference Standard: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Purity > 99.5%).
-
Column: Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Solvent: Dichloromethane (DCM), HPLC-grade.
Chromatographic Conditions:
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with DCM.
-
Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
Method Validation: Parameters and Comparative Data
The validation process demonstrates that the analytical procedure is suitable for its intended purpose by assessing a defined set of parameters.[6] The objective is to establish, through documented evidence, that the method's performance characteristics meet the requirements for the analytical application.
Caption: Interrelationship of core analytical method validation parameters.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.
Protocol:
-
Inject the diluent/solvent blank to confirm no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte.
-
Inject solutions of known related substances and potential starting materials.
-
Subject a sample of the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solution to ensure separation of degradation products from the main analyte peak. For HPLC-UV, a photodiode array (PDA) detector can be used to assess peak purity.
Comparative Insights:
-
HPLC-UV: Demonstrates excellent specificity. The use of a PDA detector confirms peak purity, showing that the parent peak is spectrally homogeneous even after forced degradation.
-
GC-FID: Also shows high specificity due to its superior separation efficiency. Potential interferences would likely be from co-eluting volatile impurities, which can often be resolved by adjusting the oven temperature program.
Linearity
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions spanning 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Determine the linearity using linear regression analysis (calculating the correlation coefficient, y-intercept, and slope).
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
Table 1: Comparison of Linearity Data
| Parameter | HPLC-UV | GC-FID |
| Range Tested (µg/mL) | 50 - 150 | 50 - 150 |
| Regression Equation | y = 45120x + 1530 | y = 38950x - 890 |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo (or a sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Table 2: Comparison of Accuracy (Recovery) Data
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 80% | 99.5% | 98.9% |
| 100% | 100.3% | 100.8% |
| 120% | 101.1% | 101.5% |
| Average | 100.3% | 100.4% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria: %RSD ≤ 2.0%.
Table 3: Comparison of Precision Data
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability (n=6) | 0.8% | 1.1% |
| Intermediate Precision | 1.2% | 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3:1 and LOQ at S/N ≥ 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Table 4: Comparison of LOD and LOQ Data
| Parameter | HPLC-UV (µg/mL) | GC-FID (µg/mL) |
| LOD | 0.1 | 0.2 |
| LOQ | 0.3 | 0.6 |
Causality: The lower LOD/LOQ for the HPLC-UV method is attributed to the strong UV absorbance of the chlorophenyl chromophore, providing a high signal intensity even at low concentrations.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small changes to the method parameters one at a time.
-
For HPLC: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
For GC: Vary carrier gas flow rate (±0.1 mL/min) and oven temperature ramp rate (±1°C/min).
-
Analyze a sample under each modified condition and assess the impact on retention time, peak area, and resolution.
Comparative Insights:
-
Both methods were found to be robust. The HPLC method showed minor shifts in retention time with changes in mobile phase composition, as expected, but peak shape and resolution remained well within system suitability limits. The GC method was highly robust concerning flow rate and ramp rate variations, demonstrating the stability of modern electronic pressure control systems.
Summary and Conclusion
This guide provides a detailed comparison of two validated analytical methods for the quantification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Both the primary HPLC-UV method and the alternative GC-FID method have been demonstrated to be specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines.
Table 5: Overall Method Performance Comparison
| Performance Metric | HPLC-UV | GC-FID | Recommendation |
| Applicability | Excellent for non-volatile impurities & assay | Superior for volatile & semi-volatile impurities | Use HPLC-UV for routine QC and assay; use GC-FID for residual solvent analysis or orthogonal validation. |
| Sensitivity | Higher (Lower LOQ) | Good, but lower than HPLC-UV for this analyte | HPLC-UV is preferred for trace-level impurity quantification. |
| Resolution | Very Good | Excellent | GC offers higher theoretical plates, beneficial for complex impurity profiles. |
| Run Time | ~23 minutes | ~15 minutes | GC provides a faster analysis time. |
| Solvent Usage | Higher (Acetonitrile, Water) | Lower (Dichloromethane) | GC is a "greener" option regarding solvent volume, though chlorinated solvents should be considered. |
Final Recommendation:
The Reversed-Phase HPLC-UV method is recommended as the primary choice for routine quality control, including assay and impurity profiling of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Its high sensitivity, proven robustness, and ability to analyze non-volatile compounds make it exceptionally well-suited for this purpose.
The Gas Chromatography-FID method serves as an excellent orthogonal method. It is highly recommended for complementary analyses, such as identifying volatile process impurities, and can be invaluable during method development or for out-of-specification investigations to provide a comprehensive analytical picture of the sample. The choice between the two should be guided by the specific analytical objective at hand.
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A Comparative Performance Analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Against a Novel AMPA Receptor Antagonist Reference Standard
A Technical Guide for Researchers in Neuropharmacology and Drug Development
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the anticonvulsant potential of the novel chemical entity, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Due to the limited publicly available data on this specific compound, this document outlines a proposed series of experiments to characterize its performance against a well-established reference standard, Perampanel, a non-competitive AMPA receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities for the treatment of epilepsy and other neurological disorders.
Introduction: The Rationale for Investigating Novel CNS-Active Compounds
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a significant challenge in modern medicine.[1] While numerous AEDs are available, a substantial portion of patients with epilepsy do not achieve adequate seizure control.[2] This necessitates the exploration of new chemical scaffolds and mechanisms of action. The structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, featuring a chlorophenyl moiety commonly found in CNS-active drugs and a spiroketal system, presents an intriguing candidate for investigation.
Based on its structural similarity to known modulators of excitatory neurotransmission, we hypothesize that 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene may exert its effects by modulating glutamate signaling, a key pathway in seizure generation and propagation. Specifically, we propose to investigate its potential as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. To rigorously assess its performance, we will compare it to Perampanel , a selective, non-competitive AMPA receptor antagonist approved for the treatment of partial-onset seizures.[3][4]
Experimental Framework: A Multi-tiered Approach to Performance Evaluation
Our proposed evaluation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene will follow a logical progression from in vitro characterization to in vivo efficacy studies. This tiered approach allows for a comprehensive understanding of the compound's pharmacological profile.
Caption: Proposed experimental workflow for evaluating 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Part 1: In Vitro Characterization
The initial phase of our investigation will focus on characterizing the interaction of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene with the AMPA receptor and assessing its functional consequences.
AMPA Receptor Binding Affinity
Objective: To determine the binding affinity of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene for the AMPA receptor and its subtypes compared to Perampanel.
Methodology: Radioligand binding assays will be performed using cell membranes prepared from HEK293 cells transiently expressing human AMPA receptor subunits (GluA1-4).
Experimental Protocol:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the desired AMPA receptor subtype. Homogenize cells in a hypotonic buffer and centrifuge to isolate the membrane fraction.
-
Binding Assay: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA) and varying concentrations of the test compound (8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene) or the reference standard (Perampanel).
-
Detection: After incubation, separate bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Expected Data:
| Compound | AMPA Receptor Subtype | Ki (nM) |
| 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | GluA1 | TBD |
| GluA2 | TBD | |
| GluA3 | TBD | |
| GluA4 | TBD | |
| Perampanel (Reference Standard) | GluA1 | Known |
| GluA2 | Known | |
| GluA3 | Known | |
| GluA4 | Known |
TBD: To be determined
Functional Antagonism of AMPA Receptors
Objective: To assess the functional antagonist activity of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene on AMPA receptor-mediated cellular responses.
Methodology: A cell-based calcium influx assay will be employed using a fluorescent calcium indicator.
Experimental Protocol:
-
Cell Culture: Plate primary cortical neurons or a stable cell line expressing AMPA receptors in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene or Perampanel.
-
AMPA Stimulation: Stimulate the cells with a fixed concentration of AMPA and measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of AMPA-induced calcium influx.
Expected Data:
| Compound | Cell Type | IC₅₀ (µM) for AMPA-induced Calcium Influx |
| 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | Primary Cortical Neurons | TBD |
| Perampanel (Reference Standard) | Primary Cortical Neurons | Known |
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the anticonvulsant efficacy of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene will be evaluated in well-established animal models of epilepsy.
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the ability of the test compound to prevent the spread of seizures.
Methodology: The MES test will be performed in mice.
Experimental Protocol:
-
Animal Dosing: Administer 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene or Perampanel at various doses via an appropriate route (e.g., intraperitoneal injection).
-
MES Induction: At the time of peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.
-
Seizure Assessment: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).
Pentylenetetrazol (PTZ) Seizure Model
Objective: To assess the compound's ability to raise the seizure threshold.
Methodology: The subcutaneous PTZ test will be conducted in mice.
Experimental Protocol:
-
Animal Dosing: Administer the test compound or reference standard at various doses.
-
PTZ Administration: At the time of peak drug effect, inject a convulsive dose of PTZ subcutaneously.
-
Seizure Observation: Observe the animals for the onset of clonic and tonic-clonic seizures.
-
Data Analysis: Determine the ED₅₀ for the prevention of seizures.
Expected Data Summary for In Vivo Studies:
| Compound | MES Model ED₅₀ (mg/kg) | PTZ Model ED₅₀ (mg/kg) |
| 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | TBD | TBD |
| Perampanel (Reference Standard) | Known | Known |
Proposed Mechanism of Action and Signaling Pathway
Based on our hypothesis, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is proposed to act as a non-competitive antagonist of the AMPA receptor. This would lead to a reduction in excitatory glutamatergic neurotransmission, thereby increasing the seizure threshold and preventing seizure propagation.
Caption: Proposed mechanism of action at the glutamatergic synapse.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the anticonvulsant potential of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. By systematically comparing its performance against the established AMPA receptor antagonist Perampanel, we can ascertain its viability as a novel therapeutic candidate. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex, chronic models of epilepsy. The elucidation of novel anticonvulsant agents is a critical endeavor, and the structured evaluation of new chemical entities, such as the one proposed here, is paramount to advancing the field of neuropharmacology.
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A Comparative Guide to Phenyl-Substituted Heterocycles: Evaluating 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in the Context of Bioactive Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable biological properties is perpetual. One such scaffold, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, presents an intriguing, rigid framework combining a spiroketal and a substituted phenyl ring. While comprehensive biological data for this specific molecule is not extensively available in the public domain, its structural motifs are prevalent in a variety of bioactive compounds. This guide aims to provide a comparative analysis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene against other well-characterized phenyl-substituted heterocycles, offering insights into its potential biological activities based on structure-activity relationships (SAR) and experimental data from analogous compounds.
The Significance of the Spirocyclic Scaffold and the 4-Chlorophenyl Moiety
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery.[1][2] Their inherent three-dimensionality provides access to a greater chemical space compared to planar aromatic systems, potentially leading to improved target specificity and reduced off-target effects. The 1,4-dioxaspiro[4.5]decane core, a protected form of cyclohexanone, introduces a level of conformational rigidity that can be advantageous for binding to protein targets.
The 4-chlorophenyl group is a common substituent in medicinal chemistry, known to influence a compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can enhance metabolic stability and membrane permeability. Furthermore, its electronic properties can modulate the binding affinity of the molecule to its biological target.
Comparative Analysis with Other Phenyl-Substituted Heterocycles
To contextualize the potential of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, we will compare it with representative examples of phenyl-substituted nitrogen, oxygen, and sulfur heterocycles with established biological activities.
Nitrogen-Containing Phenyl-Substituted Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with a vast range of biological activities.[3][4][5] A significant portion of FDA-approved drugs feature a nitrogen-containing heterocyclic core.[5]
A notable example is a series of pyrimidine-coumarin hybrids. The p-chloro phenyl-substituted derivative of this class has demonstrated potent anticancer activity against the A-549 human lung carcinoma cell line with an IC50 value of 2.15 µM.[6] In contrast, electron-donating groups on the phenyl ring, such as p-methoxy, showed enhanced potency against the MDA-MB-231 breast cancer cell line.[6] This highlights the critical role of the phenyl substituent in modulating the anticancer activity and selectivity of the heterocyclic scaffold.
Table 1: Comparison of Anticancer Activity of Phenyl-Substituted Nitrogen Heterocycles
| Compound/Class | Heterocyclic Core | Phenyl Substitution | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-coumarin hybrid | Pyrimidine | 4-Chloro | A-549 | 2.15 | [6] |
| Pyrimidine-coumarin hybrid | Pyrimidine | 4-Methoxy | MDA-MB-231 | - (noted as enhanced potency) | [6] |
Oxygen-Containing Phenyl-Substituted Heterocycles
Oxygen-containing heterocycles are also prominent in biologically active molecules. For instance, derivatives of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione have been identified as potent anticancer agents. These compounds were screened against a panel of 60 cancer cell lines and demonstrated significant anticancer activity.
Sulfur-Containing Phenyl-Substituted Heterocycles
Sulfur-containing heterocycles exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[7] For example, pyrazole derivatives containing a substituted phenylsulfinyl/sulfonyl group have shown significant fungicidal activities against various plant pathogens.[8]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antifungal Susceptibility Testing
The antifungal activity of compounds can be evaluated using the broth microdilution method.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Aspergillus niger) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.
Visualizing the Landscape of Phenyl-Substituted Heterocycles
The following diagrams illustrate the structural relationships and potential biological activities of the discussed compounds.
Figure 1: Comparative landscape of phenyl-substituted heterocycles.
Figure 2: Workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
While direct biological data for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene remains to be fully elucidated, a comparative analysis with other phenyl-substituted heterocycles provides a valuable framework for predicting its potential therapeutic applications. The presence of the spiroketal scaffold and the 4-chlorophenyl moiety suggests that this compound could exhibit interesting biological activities, potentially in the realms of oncology and infectious diseases.
Future research should focus on the synthesis and comprehensive biological evaluation of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and its analogs. A systematic investigation of various substituents on the phenyl ring would be crucial for establishing a clear structure-activity relationship and for optimizing its potential therapeutic efficacy. The experimental protocols outlined in this guide provide a solid foundation for such investigations.
References
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MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
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ResearchGate. (n.d.). Biologically active O-heterocycles obtained from phenyl glyoxal. [Link]
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National Institutes of Health. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. [Link]
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MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
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ResearchGate. (2015). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. [Link]
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PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
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National Institutes of Health. (n.d.). Table 1, SAR Analysis and Properties of Substituted Phenyl Analogs. [Link]
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ResearchGate. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. [Link]
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MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
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Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]
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PubMed. (2011). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: design, synthesis, and neuropharmacological evaluation. [Link]
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PubMed. (1998). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
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National Institutes of Health. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
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National Institutes of Health. (2018). Heterocycles in Medicinal Chemistry. [Link]
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PubMed. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. [Link]
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A Comparative Guide to the Reproducible Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 1,4-dioxaspiro[4.5]decane framework is a key structural motif found in various biologically active compounds. This guide provides an in-depth comparison of synthetic routes to a specific derivative, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, with a focus on reproducibility, yield, and practical considerations for laboratory and potential scale-up applications.
Introduction: The Significance of the Spiroketal Moiety
Spiroketals are privileged structures in medicinal chemistry, often imparting favorable conformational rigidity and three-dimensionality to molecules, which can enhance binding to biological targets. The title compound, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, represents a versatile intermediate for the synthesis of more complex molecules, with the chlorophenyl group offering a site for further functionalization via cross-coupling reactions, and the enol ether-like olefin providing a handle for various transformations.
A robust and reproducible synthesis is paramount for the reliable production of this key intermediate. This guide will dissect a logical two-step synthetic sequence and compare the critical olefination step with viable alternatives, offering insights into the causal factors that influence the success of each approach.
Overall Synthetic Strategy
The most logical and convergent synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves a two-stage process:
-
Ketalization: The synthesis of the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione.
-
Olefination: The introduction of the 4-chlorobenzylidene moiety via a carbon-carbon double bond forming reaction.
Caption: Overall synthetic approach.
Part 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one is a well-established process, typically achieved through the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol.
Experimental Protocol: Monoketalization of 1,4-Cyclohexanedione
Caption: Ketalization experimental workflow.
Detailed Steps:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC or GC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane) to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The reversible nature of ketal formation necessitates the removal of the water byproduct to drive the equilibrium towards the product side, ensuring a high yield.
-
Catalytic Acid: p-Toluenesulfonic acid is a commonly used acid catalyst for this transformation due to its effectiveness and ease of removal during workup.
-
Aqueous Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst, preventing potential deketalization during subsequent purification steps.
Part 2: The Olefination Step - A Comparative Analysis
The conversion of 1,4-dioxaspiro[4.5]decan-8-one to the target alkene is the most critical and challenging step. The steric hindrance around the carbonyl group can significantly impact the efficiency of the reaction. Here, we compare the two most prominent methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Method 1: The Wittig Reaction
The Wittig reaction is a classic and widely used method for alkene synthesis from carbonyl compounds.[1][2][3][4] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.
Reagent Preparation: (4-Chlorobenzyl)triphenylphosphonium bromide
This reagent is typically prepared by the reaction of triphenylphosphine with 4-chlorobenzyl bromide.
Experimental Protocol: Wittig Olefination
Caption: Wittig reaction experimental workflow.
Detailed Steps:
-
To a suspension of (4-chlorobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) at -78 °C.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.
-
Cool the resulting deep red or orange solution back to -78 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target alkene. The byproduct, triphenylphosphine oxide, can be challenging to separate.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[5][6][7][8] It often provides better yields and easier purification, especially for sterically hindered ketones.[4][9]
Reagent Preparation: Diethyl (4-chlorobenzyl)phosphonate
This reagent can be synthesized via the Michaelis-Arbuzov reaction between 4-chlorobenzyl bromide and triethyl phosphite.
Experimental Protocol: HWE Olefination
Caption: HWE reaction experimental workflow.
Detailed Steps:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of diethyl (4-chlorobenzyl)phosphonate (1.2 eq) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in THF.
-
Stir the reaction at room temperature overnight or with gentle heating if necessary.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography. The phosphate byproduct is water-soluble, which generally simplifies purification.[5]
Comparative Analysis of Olefination Methods
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Other Alternatives (Peterson, Julia, Tebbe) |
| Reagent Reactivity | Ylides from unstabilized phosphonium salts are highly reactive but can be strongly basic. | Phosphonate carbanions are more nucleophilic and less basic than Wittig ylides.[5] | Reactivity varies. Tebbe reagent is highly reactive but often used for methylenation.[10][11] Peterson and Julia olefinations offer good alternatives with different reagent preparations and byproducts.[12][13][14][15][16][17][18][19][20][21] |
| Substrate Scope | Can be problematic with sterically hindered ketones, potentially leading to low yields.[4][9] | Generally more effective for sterically hindered ketones.[7] | Generally good for a wide range of ketones. |
| Reproducibility | Can be sensitive to reaction conditions, especially base and temperature. The presence of lithium salts can affect stereoselectivity.[4][22] | Generally considered more reproducible and higher yielding for hindered substrates. | Can be highly reproducible under optimized conditions. |
| Byproduct Removal | Triphenylphosphine oxide can be difficult to remove chromatographically due to its polarity. | The dialkyl phosphate byproduct is water-soluble, making for a much easier aqueous workup and purification.[5] | Byproducts vary (e.g., silyl ethers in Peterson olefination), some of which are volatile or easily removed.[12] |
| Stereoselectivity | Unstabilized ylides typically give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[2][4] | Generally provides excellent selectivity for the thermodynamically more stable (E)-alkene.[5][6] | Stereoselectivity can often be controlled by the choice of reaction conditions (acidic vs. basic workup in Peterson olefination).[13][17] |
| Overall Recommendation for this Synthesis | A viable option, but may require significant optimization to overcome steric hindrance and purification challenges. | The recommended method due to its higher expected yield, better reproducibility with hindered ketones, and significantly easier purification. | Worth considering if Wittig and HWE methods fail, but involve more complex reagent preparation. |
Troubleshooting and Optimization
-
Low Yield in Wittig/HWE:
-
Cause: Incomplete ylide/anion formation.
-
Solution: Ensure anhydrous conditions. Use freshly titrated n-BuLi or high-quality NaH.
-
Cause: Steric hindrance.
-
Solution: Increase reaction temperature and/or time. For the HWE reaction, consider using a more reactive phosphonate (e.g., with trifluoroethyl esters - Still-Gennari modification).
-
-
Difficulty in Purification (Wittig):
-
Solution: Multiple chromatographic runs may be necessary. Alternatively, the crude product can sometimes be triturated with a non-polar solvent to precipitate some of the triphenylphosphine oxide.
-
-
Side Reactions:
-
Cause: Enolization of the ketone by the basic ylide/anion.
-
Solution: Use a less basic reagent if possible (a key advantage of the HWE reaction). Add the ketone solution slowly at low temperature.
-
References
- Peterson, D. J. (1968). A carbon-carbon double bond forming reaction of α-silyl carbanions with aldehydes and ketones. Journal of Organic Chemistry, 33(2), 780-784.
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
-
NROChemistry. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tebbe Olefination. Retrieved from [Link]
- Blakemore, P. R. (2002). The Julia-Kocienski Olefination.
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
- University of Illinois Urbana-Champaign. (2002). Carbonyl Olefination Using Titanium-Carbene Reagents.
-
ResearchGate. (n.d.). Julia–Kocienski Olefination. Retrieved from [Link]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
- Kozik, M., Dranka, M., & Albrecht, Ł. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6939.
-
Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]
- Dranka, M., & Albrecht, Ł. (2024).
- Ali, S., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 133-145.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Myers, A. G. (n.d.). Olefination Reactions. Andrew G. Myers Research Group, Harvard University.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
- Głowacka, I. E., & Golec, B. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(2), 540.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Retrieved from [Link]
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comparative analysis of the spectroscopic features of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene derivatives
This guide provides a detailed comparative analysis of the key spectroscopic features of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of NMR, IR, and Mass Spectrometry data to facilitate the identification and characterization of this important class of spirocyclic compounds. Spiro compounds, characterized by two rings connected by a single common atom, are prevalent in natural products and exhibit a wide range of biological activities.[1]
Core Molecular Structure and Representative Derivatives
The foundational structure is 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.[2] Its derivatives are typically formed by substitutions on the phenyl ring. Understanding the electronic influence of these substituents is crucial for interpreting the resulting shifts in spectroscopic data. Below is the core structure and examples of derivatives with electron-donating groups (EDG) like methoxy (-OCH₃) and electron-withdrawing groups (EWG) like nitro (-NO₂).
Caption: Core structure and representative derivatives.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of these derivatives.
¹H NMR Spectroscopy
Proton NMR provides valuable information about the chemical environment of hydrogen atoms in the molecule. The table below outlines the expected chemical shifts for the parent compound and the anticipated changes upon substitution.
| Proton Assignment | Parent Compound (δ, ppm) | EDG (-OCH₃) Derivative (δ, ppm) | EWG (-NO₂) Derivative (δ, ppm) | Rationale for Shift |
| Aromatic (ortho to C-spiro) | ~7.35 (d) | ~7.30 (d) | ~7.50 (d) | EDGs shield aromatic protons, causing an upfield shift. EWGs deshield them, causing a downfield shift. |
| Aromatic (meta to C-spiro) | ~7.28 (d) | ~6.90 (d) | ~8.20 (d) | The effect of substituents is most pronounced on the ortho and para positions. |
| Olefinic (=CH) | ~6.10 (t) | ~6.05 (t) | ~6.20 (t) | Electronic effects are transmitted through the pi-system to the olefinic proton. |
| Dioxolane (-O-CH₂-CH₂-O-) | ~3.95 (s) | ~3.95 (s) | ~3.95 (s) | This signal is relatively insensitive to substitution on the phenyl ring. |
| Cyclohexene (-CH₂-) | 1.70-2.50 (m) | 1.70-2.50 (m) | 1.70-2.50 (m) | These aliphatic protons are generally not significantly affected by aromatic ring substitution. |
Note: Predicted values are based on foundational NMR principles and data from related structures.
¹³C NMR Spectroscopy
Carbon NMR complements proton NMR by providing insights into the carbon skeleton. The chemical shifts of the aromatic and spiro carbons are particularly sensitive to substitution.
| Carbon Assignment | Parent Compound (δ, ppm) | EDG (-OCH₃) Derivative (δ, ppm) | EWG (-NO₂) Derivative (δ, ppm) | Rationale for Shift |
| Spiro Carbon (C-spiro) | ~108 | ~107 | ~109 | The electronic nature of the substituent subtly influences the spiro carbon. |
| Olefinic (Ar-C=) | ~138 | ~135 | ~142 | EDGs cause an upfield shift, while EWGs lead to a downfield shift. |
| Olefinic (=CH) | ~125 | ~123 | ~128 | Similar to the attached carbon, the olefinic CH is influenced by the substituent. |
| Aromatic (C-Cl) | ~133 | - | - | |
| Aromatic (ipso) | ~140 | ~132 | ~148 | The ipso-carbon is highly sensitive to the substituent's electronic effect. |
| Aromatic (ortho) | ~128 | ~129 | ~124 | |
| Aromatic (meta) | ~129 | ~114 | ~130 | |
| Dioxolane (-O-CH₂-CH₂-O-) | ~64 | ~64 | ~64 | This signal is a characteristic and stable feature of the 1,4-dioxaspiro moiety. |
Note: Predicted values are based on foundational NMR principles and data from related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
| Functional Group | Parent Compound (ν, cm⁻¹) | EDG (-OCH₃) Derivative (ν, cm⁻¹) | EWG (-NO₂) Derivative (ν, cm⁻¹) | Rationale for Shift |
| C=C (aromatic) | ~1600, ~1490 | ~1610, ~1500 | ~1590, ~1480 | The position of these bands can be subtly affected by the substituent. |
| C=C (olefinic) | ~1650 | ~1645 | ~1655 | |
| C-O (ether) | ~1100-1200 | ~1100-1250 | ~1100-1200 | A strong and characteristic band for the dioxolane ring. |
| C-Cl | ~750 | - | - | A characteristic band for the chlorophenyl group. |
| -NO₂ (asymmetric) | - | - | ~1520 | A strong, characteristic absorption for the nitro group. |
| -NO₂ (symmetric) | - | - | ~1350 | Another strong, characteristic absorption for the nitro group. |
Note: The IR spectrum acts as a unique fingerprint for a compound.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.
-
Molecular Ion Peak (M⁺): The parent compound, C₁₄H₁₅ClO₂, has a molecular weight of 250.72 g/mol . The mass spectrum will show a characteristic M⁺ peak at m/z 250 and an M+2 peak at m/z 252 with an intensity ratio of approximately 3:1, which is indicative of the presence of a chlorine atom.
-
Derivatives:
-
-OCH₃ Derivative (C₁₅H₁₈O₃): M⁺ at m/z 246.
-
-NO₂ Derivative (C₁₄H₁₄NO₄Cl): M⁺ at m/z 295.7. The M+2 peak will also be present.
-
-
Key Fragmentation Pattern: A common fragmentation pathway involves the retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethylene. Another significant fragmentation is the loss of the dioxolane ring.
Experimental Protocols
Accurate and reproducible data acquisition is paramount. The following are standardized protocols for the spectroscopic analysis of these derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans with a resolution of 4 cm⁻¹.
-
Perform a background scan before running the sample.
-
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron impact ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-500.
Caption: A typical workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene derivatives provides a wealth of structural information. By systematically comparing the NMR, IR, and MS data of different derivatives, researchers can confidently elucidate their structures and understand the influence of various substituents on their physicochemical properties. This guide serves as a foundational resource for scientists working with this versatile class of spiro compounds.
References
-
ResearchGate. 13C-and 1H-NMR spectral data of compounds 1 (δ in ppm, J in Hz). Available at: [Link]
-
SpectraBase. 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
BIOGEN Científica. 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Available at: [Link]
-
ChemSynthesis. 8-(phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene. Available at: [Link]
-
Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]
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Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. Available at: [Link]
-
AIR Unimi. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Available at: [Link]
-
PMC. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]
-
ChemSynthesis. methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
-
ResearchGate. Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Available at: [Link]
-
ResearchGate. Spiro Compounds for Organic Optoelectronics | Request PDF. Available at: [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available at: [Link]
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Chemistry LibreTexts. 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Available at: [Link]
-
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a chlorinated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.
The core principle guiding the disposal of this compound is its classification as a chlorinated (or halogenated) organic waste.[1] Such compounds are recognized as environmentally persistent and potentially toxic, necessitating specialized disposal pathways that differ significantly from non-halogenated organic waste.[2][3]
Hazard Assessment and Waste Characterization
The key structural feature dictating its hazard profile is the 4-chlorophenyl group . This chlorinated aromatic moiety classifies the substance as a hazardous waste material under most regulatory standards, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]
| Property | Implication for Disposal | Source |
| Chemical Family | Chlorinated Aromatic Hydrocarbon | [3] |
| Primary Hazard | Environmental Toxin, Potential persistence and bioaccumulation | [3] |
| Regulatory Status | Must be managed as a regulated hazardous waste. | [6] |
| Disposal Pathway | Prohibited from landfill or sewer disposal. Requires high-temperature incineration or other licensed treatment. | [2][7] |
| Incompatibility | Do not mix with non-halogenated solvents, strong oxidizing agents, acids, or bases. | [1][8] |
On-Site Waste Management: Segregation and Containment
Proper disposal begins at the point of generation. The causality behind stringent on-site management is twofold: to prevent accidental reactions and to avoid cross-contamination of waste streams, which can dramatically increase disposal costs and regulatory complexity.
Step 1: Immediate Segregation Designate a specific waste container exclusively for "Halogenated Organic Waste." This is the most critical step. Mixing chlorinated compounds with standard non-halogenated solvent waste (like acetone or ethanol) renders the entire volume of waste as halogenated, making it unsuitable for cheaper disposal methods like solvent recovery.[1]
Step 2: Select Appropriate Waste Containers Use only containers approved for chemical waste. These are typically high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids. For liquid waste, your institution's Environmental Health and Safety (EHS) office may provide specific containers, often color-coded (e.g., white for halogenated waste).[1] Ensure the container is compatible with the waste; do not use metallic containers that could corrode.
Step 3: Proper Labeling Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene " and any other components in the waste stream.
-
The approximate concentration of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date the container was started.
Disposal Workflow Diagram
The following diagram illustrates the validated workflow for managing this chemical from the laboratory bench to its final disposition.
Caption: Disposal Workflow for Chlorinated Organic Waste
Step-by-Step Disposal Protocol
This protocol outlines the process for preparing the waste for collection by a certified hazardous waste handler.
-
Waste Collection:
-
Collect all waste containing 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, including residual amounts in reaction flasks, contaminated consumables (like silica gel or filter paper), and any solvent used for cleaning, in the designated halogenated waste container.
-
Solid waste should be collected in a separate, clearly labeled solid halogenated waste container. Do not mix liquids and solids.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel, be at or near the point of generation, and have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Arranging for Final Disposal:
-
Once the container is full or waste is no longer being generated, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash; this is a serious regulatory violation.[9]
-
-
Final Treatment:
-
The collected waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
-
The preferred and most effective disposal method for chlorinated organic residues is high-temperature incineration.[2][10] This process completely decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized in a scrubbing system to prevent atmospheric pollution.[2][10]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: If safe to do so, increase ventilation by opening a fume hood sash.
-
Consult SDS: Refer to the Safety Data Sheet for specific personal protective equipment (PPE) and spill cleanup materials. For a chlorinated compound, this typically includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7]
-
Contain and Absorb: Use a chemical spill kit with an absorbent material suitable for organic solvents. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect Waste: Carefully collect the absorbent material and contaminated items, place them in a sealed container, and label it as hazardous waste with a description of the spilled contents.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this structured and scientifically-grounded disposal plan, you ensure that your research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
- What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online.
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- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). Royal Society of Chemistry.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
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8-(4-chlorophenyl)-1,4-dioxaspriro[3][11]decane. (n.d.). Echemi. Retrieved from
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety - Oregon State University.
- N-(4-chlorophenyl)-maleimide Safety Data Sheet. (2024). Sigma-Aldrich.
- 1,4-dioxaspiro[4.5]decan-8-one Safety Data Sheet. (2025). Fisher Scientific.
- 1,4-dioxaspiro[4.5]dec-6-ene Safety Data Sheet. (n.d.). Cato Chem.
- Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Hazard Assessment: A Structurally-Informed Approach
The principle of "treating unknown chemicals as potentially hazardous" is our primary directive. An analysis of the compound's structure suggests a multi-faceted hazard profile that demands a comprehensive PPE strategy.
-
Chlorinated Aromatic Group: The 4-chlorophenyl group is a common motif in compounds with recognized toxicological properties. Organochlorine compounds can be skin and eye irritants, and some are known to have more severe acute or chronic health effects, including the potential for allergic skin reactions. Therefore, we must assume the potential for skin irritation, sensitization, and absorption.
-
Dioxaspiroalkene Moiety: Structural analogues containing the dioxaspiro functional group are documented as causing skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Based on this analysis, the primary routes of occupational exposure are dermal contact, eye contact, and inhalation of any aerosols or particulates. This assessment mandates the use of engineering controls and a robust PPE protocol as the primary defense against exposure.[4]
Core PPE Protocol: Selection and Rationale
The selection of PPE is not a checklist but a risk-mitigation strategy. All laboratory personnel are required by OSHA standards to be trained on the proper use, limitations, maintenance, and disposal of PPE.[5][6]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, including weighing, transfers, and solution preparations, must be performed inside a certified chemical fume hood. This is the primary and most effective line of defense to minimize inhalation exposure.[4] PPE is the critical final barrier.[7]
Minimum Required Attire
Entry into any laboratory space where this compound is handled requires, at a minimum:
-
A flame-resistant laboratory coat.[6]
Tiered PPE Recommendations for Specific Tasks
The specific PPE required is dictated by the task. The following table summarizes the necessary equipment for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Preparation (<50mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Transfer (>50mL) | Goggles + Full Face Shield | Neoprene or Butyl Gloves | Lab Coat + Chem-Resistant Apron | Not required in fume hood |
| Reaction Workup / Purification | Goggles + Full Face Shield | Neoprene or Butyl Gloves | Lab Coat + Chem-Resistant Apron | Not required in fume hood |
| Spill Cleanup | Goggles + Full Face Shield | Heavy-Duty Butyl Gloves | Chemical Resistant Suit/Coveralls | Air-Purifying Respirator with Organic Vapor Cartridges |
Detailed Justification for PPE Selection
Eye and Face Protection: Due to the high potential for serious eye irritation from structural analogues, standard safety glasses are insufficient.[1][3]
-
Chemical Splash Goggles (ANSI Z87.1 compliant) are mandatory for all operations.[10] They provide a full seal around the eyes, protecting from splashes, dust, and aerosols.
-
A Full Face Shield must be worn over goggles during procedures with a high splash hazard, such as transferring volumes greater than 50 mL or working with reactions under pressure.[6][10] The face shield protects the entire face from direct contact.
Hand Protection: The skin is a primary route of exposure. No single glove material protects against all chemicals; therefore, selection is critical.[4]
-
Double Gloving: For all handling procedures, wearing two pairs of gloves is recommended. This provides a backup barrier in case the outer glove is torn or compromised.
-
Nitrile Gloves: Suitable for tasks with minimal risk of direct, prolonged contact (e.g., handling sealed containers, incidental splash).[11]
-
Neoprene or Butyl Rubber Gloves: These materials offer superior protection against chlorinated and aromatic compounds and are required for tasks involving direct handling, immersion, or significant splash risk.[11][12][13][14] Always consult the specific glove manufacturer's chemical resistance chart before use.[4][15]
Respiratory Protection: Routine handling inside a fume hood eliminates the need for respiratory protection.[6] However, for emergency situations:
-
An Air-Purifying Respirator (APR) with organic vapor cartridges must be available. Use is reserved for trained personnel during spill response or if engineering controls fail.[4][13]
Safe Handling Workflow and Procedures
A disciplined, procedural approach to PPE usage is essential to prevent contamination and exposure. The following workflow illustrates the critical steps for any operation involving this compound.
Caption: A three-phase workflow for safe chemical handling.
Experimental Protocol: Proper Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Attire Check: Confirm minimum lab attire (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second, task-appropriate pair of gloves (nitrile, neoprene, or butyl). The cuffs of the outer glove should extend over the cuffs of the lab coat sleeve.[14]
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) Sequence - This is a critical control point to prevent self-contamination.
-
Outer Gloves: Remove the outer gloves using a "glove-in-glove" technique. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in the designated hazardous waste container.[8]
-
Face Shield/Apron: If worn, remove the face shield and/or chemical-resistant apron.
-
Goggles: Remove goggles.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in a designated bin for lab laundry.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[8]
Spill and Disposal Plan
Spill Response: In the event of a spill, evacuate the immediate area and notify laboratory personnel and safety officers. Cleanup should only be performed by trained individuals wearing the appropriate spill-response PPE, including a respirator and heavy-duty gloves.
Waste Disposal: This compound is a halogenated organic substance.
-
Segregation is Mandatory: All waste materials, including contaminated PPE, silica gel, solvents, and reaction mixtures, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [16][17]
-
Rationale: Halogenated waste streams cannot be mixed with non-halogenated waste.[18] They require specialized, high-temperature incineration to prevent the formation of toxic byproducts and are subject to strict environmental regulations.[16][19] Improper segregation can result in regulatory fines and dangerous chemical incompatibilities.[20]
References
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Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Bakar Labs. [Link]
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Halogenated Solvents in Laboratories. Temple University - Environmental Health and Radiation Safety. [Link]
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4 Best Gloves for Pesticide Use. International Safety. [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
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Comprehensive Guide to PPE in the Chemical Industry. LinkedIn. [Link]
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Reduce Pesticide Exposure with Proper Gloves, Other PPE. University of Nebraska-Lincoln CropWatch. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
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-
1,4-Dioxaspiro[4.5]decan-8-one. PubChem - National Library of Medicine. [Link]
-
Safety Data Sheet - 1,4-Dioxaspiro[4.5]decane-2-methanol derivative. Synerzine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

